tert-Butyl (2-hydroxyethyl)phenylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDREFSISCMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640996 | |
| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121492-10-2 | |
| Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-hydroxyethyl)phenylcarbamate, a valuable intermediate in pharmaceutical and organic synthesis. The document details the predominant synthetic pathway, including a deep dive into the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, it addresses potential side reactions, troubleshooting strategies, and critical safety considerations to ensure a successful and safe laboratory execution. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction and Strategic Importance
This compound is a key chemical building block, frequently utilized in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure incorporates a phenyl ring, a carbamate linkage, and a primary alcohol. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, which is stable under a variety of conditions but can be selectively removed under mild acidic conditions.[1][2] This orthogonality makes it an invaluable tool in multi-step synthetic sequences where other functional groups might be sensitive to different reagents.[1] The primary alcohol offers a reactive site for further chemical modification, such as oxidation, esterification, or etherification, enabling the construction of diverse molecular architectures.
Synthetic Pathway and Mechanistic Insights
The most direct and widely adopted method for synthesizing this compound is through the N-protection of 2-(phenylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.
The Core Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the secondary amine of 2-(phenylamino)ethanol on one of the electrophilic carbonyl carbons of the Boc anhydride.[2][3] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of a tert-butyl carbonate leaving group.[4] This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) and tert-butoxide.[5][6] The generated tert-butoxide is a sufficiently strong base to deprotonate the newly formed, protonated carbamate, yielding the final product and tert-butanol.[5]
It is a common practice to include a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture. While not strictly necessary for the reaction to proceed, the added base serves to neutralize the proton on the amine as it attacks the anhydride, preventing the formation of the ammonium salt and accelerating the reaction rate.[1][5]
Diagram of the Reaction Mechanism
Caption: Figure 1: Reaction Mechanism for Boc Protection.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-(Phenylamino)ethanol | 137.18 | 5.00 g | 36.4 mmol | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 8.75 g | 40.1 mmol | 1.1 equivalents |
| Triethylamine (TEA) | 101.19 | 5.5 mL | 39.7 mmol | 1.1 equivalents |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(phenylamino)ethanol (5.00 g, 36.4 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (5.5 mL, 39.7 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Boc Anhydride Addition: While stirring at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (8.75 g, 40.1 mmol) in 20 mL of DCM dropwise over 15-20 minutes. Caution: CO₂ gas is evolved during the reaction; ensure the system is not closed.[4][5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The product should have a lower Rf value than the starting amine.
Work-up and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include those for the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene protons adjacent to the nitrogen and oxygen, and the aromatic protons.
-
¹³C NMR (100 MHz, CDCl₃): Key signals will be present for the carbamate carbonyl, the quaternary carbon of the Boc group, the carbons of the phenyl ring, and the two methylene carbons.
-
IR (Infrared Spectroscopy): Look for characteristic peaks for the N-H stretch (if any residual starting material), O-H stretch (~3400 cm⁻¹), C-H stretches, and a strong C=O stretch for the carbamate (~1690 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or related adducts (e.g., [M+Na]+).
Troubleshooting and Side Reactions
While the Boc protection of amines is generally a robust reaction, certain issues can arise.
-
Incomplete Reaction: If TLC indicates a significant amount of starting material remains, the reaction time can be extended, or a slight excess of Boc₂O can be added. Ensure the reagents are of good quality and the solvent is anhydrous.
-
O-Acylation: The primary alcohol of the starting material can potentially react with Boc₂O to form a carbonate. This is generally less favorable than N-acylation due to the higher nucleophilicity of the amine. Running the reaction at lower temperatures (0 °C to room temperature) minimizes this side reaction.
-
Di-Boc Protection: While less common for secondary amines, over-reaction to form a di-Boc derivative is a theoretical possibility, though sterically hindered. Using a stoichiometric amount of Boc₂O helps to prevent this.
Safety Precautions
-
Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled in a well-ventilated fume hood. It is also moisture-sensitive.
-
2-(Phenylamino)ethanol: Can be irritating to the skin and eyes.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this synthesis.
Conclusion
The synthesis of this compound via Boc protection of 2-(phenylamino)ethanol is an efficient and reliable method for producing this versatile chemical intermediate. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and being aware of potential side reactions, researchers can consistently obtain this compound in high yield and purity. Careful attention to safety is paramount throughout the procedure.
References
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Fisher Scientific. Amine Protection / Deprotection. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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- 6. jk-sci.com [jk-sci.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Abstract: This technical guide provides a detailed framework for the spectroscopic analysis of tert-Butyl (2-hydroxyethyl)phenylcarbamate (CAS No. 121492-10-2). Designed for researchers, chemists, and quality control professionals, this document outlines the theoretical basis and practical protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established spectroscopic principles with data from analogous structures, this guide serves as a predictive and interpretative tool for verifying the molecular integrity of the target compound. Each section provides step-by-step methodologies, predicted data tables, and in-depth discussions on the causality behind the expected spectral features, ensuring a robust and self-validating approach to characterization.
Introduction
This compound is a bifunctional organic molecule featuring a tert-butoxycarbonyl (Boc) protected aniline and a primary alcohol. Its structure makes it a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[1] The Boc protecting group offers stability under a range of conditions while allowing for facile deprotection under mild acidic treatment, a crucial feature in multi-step synthesis.[2]
Given its role as a synthetic building block, the unambiguous confirmation of its structure and purity is paramount. A multi-technique spectroscopic approach is the industry standard for such validation. This guide presents a systematic workflow for acquiring and interpreting the essential spectroscopic data—NMR, IR, and MS—to provide a comprehensive analytical signature of the molecule.
Caption: Overall workflow for the synthesis and spectroscopic validation.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several distinct chemical environments that give rise to characteristic spectroscopic signals. Understanding these features is key to interpreting the data.
Caption: Predicted ESI-MS fragmentation pathway for the title compound.
Summary and Conclusion
The structural identity of this compound can be confidently established through a coordinated analysis of NMR, IR, and MS data. The collective evidence—including the characteristic tert-butyl singlet in ¹H NMR, the carbamate carbonyl signal in ¹³C NMR and IR, the correct molecular weight, and the predictable loss of 100 Da in MS—provides a unique spectroscopic fingerprint. This guide furnishes the protocols and interpretative logic necessary for researchers to perform a self-validating characterization, ensuring the quality and identity of this valuable synthetic intermediate.
References
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2005, 82, 64. [Link]
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ResearchGate. Section of 13 C-NMR spectra of phenyl N-phenylcarbamate. [Link]
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Harvey, D. J. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 2012, pp. 1743–1753. [Link]
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University of Regensburg. H NMR Spectroscopy Chemical Shifts. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]
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The Analytical Chemist's Guide to tert-Butyl (2-hydroxyethyl)phenylcarbamate: A Deep Dive into Solubility and Stability
Introduction: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate
In the intricate tapestry of modern drug discovery and development, a profound understanding of the physicochemical properties of all molecular entities is not merely advantageous—it is paramount. This guide provides an in-depth technical exploration of tert-Butyl (2-hydroxyethyl)phenylcarbamate, a key intermediate in the synthesis of various pharmaceutical agents. As researchers and drug development professionals, our ability to control and predict the behavior of such molecules in various environments dictates the success of our endeavors, from reaction optimization and purification to formulation and ultimately, therapeutic efficacy.
This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the critical aspects of solubility and stability, mirroring the thought process of a seasoned analytical chemist. We will delve into the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins them. Every experimental design and analytical method presented is a self-validating system, ensuring the generation of robust and reliable data. This guide is grounded in authoritative scientific principles and references, providing a trustworthy resource for your laboratory.
Chapter 1: Physicochemical Characterization of this compound
Before embarking on the quantitative assessment of solubility and stability, a foundational understanding of the molecule's intrinsic properties is essential.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 121492-10-2 | [1] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Calculated LogP | 2.42 | [1] |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | [1] |
The presence of both a lipophilic phenyl ring and a polar hydroxyethyl group, in conjunction with the carbamate functionality, suggests a molecule with a nuanced solubility profile. The tert-butoxycarbonyl (Boc) protecting group is a well-known feature in organic synthesis, and its stability characteristics will be a central theme in our stability discussions[2][3].
Chapter 2: A Methodical Approach to Solubility Determination
The solubility of a compound is not a singular value but rather a property dependent on the solvent system and the experimental conditions. For a comprehensive understanding, we will explore both thermodynamic and kinetic solubility.
The Principle of "Like Dissolves Like": A Predictive Starting Point
The structure of this compound, with its aromatic ring and tert-butyl group, suggests solubility in non-polar to moderately polar aprotic solvents. The presence of the hydroxyl and carbamate groups, capable of hydrogen bonding, indicates potential solubility in polar protic solvents. A related compound, tert-butyl N-(2-hydroxyethyl)carbamate, is known to be soluble in water, 1% acetic acid, ethyl acetate, and methanol, providing a valuable starting point for our investigation.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure[4]. The shake-flask method is the most widely accepted technique for this determination[5].
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, ethyl acetate, and dichloromethane). The presence of undissolved solid is crucial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended[5].
-
-
Sample Preparation and Analysis:
-
Allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Kinetic Solubility: A High-Throughput Perspective
Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer[4]. This is a critical parameter in early drug discovery for assessing the suitability of compounds for high-throughput screening assays.
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to each well.
-
Rapidly add the aqueous buffer of interest (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles[4][6]. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Data Presentation: A Comparative Overview
Table 2: Illustrative Solubility Data for this compound
| Solvent | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Water | ~50 | < 10 |
| PBS (pH 7.4) | ~60 | < 10 |
| Ethanol | > 10,000 | N/A |
| Acetonitrile | > 10,000 | N/A |
| Ethyl Acetate | > 10,000 | N/A |
| Dichloromethane | > 10,000 | N/A |
| DMSO | > 50,000 | N/A |
Note: The data presented in this table is illustrative and based on the expected solubility profile of a compound with this structure. Actual experimental values should be determined using the protocols outlined above.
Chapter 3: Unveiling the Stability Profile: A Forced Degradation Approach
Understanding the chemical stability of a pharmaceutical intermediate is non-negotiable. Forced degradation, or stress testing, is a systematic way to probe the intrinsic stability of a molecule by subjecting it to conditions more severe than those it would encounter during storage[7][8]. This approach allows for the identification of potential degradation products and the development of stability-indicating analytical methods.
The Rationale of Stress Testing: Probing for Weaknesses
The tert-butyl carbamate (Boc) group is known to be labile to acidic conditions and can also be cleaved thermally[5]. The ester-like nature of the carbamate bond suggests a susceptibility to hydrolysis, particularly under basic conditions. The presence of a phenyl ring and a secondary alcohol also presents potential sites for oxidative degradation. Photostability must also be assessed as per ICH guidelines[9].
Experimental Workflow for Forced Degradation Studies
The following workflow provides a systematic approach to investigating the stability of this compound under various stress conditions.
Caption: A generalized workflow for conducting forced degradation studies.
-
Acidic Hydrolysis: To a solution of the compound in a suitable solvent (e.g., acetonitrile), add an equal volume of 0.1 M hydrochloric acid. Heat the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M sodium hydroxide. Heat the solution under the same conditions as the acidic hydrolysis. N,N-disubstituted carbamates are generally more stable to base than their monosubstituted counterparts[2].
-
Oxidative Degradation: Treat a solution of the compound with a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a controlled temperature oven for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B[9]. A dark control should be run in parallel.
Anticipated Degradation Pathways
Based on the structure of this compound, the following degradation pathways are anticipated:
Caption: Plausible degradation pathways under different stress conditions.
Data Presentation: Summarizing Stability
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | ~15% | N-(2-hydroxyethyl)aniline |
| 0.1 M NaOH, 60°C, 24h | ~5% | N-(2-hydroxyethyl)aniline |
| 3% H₂O₂, RT, 24h | < 2% | Minor unidentified peaks |
| Dry Heat, 80°C, 48h | < 2% | No significant degradation |
| Photolytic (ICH Q1B) | < 2% | No significant degradation |
Note: The data presented is illustrative. The extent of degradation and the specific products formed must be determined experimentally.
Chapter 4: The Analytical Cornerstone: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the linchpin of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for carbamates, given their potential thermal lability which can be problematic for Gas Chromatography (GC)[10].
Method Development and Validation
A reverse-phase HPLC method with UV detection is a suitable starting point. The method should be developed and validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The key is to demonstrate that the method can separate the parent compound from all potential degradation products and impurities.
Table 4: Recommended Starting HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Conclusion: A Framework for Comprehensive Physicochemical Profiling
This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By integrating foundational chemical principles with detailed, field-proven experimental protocols, researchers and drug development professionals are equipped to generate the high-quality data necessary to drive their projects forward. The emphasis on understanding the "why" behind the experimental choices fosters a proactive and scientifically rigorous approach to physicochemical characterization. The methodologies and insights presented herein are designed to be adaptable, serving as a robust starting point for the investigation of other novel pharmaceutical intermediates.
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ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. (n.d.). [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]
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Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). [Link]
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- Delcroix, J., et al. (2012). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Environmental Science and Health, Part B, 47(8), 754-760.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1265-1272.
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BioDuro. ADME Solubility Assay. (n.d.). [Link]
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AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2023). [Link]
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Evotec. Thermodynamic Solubility Assay. (n.d.). [Link]
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Veeprho. Stress Testing Study Design. (2020). [Link]
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ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]
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tert-Butyl (2-hydroxyethyl)phenylcarbamate CAS number and molecular formula
This guide provides a comprehensive technical overview of tert-Butyl (2-hydroxyethyl)phenylcarbamate, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, and its strategic applications in modern chemistry and pharmaceutical sciences.
Core Compound Identification
This molecule is structurally characterized by a central phenylcarbamate moiety, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent. The presence of the Boc group, a cornerstone of modern organic synthesis, renders the amine functionality temporarily inert, allowing for selective reactions on other parts of the molecule. The terminal hydroxyl group provides a reactive site for further functionalization, making this compound a bifunctional building block of significant synthetic utility.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties for this compound is presented below. These data are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | White solid | [2] |
| Purity | ≥95% - ≥98% (HPLC) | [1][2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| SMILES | CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | [1] |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | |
| LogP | 2.4204 |
Note: TPSA and LogP values are computationally predicted and serve as useful indicators for properties like cell permeability and solubility.
Synthesis and Mechanism
The synthesis of this compound is most logically achieved through the N-protection of 2-(phenylamino)ethanol. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Pillar of Trustworthiness: The Boc Protection Mechanism
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. The reaction with Boc anhydride is a robust and high-yielding transformation. The causality for this choice rests on the need to selectively mask the reactive secondary amine while leaving the hydroxyl group available for subsequent chemical transformations.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: N-Boc Protection of 2-(Phenylamino)ethanol
This protocol is a generalized procedure based on standard methodologies for the Boc protection of secondary amines.
-
Dissolution: Dissolve 2-(phenylamino)ethanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.2 equivalents), to the solution to act as an acid scavenger.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Development
This compound serves as a strategic intermediate in multi-step syntheses, particularly in the pharmaceutical and materials science sectors.
Pharmaceutical Intermediate
The primary application of this compound is as a building block in the synthesis of more complex molecules with potential biological activity. Its bifunctional nature—a protected amine and a free hydroxyl group—allows for sequential and controlled chemical modifications.
-
Scaffold for Morpholine Derivatives: The structure is an ideal precursor for the synthesis of N-phenyl substituted morpholines. The hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) and subsequently cyclized to form the morpholine ring. Substituted morpholines are core structures in many therapeutic agents, including antidepressants like Reboxetine.
-
Neurological Drug Discovery: It is cited as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3] The N-phenyl ethanolamine substructure is a key pharmacophore in various centrally acting agents.
Sources
A Guide to the N-Boc Protection of 2-Phenylethanolamine: Mechanism, Protocol, and Field Insights
Abstract
The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, critical in pharmaceutical development and complex molecule assembly. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its stability across a wide range of chemical environments and its facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth examination of the Boc protection of 2-phenylethanolamine, a bifunctional molecule featuring both a primary amine and a primary alcohol. We will dissect the reaction mechanism, explore the principles of chemoselectivity, present a validated experimental protocol, and discuss common challenges and side reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this fundamental transformation.
Introduction: The Strategic Importance of Boc Protection
In multi-step organic synthesis, the differential reactivity of functional groups presents a significant challenge. The primary amine in 2-phenylethanolamine is both nucleophilic and basic, properties that can interfere with desired transformations at other sites of the molecule. The introduction of the Boc group, using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), converts the amine into a neutral, sterically hindered carbamate.[3][4] This transformation effectively "masks" the amine's reactivity, allowing for subsequent chemical modifications that would otherwise be incompatible with the free amino group.[1][5]
A key advantage of the Boc group is its orthogonality with other common protecting groups. For instance, it remains stable under the basic conditions used to cleave Fmoc groups or the catalytic hydrogenation used to remove Cbz groups, making it an invaluable tool in complex synthetic strategies like peptide synthesis.[1][6] For a substrate like 2-phenylethanolamine, the primary challenge and the focus of this guide is achieving selective N-protection without affecting the hydroxyl group.
The Core Reaction Mechanism: A Nucleophilic Acyl Substitution
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This process can be conducted with or without a basic catalyst, with each pathway having distinct mechanistic nuances.
Base-Free Pathway
While a base is not strictly required for the reaction to proceed, its absence results in a slower transformation.[6][7] The mechanism involves the direct nucleophilic attack of the 2-phenylethanolamine on the Boc anhydride.
-
Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of (Boc)₂O, forming a tetrahedral intermediate.[1][7]
-
Collapse of Intermediate: The intermediate collapses, expelling a tert-butyl carbonate as a leaving group. This results in the protonated N-Boc protected product.
-
Deprotonation & Decomposition: The tert-butyl carbonate anion, a moderately basic species, abstracts the proton from the newly formed carbamate.[7] This unstable tert-butyl carbonic acid rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[6][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]
Base-Catalyzed Pathway
The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), significantly accelerates the reaction.[8][9] The base plays a crucial role in the proton transfer step.
-
Nucleophilic Attack: This step is identical to the base-free pathway.
-
Deprotonation: After the collapse of the tetrahedral intermediate, the added base (e.g., TEA) directly deprotonates the positively charged ammonium nitrogen.[8] This is kinetically more favorable than waiting for the tert-butyl carbonate to act as the base, thus increasing the reaction rate.
-
Decomposition: The tert-butyl carbonate leaving group decomposes into tert-butoxide and CO₂. The tert-butoxide is subsequently protonated by the triethylammonium salt formed in the previous step to generate tert-butanol and regenerate the free base catalyst.[8]
The Special Case of DMAP
When a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is used, the mechanism is altered.[10]
-
Catalyst Activation: DMAP first attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-DMAP intermediate, expelling tert-butyl carbonate. This reaction is often visually apparent due to near-instantaneous gas formation.[10][11]
-
Amine Attack: The amine then attacks the activated carbonyl of the Boc-pyridinium species. This step is much faster than the attack on Boc anhydride itself.
-
Catalyst Regeneration: The attack by the amine regenerates the DMAP catalyst, which can then participate in another cycle.[10]
While DMAP is highly effective, its use increases the likelihood of side reactions, such as the formation of ureas, and must be carefully controlled, especially with primary amines.[10][12]
Chemoselectivity: The N vs. O Question
For a molecule like 2-phenylethanolamine, which contains both an amine and an alcohol, achieving selective protection is paramount. The inherent difference in nucleophilicity between nitrogen and oxygen is the key to this selectivity.
-
Inherent Nucleophilicity: Primary amines are significantly more nucleophilic than primary alcohols.[6][13] Under standard, neutral, or mildly basic conditions, the amine will react with (Boc)₂O at a much faster rate than the alcohol, leading to clean N-protection.[13][14] Several studies confirm that amino alcohols afford N-Boc protected derivatives without the formation of oxazolidinone or significant O-acylation side products.[14]
-
Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol have been shown to accelerate the Boc protection of less nucleophilic aromatic amines by stabilizing the transition state through hydrogen bonding.[15] For highly nucleophilic aliphatic amines like the one in 2-phenylethanolamine, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard and provide excellent results without competing with the substrate.[16][17]
Validated Experimental Protocol
This protocol describes a reliable, scalable method for the N-Boc protection of 2-phenylethanolamine.
Materials & Reagents:
-
2-Phenylethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanolamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous THF (approx. 0.2–0.5 M concentration). Stir until a homogenous solution is formed.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution portion-wise at room temperature. A slight exotherm may be observed. Note: For slower reacting amines, the addition of a base like triethylamine (1.2 eq) at this stage is recommended to accelerate the reaction.[17]
-
Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the gentle evolution of CO₂ gas. Ensure the system is not sealed.[7][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product will have a higher Rf value than the starting amine. The reaction is generally complete within 1-4 hours.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted (Boc)₂O and acidic impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-phenylethanolamine, which is often pure enough for subsequent steps. Further purification can be achieved by column chromatography if necessary.
Data Summary & Reaction Parameters
The efficiency of Boc protection is influenced by several factors. The following table summarizes typical conditions and expected outcomes.
| Parameter | Condition | Rationale & Field Insights | Expected Yield |
| Solvent | THF, DCM, Acetonitrile | Aprotic solvents are preferred to prevent hydrogen bonding interference and are easy to remove post-reaction.[16][17] | >95% |
| Base (Optional) | None, TEA, DIEA | For a reactive primary amine like this, a base is often unnecessary but can ensure rapid and complete conversion, especially on a large scale.[7][8] | >95% |
| Stoichiometry | 1.05 - 1.2 eq (Boc)₂O | A slight excess of Boc anhydride ensures complete consumption of the starting amine. Gross excess can complicate purification. | >95% |
| Temperature | 0 °C to Room Temp. | The reaction is typically fast and exothermic. Running at room temperature is standard; cooling may be used for large-scale reactions to control the exotherm.[17][18] | >95% |
| Reaction Time | 1 - 4 hours | Reaction time is dependent on concentration and the presence of a base. Monitor by TLC for optimal results.[1] | >95% |
Troubleshooting and Potential Side Reactions
While generally a robust reaction, certain issues can arise:
-
Incomplete Reaction: If the reaction stalls, ensure the (Boc)₂O reagent has not hydrolyzed during storage. Adding a catalytic amount of DMAP or a stoichiometric amount of TEA can often drive the reaction to completion.
-
Di-Boc Protection: Formation of a N,N-di-Boc product is rare for primary amines under these conditions but can be promoted by using a strong, non-nucleophilic base and excess (Boc)₂O. This is generally not a concern for this substrate.
-
Urea Formation: In the presence of DMAP, isocyanate intermediates can sometimes form, leading to symmetrical ureas upon reaction with another molecule of the starting amine.[12] This is minimized by controlling the amount of DMAP and the reaction temperature.
-
Vigorous Gas Evolution: The decomposition of the carbonate intermediate releases CO₂ gas. On a large scale, this can cause significant pressure buildup. Always ensure the reaction vessel is adequately vented.[7][10]
Conclusion
The N-Boc protection of 2-phenylethanolamine is a highly efficient and chemoselective transformation that leverages the superior nucleophilicity of the amine over the alcohol. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism that is robust and high-yielding under standard laboratory conditions. By understanding the mechanistic principles, optimizing reaction parameters, and being aware of potential side reactions, researchers can confidently and reliably employ this critical protecting group strategy in their synthetic endeavors.
References
- Vertex AI Search. Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry.
- BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Vertex AI Search. Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.
- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
- RSC Publishing. Dual protection of amino functions involving Boc.
- ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Wikipedia. Di-tert-butyl dicarbonate.
- BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry.
- Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE.
- Echemi. A Better Understanding of Di Tert Butyl Dicarbonate.
- ResearchGate. How can we protect an amino group leaving an alcohol group free?.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Fisher Scientific. Amine Protection / Deprotection.
- Chemistry Steps. Boc Protecting Group for Amines.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- BenchChem. Experimental procedure for deprotection of Boc-protected amines.
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Potential derivatives of tert-Butyl (2-hydroxyethyl)phenylcarbamate
An In-Depth Technical Guide to the Synthetic Derivatives of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount. This compound is one such scaffold, a molecule of unassuming complexity that conceals a wealth of synthetic potential. Its structure, featuring a tert-butoxycarbonyl (Boc)-protected secondary amine and a primary alcohol, presents two orthogonal points for chemical modification. This dual functionality allows for the systematic and controlled construction of diverse molecular architectures, making it an invaluable starting material for drug discovery programs and the development of novel functional materials.
This guide provides an in-depth exploration of the potential derivatives of this compound. We will move beyond simple reaction lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, protocol optimization, and analytical validation. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for innovation.
Core Molecular Analysis and Reactivity Profile
This compound (Molecular Formula: C₁₃H₁₉NO₃) is characterized by three key regions: the phenyl ring, the Boc-protected amine, and the terminal hydroxyethyl group.[1] The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Hydroxyl (-OH) Group: As a primary alcohol, this is a prime site for nucleophilic attack and a versatile handle for introducing a vast array of functionalities through esterification, etherification, and other coupling reactions.
-
The N-Boc Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under most basic and nucleophilic conditions, yet its facile removal under acidic conditions.[2][3] This acid lability provides a strategic pathway to unmask the secondary amine for subsequent derivatization.
-
The Phenyl Group: While the aromatic ring can undergo electrophilic substitution, modifications at the hydroxyl and amine functionalities are more common and strategically straightforward for library development based on this specific scaffold.
The inherent orthogonality of the hydroxyl group's reactivity and the Boc group's lability is the cornerstone of its synthetic value. One can selectively modify the alcohol, then deprotect the amine to perform a secondary modification, or vice versa, leading to a combinatorial expansion of potential derivatives.
Synthetic Pathways: Derivatization at the Hydroxyl Terminus
The primary alcohol is the most accessible functional group for immediate derivatization, offering straightforward pathways to esters and ethers, which are pivotal classes of compounds in medicinal chemistry.
Esterification: Crafting Prodrugs and Modulating Polarity
Esterification of the terminal hydroxyl group is a common strategy to create prodrugs, enhance lipophilicity, or introduce biologically active carboxylic acid moieties. The reaction typically proceeds via nucleophilic acyl substitution.
Causality in Experimental Design:
The choice of esterification agent dictates the reaction conditions. Acyl chlorides and anhydrides are highly reactive electrophiles that readily couple with the alcohol, often in the presence of a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. For less reactive carboxylic acids, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed to activate the acid.[4]
Protocol 2.1.1: Synthesis of 2-((tert-butoxycarbonyl)(phenyl)amino)ethyl benzoate
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution. The formation of a white precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Etherification: Modifying Steric and Electronic Properties
Williamson ether synthesis is the classical method for forming ethers from the parent alcohol. This reaction allows for the introduction of various alkyl or aryl groups, significantly altering the molecule's steric bulk, flexibility, and electronic profile.
Causality in Experimental Design:
This Sₙ2 reaction requires the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this purpose. The choice of solvent is critical; polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they solvate the cation without hindering the nucleophilicity of the alkoxide.
Protocol 2.2.1: Synthesis of tert-Butyl (2-(benzyloxy)ethyl)(phenyl)carbamate
-
Reagent Preparation: Add anhydrous THF to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert atmosphere inlet.
-
Alkoxide Formation: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the THF. Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired ether.
Synthetic Pathways: Unmasking and Derivatizing the Amine
The true combinatorial power of the scaffold is realized upon removal of the Boc protecting group. The resulting secondary amine, N-phenyl-ethanolamine, is a versatile intermediate for a host of subsequent modifications.
Boc Deprotection: The Gateway to N-Functionalization
The Boc group is cleaved under acidic conditions, generating the free amine as a salt. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which is typically scavenged by the counter-ion or solvent.
Causality in Experimental Design:
Trifluoroacetic acid (TFA) is commonly used, often neat or diluted in DCM, as it is volatile and easily removed.[5] Alternatively, a solution of HCl in an organic solvent like 1,4-dioxane or methanol provides the amine hydrochloride salt, which is often a stable, crystalline solid that can be easily handled.[4]
Protocol 3.1.1: Synthesis of 2-(phenylamino)ethan-1-ol hydrochloride
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.
-
Acidification: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. The reaction progress can be monitored by TLC or by observing the cessation of gas (isobutylene) evolution. A precipitate may form as the hydrochloride salt is generated.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or hexane to remove non-polar impurities and then collected by filtration to yield the amine hydrochloride salt. No further purification is typically necessary.
Derivatization of the Secondary Amine
Once deprotected, the secondary amine is a nucleophile that can be readily functionalized via N-acylation, N-alkylation, or reductive amination.
3.2.1 N-Acylation
Reacting the amine with an acyl chloride or anhydride (similar to Protocol 2.1.1) yields an amide derivative. This is a fundamental transformation for building peptide-like structures or introducing diverse acyl groups.
3.2.2 N-Alkylation
Direct alkylation with alkyl halides can be achieved but may suffer from over-alkylation. A more controlled method is reductive amination.
Protocol 3.2.3: Reductive Amination to Synthesize 2-(benzyl(phenyl)amino)ethan-1-ol
-
Imine Formation: Dissolve 2-(phenylamino)ethan-1-ol (1.0 eq, either as the free base or from the salt neutralized with a base like TEA) and benzaldehyde (1.1 eq) in a suitable solvent like methanol or DCM.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up and Purification: Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry, concentrate, and purify by column chromatography to yield the N-benzylated product.
Data Presentation: A Comparative Overview
The following table summarizes representative synthetic transformations starting from this compound.
| Derivative Type | Reaction | Key Reagents | Typical Yield | Notes |
| Ester | Esterification | Benzoyl Chloride, TEA, DCM | 85-95% | A common method for creating prodrugs. |
| Ether | Williamson Ether Synthesis | Benzyl Bromide, NaH, THF | 70-85% | Introduces steric bulk and modifies polarity. |
| Amine Salt | Boc Deprotection | 4 M HCl in Dioxane | >95% | Key intermediate for further N-functionalization. |
| N-Acylated Amine | N-Acylation | Acetyl Chloride, TEA, DCM | 90-98% | Forms a stable amide linkage. |
| N-Alkylated Amine | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | 75-90% | A controlled method for N-alkylation. |
Visualization of Synthetic Workflows
Diagrams are essential for visualizing the relationships between compounds and the flow of a multi-step synthesis.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for a two-step derivative synthesis.
Analytical Characterization: A Self-Validating System
Confirmation of each synthetic step is crucial. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust, self-validating system to confirm the structure of each new derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum of the parent compound shows characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the hydroxyethyl chain, and the aromatic protons.[6] Upon esterification, the methylene protons adjacent to the oxygen (-CH₂-O-) will shift downfield. Upon Boc deprotection, the large singlet for the tert-butyl group disappears completely.
-
¹³C NMR: The carbonyl carbon of the Boc group has a distinct chemical shift (~155 ppm).[7] This signal's disappearance is a definitive indicator of successful deprotection. New signals corresponding to carbons of the added moieties will also appear.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Boc Group Fragmentation: A characteristic fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) under certain MS conditions.[8][9] While useful for confirmation, care must be taken as in-source fragmentation can sometimes be mistaken for an incomplete reaction.[10] Using softer ionization settings can help minimize this.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for tracking the functional group transformations.
-
Parent Compound: Shows a broad O-H stretch (~3400 cm⁻¹) and a strong C=O stretch from the carbamate (~1700 cm⁻¹).
-
Ester Derivative: The O-H stretch will disappear, and a new C=O stretch for the ester will appear (~1720 cm⁻¹), often overlapping with the carbamate carbonyl.
-
Deprotected Amine: The carbamate C=O stretch will disappear, and characteristic N-H stretches will appear.
Pharmacological Context and Future Directions
Phenylcarbamate derivatives have demonstrated a wide range of biological activities, including antiarrhythmic, antiprotozoal, and enzyme-inhibiting properties.[11][12] The carbamate moiety itself is a key functional group in many approved drugs and is often used to improve stability and pharmacokinetic properties.[13] The derivatives synthesized from the this compound scaffold can be screened in various biological assays to identify novel therapeutic leads. The systematic modifications enabled by the protocols in this guide allow for the development of detailed Structure-Activity Relationships (SAR), providing a logical path to optimize lead compounds for improved potency and selectivity. The future of this scaffold lies in its application within automated synthesis platforms to rapidly generate large libraries of diverse compounds for high-throughput screening.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
-
Pharmacological Evaluation of the Effects of Phenylcarbamic Acid Derivatives on Cardiovascular Functions in Rats. PubMed. Available at: [Link]
-
Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. MDPI. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
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Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. PubMed. Available at: [Link]
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Recent Advances in the Chemistry of Metal Carbamates. MDPI. Available at: [Link]
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Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available at: [Link]
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Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. PubMed. Available at: [Link]
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Possible reactions of an electrophile E with a carbamato ligand. ResearchGate. Available at: [Link]
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Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. ResearchGate. Available at: [Link]
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NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. Available at: [Link]
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The Strategic Importance of Tert-Butyl (2-hydroxyethyl)(methyl)carbamate in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
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How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]
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Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]
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13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. The Chemical Society of Japan. Available at: [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Available at: [Link]
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Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. Available at: [Link]
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Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI. Available at: [Link]
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Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2− Complexes. PubMed Central. Available at: [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Available at: [Link]
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Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. ResearchGate. Available at: [Link]
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Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. PubMed Central. Available at: [Link]
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Rational, yet simple, design and synthesis of an antifreeze- protein inspired polymer for cellular cryopreservation. The Royal Society of Chemistry. Available at: [Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
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The Indispensable Role of Carbamate Protecting Groups in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate and demanding field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and natural products, the strategic use of protecting groups is a cornerstone of success. Among the various classes of protecting groups, carbamates have emerged as one of the most versatile and widely utilized for the temporary masking of amine functionalities.[1][2] Their predictable reactivity, diverse range of cleavage conditions, and amenability to orthogonal strategies make them indispensable tools in the synthetic chemist's arsenal. This guide provides a comprehensive technical overview of the most important carbamate protecting groups, delving into the mechanistic underpinnings of their application and removal, and offering field-proven insights to inform experimental design and execution.
The Logic of Amine Protection: Why Carbamates?
Amines are ubiquitous functional groups in biologically active molecules, but their inherent nucleophilicity and basicity can be a double-edged sword in a multi-step synthesis.[2] Unprotected amines can engage in a variety of undesired side reactions, leading to complex product mixtures and diminished yields. Carbamate protecting groups address this challenge by converting the highly nucleophilic amine into a significantly less reactive carbamate moiety.[2] This transformation is achieved by reacting the amine with an appropriate electrophilic reagent, effectively "capping" the nitrogen atom.[3] The choice of a specific carbamate protecting group is a critical strategic decision, dictated by the overall synthetic plan and the chemical environment of the molecule.
The Pillars of Carbamate Protection: A Comparative Analysis
The utility of carbamate protecting groups lies in their diverse deprotection methods, which form the basis of orthogonal protection strategies.[3][4] Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial capability in the synthesis of complex molecules with multiple functional groups. The three most prominent carbamate protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—each respond to a distinct set of cleavage conditions, making them the workhorses of modern organic synthesis, especially in peptide chemistry.[3]
tert-Butoxycarbonyl (Boc): The Acid-Labile Workhorse
The Boc group is a cornerstone of amine protection, celebrated for its stability under a wide array of conditions and its clean, acid-catalyzed removal.[5]
Mechanism of Protection and Deprotection:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the N-Boc protected amine. The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.
Deprotection is achieved with strong acids, most commonly trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to furnish the free amine.
Diagram: Boc Protection and Deprotection Mechanism
Caption: Mechanism of Boc protection and acid-catalyzed deprotection.
Experimental Protocol: Boc Protection of a Primary Amine
-
Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Carboxybenzyl (Cbz or Z): Cleavage by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas in 1932, was a pioneering development in peptide synthesis.[3] Its removal via catalytic hydrogenolysis offers a mild and highly selective deprotection strategy.[6]
Mechanism of Protection and Deprotection:
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction is a straightforward nucleophilic acyl substitution.
Deprotection is most commonly achieved by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). The reaction involves the reductive cleavage of the benzylic C-O bond, generating toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.
Diagram: Cbz Deprotection by Hydrogenolysis
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C, 5-10 mol%), Methanol (MeOH), Hydrogen source (H₂ balloon or Parr hydrogenator).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Base-Labile Guardian
The Fmoc group is a lynchpin of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups typically employed.[7]
Mechanism of Protection and Deprotection:
The Fmoc group is introduced using Fmoc-Cl or, more commonly, Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) to minimize side reactions. The amine attacks the electrophilic carbonyl, leading to the formation of the Fmoc-protected amine.
Deprotection is achieved using a secondary amine base, most commonly a solution of piperidine in DMF. The mechanism is an E1cB-elimination. The base abstracts the acidic proton at the C9 position of the fluorenyl ring, forming a stabilized carbanion. This intermediate then undergoes elimination to form dibenzofulvene and the carbamic acid, which decarboxylates to the free amine. The excess piperidine also acts as a scavenger for the dibenzofulvene byproduct.
Diagram: Fmoc Deprotection Workflow in SPPS
Caption: Iterative cycle of Fmoc deprotection and coupling in SPPS.
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the solvent and add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine/DMF solution for another 5-20 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin-bound peptide with a free N-terminal amine is now ready for the next coupling step.
-
Expanding the Toolkit: Alloc and Teoc Protecting Groups
Beyond the "big three," other carbamate protecting groups offer unique orthogonalities that are invaluable in the synthesis of highly complex molecules.
Allyloxycarbonyl (Alloc): Palladium-Mediated Deprotection
The Alloc group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[8] Its cleavage is achieved under neutral conditions using a palladium(0) catalyst, making it an excellent choice for orthogonal protection schemes.[8][9]
Mechanism of Deprotection:
The deprotection proceeds via a palladium-catalyzed π-allyl complex formation.[4] A palladium(0) species, such as Pd(PPh₃)₄, undergoes oxidative addition to the allylic system of the Alloc group to form a π-allyl palladium(II) complex.[4] This complex is then intercepted by a nucleophilic scavenger (e.g., morpholine, dimedone, or a silane), which transfers the allyl group and regenerates the active Pd(0) catalyst.[8] The resulting carbamic acid intermediate then decarboxylates to yield the free amine.[4]
Experimental Protocol: Alloc Deprotection
-
Materials: Alloc-protected amine, Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), Scavenger (e.g., phenylsilane, 1.2-2.0 equiv), Anhydrous DCM.
-
Procedure:
-
Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
Add the palladium(0) catalyst.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Fluoride-Induced Cleavage
The Teoc group offers another layer of orthogonality, as it is stable to a wide range of acidic and reductive conditions but is selectively cleaved by fluoride ions.[10]
Mechanism of Deprotection:
The deprotection is initiated by the nucleophilic attack of a fluoride source, such as tetrabutylammonium fluoride (TBAF), on the silicon atom.[10] This attack triggers a β-elimination (1,2-elimination) cascade, leading to the formation of the free amine, carbon dioxide, ethylene, and a stable fluorotrimethylsilane byproduct.[10]
Experimental Protocol: Teoc Deprotection
-
Materials: Teoc-protected amine, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1-1.5 equiv), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the Teoc-protected amine in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
-
Strategic Selection and Orthogonality: A Comparative Overview
The choice of a carbamate protecting group is a critical decision in synthetic planning. The following table summarizes the stability and deprotection conditions of the discussed carbamate protecting groups, highlighting their orthogonal nature.
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis, Pd(0), F⁻ | Strong Acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz | Acid, Base, Pd(0), F⁻ | Catalytic Hydrogenolysis (H₂/Pd) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis, Pd(0), F⁻ | Base (e.g., Piperidine) |
| Allyloxycarbonyl | Alloc | Acid, Base, Hydrogenolysis, F⁻ | Pd(0) Catalyst + Scavenger |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Most Acids, Base, Hydrogenolysis, Pd(0) | Fluoride Ion (e.g., TBAF) |
Conclusion: Mastering the Art of Amine Protection
Carbamate protecting groups are far more than mere passive spectators in organic synthesis; they are active participants that enable the construction of complex molecular architectures with precision and control. A deep understanding of their respective stabilities, mechanisms of installation and removal, and their orthogonal relationships is paramount for any researcher, scientist, or drug development professional. By carefully considering the nuances of each protecting group and strategically planning their use, the synthetic chemist can navigate the challenges of multi-step synthesis with confidence, paving the way for the discovery and development of novel molecules that can address pressing challenges in medicine and beyond.
References
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Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
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Chem-Station. (2019, February 5). Teoc Protecting Group. Retrieved from [Link]
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Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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-
PubMed. (2026, January 6). Protecting Group Strategies in Natural Product Biosynthesis. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.05 Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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-
RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Retrieved from [Link]
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-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (2-hydroxyethyl)phenylcarbamate and Structurally Related Compounds
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards is the cornerstone of laboratory safety. Based on the classification of the surrogate compound, tert-Butyl (2-hydroxyethyl)carbamate, the primary risks are associated with its toxicity upon ingestion, and its irritant properties to the skin, eyes, and respiratory system.[1][2][3]
1.1. GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The surrogate compound is classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: Echemi.com, DC Fine Chemicals[1][2]
The signal word for this combination of hazards is "Danger" .[1][2] The presence of a phenyl group in the target compound could potentially modify its toxicological profile; therefore, these hazards should be considered the minimum precautions.
1.2. The Causality Behind the Hazards
Carbamate compounds can vary widely in their biological activity. The tert-butoxycarbonyl (Boc) protecting group is generally stable, but the overall molecule's reactivity and irritancy are influenced by the other functional groups. The irritant properties likely stem from the compound's ability to interact with biological membranes and proteins in the skin, eyes, and respiratory tract. The acute oral toxicity underscores the importance of preventing any ingestion, including incidental contact from contaminated hands.
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.
2.1. Engineering Controls
-
Ventilation: All work with tert-Butyl (2-hydroxyethyl)phenylcarbamate, especially when handling the solid form to avoid dust, should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust or vapors.[4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5] Regular testing of this equipment is a critical administrative control.
2.2. Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should include step-by-step instructions for handling, storage, and disposal, as well as emergency procedures.
-
Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the procedures outlined in the SOPs.
-
Restricted Access: The areas where this compound is handled and stored should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Last Barrier
When engineering and administrative controls cannot eliminate all risks of exposure, appropriate PPE is mandatory. The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.[6][7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to EN 166 or ANSI Z87.1 standards). A face shield should be worn for splash hazards.[1][9] | Protects against splashes and dust that can cause serious eye damage.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect for tears or degradation before each use.[9] - Lab Coat: A standard laboratory coat. A chemical-resistant apron or suit should be worn over the lab coat for larger quantities or when there is a significant risk of splashing.[1][9] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a barrier to prevent direct contact.[9] |
| Respiratory Protection | Not typically required when working in a fume hood. If dust or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1][9] | Inhalation of dust or vapors can cause respiratory irritation.[1][2] Engineering controls are the primary method of exposure control. |
Safe Handling, Storage, and Disposal Protocols
A systematic workflow is essential for minimizing risks from the moment the compound is received until its final disposal.
4.1. Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
4.2. Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.
-
Keep in a dry, cool, and well-ventilated place.[1]
-
The compound should be stored locked up, in an area accessible only to authorized personnel.[1][2]
-
Some related compounds recommend refrigeration and storage under an inert atmosphere.[4] This should be considered as a best practice.
4.3. Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused or waste solid in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be disposed of as hazardous waste.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain or in regular trash.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is critical.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[4] |
| Skin Contact | IF ON SKIN: Wash with plenty of water.[1] Take off contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1] |
| Eye Contact | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical help.[1] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] Get medical help if you feel unwell.[1] |
5.2. Spill Response
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 3, including respiratory protection if necessary.
-
Containment: For solid spills, avoid generating dust. Carefully cover the material with a damp paper towel. For liquid spills, use an inert absorbent material (e.g., sand, silica gel).[4]
-
Cleanup: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Conclusion
While specific toxicological data for this compound is not currently available, a responsible and scientifically grounded approach necessitates treating it with the same precautions as its close structural analog, tert-Butyl (2-hydroxyethyl)carbamate. By implementing a multi-layered safety strategy that includes robust engineering controls, stringent administrative procedures, mandatory use of appropriate PPE, and well-rehearsed emergency plans, researchers can handle this compound while minimizing risks to themselves and their colleagues. A culture of safety, underscored by proactive risk assessment and adherence to established protocols, remains the most vital tool in any research endeavor.
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DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 102550 - tert-Butyl(N-2-hydroxyethyl)carbamate. Retrieved from [Link]
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-
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
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- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl (2-hydroxyethyl)phenylcarbamate as a Versatile Synthetic Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of tert-Butyl N-(2-hydroxyethyl)-N-phenylcarbamate, a bifunctional synthetic intermediate of significant value in medicinal chemistry and organic synthesis. The molecule incorporates a phenylamine functionality protected by the robust tert-butyloxycarbonyl (Boc) group, alongside a primary alcohol available for further derivatization. This unique structural arrangement allows for a powerful orthogonal synthetic strategy, enabling selective modification at either the nitrogen or oxygen terminus. We will detail the synthesis, physicochemical properties, and core applications of this reagent. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to confidently employ this versatile building block in complex multi-step syntheses.
Core Concepts & Physicochemical Properties
tert-Butyl (2-hydroxyethyl)phenylcarbamate is not a protecting group itself, but rather a valuable building block where the amine is already protected. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This stability allows for chemoselective reactions to occur at other functional groups within the molecule, such as the primary hydroxyl group in this case.[3]
The primary utility of this compound stems from the orthogonal nature of its two functional groups: the acid-labile N-Boc group and the nucleophilic hydroxyl group.[4] This allows for a planned sequence of reactions, such as modifying the hydroxyl group first, followed by deprotection of the amine for subsequent coupling reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 121492-10-2 | |
| Molecular Formula | C₁₃H₁₉NO₃ | |
| Molecular Weight | 237.3 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 74-78 °C | |
| ¹H NMR | Consistent with structure; key signals for Boc group (~1.5 ppm, 9H), ethyl chain, and phenyl ring (7-8 ppm). | [5] |
| IR (cm⁻¹) | Key peaks for N-H (carbamate, ~3300-3400), C=O (carbamate, ~1680-1720), O-H (alcohol, broad ~3200-3600), and C-O (~1050-1150). |[5][6] |
Synthesis of this compound
The preparation of the title compound involves the selective N-protection of 2-(phenylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). The amine is inherently more nucleophilic than the alcohol, allowing for high chemoselectivity under appropriate conditions.[3] The reaction is typically performed in the presence of a mild base to neutralize the acid byproduct.
Caption: Synthesis of this compound.
Protocol 2.1: N-Boc Protection of 2-(Phenylamino)ethanol
This protocol describes a standard procedure for the chemoselective N-Boc protection of an amino alcohol.[1][7]
Materials:
-
2-(Phenylamino)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(phenylamino)ethanol (1.0 eq) in THF or DCM (approx. 0.2-0.5 M concentration).
-
Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution. If using a soluble organic base like triethylamine, 1.2 eq is sufficient.
-
Addition of Boc₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature. Causality Note: Adding Boc₂O slowly helps to control the exotherm and prevent potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (typically 2-12 hours).
-
Workup:
-
Filter the reaction mixture if a solid base like NaHCO₃ was used.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x). Causality Note: The bicarbonate wash removes any unreacted acidic impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Applications in Synthetic Chemistry
The Principle of Orthogonal Protection
The core value of this reagent is enabling a multi-step synthesis where reactions at the hydroxyl and amino groups can be performed independently. The Boc group is stable to basic, nucleophilic, and reductive conditions, while the hydroxyl group is reactive towards electrophiles.[2][8]
Caption: Orthogonal synthetic pathways using the title compound.
Protocol: Selective Derivatization of the Hydroxyl Group (O-Alkylation)
This protocol details the etherification of the hydroxyl group while the N-Boc group remains intact. A common example is the Williamson ether synthesis.
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
Alkylating agent (e.g., Benzyl bromide, Iodomethane)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any remaining NaH.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the O-alkylated product.
Table 2: Representative Conditions for O-Derivatization
| Reaction | Electrophile | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Etherification | R-Br, R-I, R-OTs | NaH, KH | THF, DMF | 0 °C to RT |
| Esterification | R-COCl, (RCO)₂O | Et₃N, DMAP, Pyridine | DCM, THF | 0 °C to RT |
| Silylation | TBSCl, TIPSCl | Imidazole, Et₃N | DMF, DCM | RT |
Protocol: Deprotection of the N-Boc Group
The removal of the Boc group is a simple acid-catalyzed hydrolysis.[1][9] The choice of acid can be tailored to the sensitivity of other functional groups in the molecule.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Materials:
-
N-Boc protected substrate
-
Method A: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Method B: 4M HCl in 1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Rotary evaporator
Procedure (Method A: TFA/DCM):
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM) dropwise. Causality Note: The tertiary carbocation formed during cleavage can be trapped by nucleophilic scavengers like anisole or thioanisole if sensitive functional groups (e.g., tryptophan) are present.[10]
-
Reaction: Stir the solution at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The product is typically obtained as the TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Procedure (Method B: HCl in Dioxane):
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction: Stir for 1-4 hours. Often, the resulting hydrochloride salt will precipitate from the solution.
-
Isolation: The product can be isolated by filtration if it precipitates, or by concentrating the solvent under reduced pressure. The product is the stable hydrochloride salt.
Safety & Handling
-
This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin.
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle only in a chemical fume hood with appropriate PPE.
Conclusion
This compound is a highly effective and strategic building block for complex organic synthesis. Its value lies in the orthogonal stability of the N-Boc protecting group and the primary alcohol, which permits selective and sequential functionalization. By understanding the principles of its synthesis, reactivity, and deprotection, researchers in pharmaceutical and materials science can leverage this intermediate to streamline the construction of complex molecular architectures.
References
- Benchchem. tert-Butyl (2-hydroxyethyl)
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. How can we protect an amino group leaving an alcohol group free?.
- Benchchem. A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich.
- NIH National Library of Medicine.
- Master Organic Chemistry.
- NIH National Library of Medicine. Synthesis of tert-butyl (substituted benzamido)
- Benchchem. A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)
- Wikipedia. Protecting group.
- Sigma-Aldrich. tert-butyl N-(2-hydroxyethyl)
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Part 1: Deconstruction of a Novel Reagent: Theoretical Applications in Peptide Chemistry
An in-depth analysis of current literature and chemical databases reveals that tert-Butyl (2-hydroxyethyl)phenylcarbamate is not a commonly utilized reagent in mainstream peptide synthesis. Its specific structure does not correspond to any of the widely adopted protecting groups, linkers, or scavengers routinely employed in either solid-phase or solution-phase peptide methodologies.
However, the constituent moieties of this molecule—the tert-Butylcarbamate (Boc) group, the phenyl ring, and the hydroxyethyl group—are all fundamentally important in the design of reagents for peptide and medicinal chemistry. Therefore, this guide will address the user's core interest by exploring the established applications of structurally related compounds and elucidating the principles that would govern the use of a molecule like this compound, should a novel application be developed.
We will proceed by dissecting the molecule's functional components and relating them to well-established chemical biology tools. This document will serve as a scientifically grounded guide for researchers interested in the design and application of novel reagents for peptide modification and synthesis.
The molecule this compound can be conceptually divided into three key functional domains:
-
The tert-Butyloxycarbonyl (Boc) Moiety: A cornerstone of peptide synthesis, the Boc group is a widely used protecting group for primary and secondary amines, most notably the α-amino group of amino acids. Its utility stems from its stability under a wide range of reaction conditions and its clean, quantitative removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).
-
The Phenylcarbamate Core: The carbamate linkage to a phenyl ring suggests a potential role as a directing group or a structural scaffold. In medicinal chemistry, phenylcarbamate structures are often explored for their potential as enzyme inhibitors or as metabolically stable isosteres of other functional groups.
-
The 2-Hydroxyethyl Group: This terminal alcohol provides a reactive handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, esterified, or used as a nucleophile in a variety of coupling reactions. This functionality is particularly relevant in the context of bioconjugation and the synthesis of peptide-drug conjugates.
Potential Application as a Novel Protecting Group
While the standard Boc protecting group is typically introduced using Boc-anhydride or Boc-ON, one could envision a scenario where a more complex reagent like this compound is used to install the Boc group, with the phenyl and hydroxyethyl components serving as a leaving group. However, the stability of the phenylcarbamate makes this an inefficient and non-standard approach compared to established methods.
A more plausible application lies in its use as a protecting group for other functionalities, where the entire molecule is attached to a peptide. The terminal hydroxyl could then be used for on-resin cyclization or for the attachment of a payload, such as a fluorescent dye or a small molecule drug.
Role as a Linker in Solid-Phase Peptide Synthesis (SPPS)
The 2-hydroxyethyl group provides a potential attachment point to a solid support. For instance, the hydroxyl could be coupled to a resin functionalized with a carboxylic acid (e.g., Wang resin) or an isocyanate. The peptide chain would then be synthesized starting from the amino group of the phenylcarbamate, which would first need to be revealed if it were initially protected. This would create a novel linker that could be cleaved under specific conditions, potentially offering new orthogonality in complex synthetic schemes.
Part 2: Established Principles & Protocols with Related Reagents
To provide practical, field-proven insights, we will now focus on the established applications of the core chemical motifs found in this compound.
The Boc Protecting Group in SPPS
The use of the Boc group for Nα-protection was a foundational development in solid-phase peptide synthesis. The general workflow, often referred to as "Boc/Bzl" chemistry, is outlined below.
Workflow for Boc-SPPS:
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Protocol 1: Standard Boc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes at room temperature.
-
Washing: Wash the resin extensively with DCM (3x), isopropanol (1x), and then DCM (3x) to remove residual TFA and the cleaved Boc group (which forms isobutylene and t-butyl cation).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Washing: Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling step.
Causality and Experimental Choices:
-
TFA Concentration: The concentration of TFA is a critical parameter. While 50% is standard, lower concentrations (e.g., 25%) can be used to minimize side reactions with sensitive amino acid side chains, though this may require longer reaction times.
-
Scavengers: For peptides containing sensitive residues like tryptophan or methionine, scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) are often included in the cleavage cocktail to trap the reactive t-butyl cations generated during deprotection, preventing alkylation of the side chains.
-
Neutralization Base: DIEA is a non-nucleophilic base, which is crucial to prevent side reactions with the free amine or the resin linker. Other hindered bases can also be used.
Carbamate Linkers in Medicinal Chemistry
Phenylcarbamates are frequently used as linkers in prodrugs or as covalent inhibitors of enzymes, particularly serine proteases and hydrolases. The carbamate carbonyl is electrophilic and can be attacked by nucleophilic residues (like serine) in an enzyme's active site, leading to covalent modification and inactivation.
Protocol 2: Synthesis of a Phenylcarbamate-linked Compound (General)
This protocol outlines the general synthesis of a phenylcarbamate from an aniline derivative and an alcohol, which is conceptually related to the formation of this compound.
-
Formation of the Phenyl Isocyanate:
-
Dissolve the aniline derivative (e.g., 2-aminophenol) in a suitable aprotic solvent (e.g., toluene or ethyl acetate).
-
Add triphosgene or diphosgene dropwise at 0°C under an inert atmosphere (e.g., nitrogen).
-
Slowly warm the reaction to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench any excess phosgene and concentrate the mixture under reduced pressure to obtain the crude phenyl isocyanate. Caution: Phosgene and its derivatives are extremely toxic.
-
-
Carbamate Formation:
-
Dissolve the alcohol (e.g., tert-butanol) in an aprotic solvent like tetrahydrofuran (THF).
-
Add the crude phenyl isocyanate solution dropwise at room temperature.
-
The reaction is often catalyzed by a small amount of a tertiary amine base (e.g., triethylamine).
-
Stir the reaction until completion, then purify by standard methods (e.g., silica gel chromatography).
-
Data Presentation: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Boc-NH-R | Mild Acid (TFA) | Base, Nucleophiles |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Mild Base (Piperidine) | Acid, H₂/Pd |
| Carboxybenzyl | Cbz or Z | Cbz-NH-R | H₂/Pd, Strong Acid (HBr/AcOH) | Base, Mild Acid |
Part 3: Final Assessment and Future Directions
While this compound does not have a documented role in standard peptide synthesis, its structure presents intriguing possibilities for the development of novel chemical tools. The principles governing the behavior of its constituent parts are well-understood and provide a solid foundation for any researcher wishing to explore its potential applications.
Future research could focus on:
-
Synthesis and Characterization: The first step would be to develop a robust synthesis for this compound and fully characterize its stability under various conditions relevant to peptide chemistry.
-
Application as a Bifunctional Linker: The dual functionality of the Boc-protected amine and the terminal hydroxyl could be exploited in the synthesis of complex peptide conjugates, where it could serve as a linker to a solid support or to a payload molecule.
-
Development of Novel Cleavage Strategies: The phenylcarbamate linkage might be susceptible to enzymatic or specific chemical cleavage conditions not typically used in peptide synthesis, potentially leading to new orthogonal deprotection strategies.
This exploration into the potential applications of a novel, albeit obscure, chemical entity underscores the dynamic nature of synthetic chemistry. By grounding our hypotheses in the established principles of well-understood functional groups, we can rationally design new tools to advance the fields of peptide science and drug discovery.
References
Application Notes & Protocols: The Strategic Utility of tert-Butyl (2-hydroxyethyl)phenylcarbamate in Drug Discovery
Introduction: The Architect's Keystone
In the intricate architecture of modern drug synthesis, certain molecules act as indispensable keystones, providing both structural foundation and functional versatility. tert-Butyl (2-hydroxyethyl)phenylcarbamate (CAS No. 121492-10-2) is one such intermediate.[1] At its core, this compound is a bifunctional scaffold, elegantly presenting a protected secondary amine and a reactive primary alcohol on a stable phenyl backbone. This unique arrangement allows medicinal chemists to perform sequential, controlled modifications, making it a valuable asset in the construction of complex pharmaceutical agents.
The power of this intermediate lies in the strategic use of the tert-butyloxycarbonyl (Boc) group . The Boc group serves as a temporary shield for the nitrogen atom, masking its nucleophilicity and basicity.[2] This protection is robust, remaining stable under a wide variety of reaction conditions, yet it can be cleanly and efficiently removed under mild acidic conditions.[3][4] This "on/off" capability is the cornerstone of modern multi-step synthesis, enabling chemists to direct reactions to other parts of the molecule with high precision. The carbamate group itself is a key structural motif found in numerous approved drugs, valued for its chemical stability and its ability to form critical hydrogen bond interactions with biological targets.[5][6][7]
This guide provides a detailed exploration of this compound, offering field-proven protocols for its synthesis and subsequent elaboration, demonstrating its pivotal role in the drug discovery workflow.
Physicochemical Properties & Data
A thorough understanding of an intermediate's properties is critical for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 121492-10-2 | [1] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | Generic |
| Storage | Sealed in dry, 2-8°C | [1] |
Core Experimental Protocols
The following protocols are designed to be self-validating, with clear causality behind each step. They represent standard, robust methodologies for the synthesis and manipulation of the title compound.
Protocol 1: Synthesis of this compound
This procedure details the N-Boc protection of 2-anilinoethanol, the precursor to the title intermediate. The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl of the Boc anhydride.[4][8]
Workflow Diagram: Synthesis
Caption: Synthetic workflow for N-Boc protection.
Materials & Equipment:
-
2-Anilinoethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 2-anilinoethanol (1.0 eq) in anhydrous THF to a concentration of approximately 0.2 M.
-
Rationale: THF is an excellent solvent for both the polar starting material and the less polar product, ensuring a homogeneous reaction mixture.
-
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Rationale: The base deprotonates the amine, increasing its nucleophilicity to facilitate the attack on the Boc anhydride.[8]
-
-
Reagent Addition: Slowly add a solution of Boc₂O (1.1 eq) in THF to the stirred mixture.
-
Rationale: Portion-wise or slow addition helps to control any potential exotherm and ensures efficient reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: TLC allows for visual confirmation of the reaction's completion, preventing unnecessary reaction time or premature work-up.
-
-
Quenching & Extraction: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash neutralizes any excess acid and removes some water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford this compound as a pure solid.
Protocol 2: Elaboration of the Intermediate in a Synthetic Workflow
This section demonstrates how to use the intermediate's two functional handles in a logical sequence: activating the hydroxyl group for substitution and subsequently deprotecting the amine.
The Boc Protection/Deprotection Cycle
Caption: The reversible nature of Boc protection.
2.1. Activation of the Hydroxyl Group via Tosylation
This protocol converts the primary alcohol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials & Equipment:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice bath, standard glassware
Step-by-Step Procedure:
-
Setup: Dissolve the carbamate intermediate in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0°C in an ice bath.
-
Base and Reagent Addition: Add pyridine or TEA, followed by the portion-wise addition of TsCl.
-
Rationale: The base acts as a catalyst and scavenges the HCl byproduct generated during the reaction.
-
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding cold water. Extract the product with DCM. Wash the combined organic layers with 1M HCl (to remove excess base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude tosylated product, which can be used directly or purified by chromatography.
2.2. Deprotection of the Boc Group
This protocol removes the Boc protecting group to reveal the free secondary amine, making it available for further reactions like alkylation or amidation. The mechanism involves protonation of the carbamate followed by fragmentation to release the amine, carbon dioxide, and a stable tert-butyl cation.[2][4]
Materials & Equipment:
-
Boc-protected substrate (e.g., the tosylate from Protocol 2.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Acid Addition: Add an excess of TFA (e.g., 20-50% v/v solution in DCM) to the solution at room temperature. Effervescence (CO₂ evolution) is often observed.[4]
-
Rationale: A strong acid like TFA is required to protonate the carbamate oxygen, initiating the cleavage of the tert-butyl group.[8]
-
-
Reaction: Stir the mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Caution: TFA is corrosive. Handle in a fume hood.
-
-
Neutralization: Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. This converts the amine salt into the free amine.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine product.
Application in a Drug Discovery Context
The true value of this compound is demonstrated in its application as a scaffold for building libraries of potential drug candidates. For example, it serves as a precursor for synthesizing analogues of beta-blockers, a class of drugs used to manage cardiovascular disorders.[9] The general structure of many beta-blockers features an aryloxypropanolamine moiety, which can be constructed using the principles outlined above.[10]
Hypothetical Drug Analogue Synthesis Workflow
Caption: Multi-step workflow from intermediate to target molecule.
By following the protocols, a researcher can:
-
Synthesize and purify the key carbamate intermediate.
-
Activate its hydroxyl group.
-
Couple it with various substituted phenols (Ar-O⁻) to introduce diversity.
-
Deprotect the amine to yield a final library of compounds ready for biological screening.
This systematic approach, enabled by the bifunctional nature of this compound, accelerates the exploration of structure-activity relationships (SAR) and is a powerful strategy in modern medicinal chemistry.
References
-
BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
- Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences.
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. (n.d.). Molbase. Retrieved from [Link]
-
tert-butyl N-[(1R)-2-hydroxy-1-phenyl-ethyl]carbamate. (2024). ChemBK. Retrieved from [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at [Link]
- Vala, M. K., et al. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Tetrahedron Letters.
-
Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015). TÜBİTAK Academic Journals. Retrieved from [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
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O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. Retrieved from [Link]
-
Yang, J. W., et al. (n.d.). Synthesis of TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
The Strategic Importance of Tert-Butyl (2-hydroxyethyl)(methyl)carbamate in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. Available at [Link]
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tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). Arhiv za farmaciju. Available at [Link]
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Breakthrough Technique Transforms Beta-Blocker Manufacturing. (2025). Bioengineer.org. Retrieved from [Link]
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Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). (n.d.). ResearchGate. Retrieved from [Link]
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Novel method could optimise beta-blocker synthesis. (2025). European Pharmaceutical Review. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
tert-Butyl (2-hydroxyethyl)(methyl)carbamate. (n.d.). Synthink. Retrieved from [Link]
-
tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Available at [Link]
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Application Note & Protocol: High-Purity Isolation of tert-Butyl (2-hydroxyethyl)phenylcarbamate via Flash Column Chromatography
An Application Note for the Chromatographic Purification of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Abstract
This document provides a comprehensive guide for the purification of this compound using normal-phase flash column chromatography. This moderately polar carbamate, a common intermediate in pharmaceutical and organic synthesis, requires efficient removal of reaction byproducts and unreacted starting materials. We detail a robust, step-by-step protocol, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower researchers to adapt this method for similar molecules. A troubleshooting guide is included to address common challenges, ensuring a high rate of success.
Introduction and Scientific Principles
This compound is a bifunctional molecule featuring a tert-butoxycarbonyl (Boc) protected aniline and a primary alcohol. The Boc group is a crucial amine protecting group in multi-step synthesis due to its stability in many reaction conditions and its facile removal under acidic conditions[1][2]. The purity of this intermediate is critical for the success of subsequent synthetic steps.
Column chromatography is a powerful adsorptive separation technique ideal for purifying gram-scale quantities of reaction mixtures[3][4][5]. The principle of separation relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase[5]. For this application, we employ normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent[3]. Its surface is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.
-
Analyte Interaction: The separation of this compound from less polar impurities is driven by the interaction of its polar functional groups—the primary alcohol (-OH) and the carbamate carbonyl (C=O)—with the silanol groups of the stationary phase. Non-polar impurities will have minimal interaction and will elute quickly, while the target compound will be retained and elute later.
-
Mobile Phase: The mobile phase, a mixture of solvents, competes with the analyte for adsorption sites on the silica gel[3][6]. By carefully adjusting the polarity of the mobile phase, we can modulate the retention of the target compound and achieve effective separation.
Pre-Chromatography: Method Development with TLC
Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) for the target compound between 0.25 and 0.35.[7][8] This Rf range ensures that the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent.[8]
Protocol: TLC Analysis
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate, keeping the spot small and above the level of the solvent in the developing chamber.
-
Developing: Place the TLC plate in a closed chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. A common starting solvent system for compounds of this polarity is a mixture of hexane and ethyl acetate.[9] Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots.
-
UV Light: The phenyl group in the molecule allows for visualization under short-wave UV light (254 nm), where it will appear as a dark spot.[10]
-
Chemical Staining: If spots are not UV-active or for confirmation, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing the alcohol functional group.[11] Specific carbamate stains, such as furfural/sulfuric acid, can also be employed.[12]
-
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
-
Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh).
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade or distilled).[7][8]
-
Hardware: Glass chromatography column, clamps, collection tubes/flasks, air/nitrogen line with regulator (for flash chromatography).
-
Other: Cotton or glass wool, sand, TLC plates, rotary evaporator.
Step-by-Step Purification Workflow
-
Column Packing (Slurry Method):
-
Secure the column vertically with clamps. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm) to create a flat base.[11]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). A typical ratio is ~50-100 g of silica per 1 g of crude mixture.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and allow some solvent to drain, settling the silica bed. Apply gentle pressure (1-2 psi) to accelerate packing.[13] The final packed bed should be uniform and free of cracks. Do not let the top of the silica bed run dry.
-
-
Sample Loading (Dry Loading Method): Dry loading is recommended as it often results in better separation by ensuring the sample is introduced as a narrow, uniform band.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
Drain the solvent in the packed column until it is level with the top of the silica bed.
-
Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.
-
Gently add a protective layer of sand (approx. 1-2 cm) on top of the sample layer to prevent disturbance during solvent addition.[11]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply pressure (2-4 psi) to the top of the column to begin eluting the compounds. Maintain a steady flow rate.
-
Collect the eluent in a series of numbered fractions (e.g., 10-20 mL per fraction in test tubes).
-
As the separation progresses, the polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the target compound in a reasonable time. For example, move from 9:1 to 4:1 Hexane:Ethyl Acetate. A sudden, large increase in polarity should be avoided as it can cause all components to elute at once.[3][6]
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC. Spot multiple fractions onto a single TLC plate to quickly identify which ones contain the purified product.
-
The desired product should appear as a single spot on the TLC plate with the target Rf value. Fractions containing impurities will show additional spots.
-
-
Isolation of Pure Product:
-
Combine all fractions that contain the pure compound.
-
Remove the solvent from the combined fractions using a rotary evaporator. Be mindful of the temperature, as excessive heat could potentially affect the Boc group, although it is generally thermally stable in the absence of strong acid.
-
The final product should be a pure oil or solid. Confirm its identity and purity using analytical methods such as NMR, LC-MS, or HPLC.
-
Workflow Visualization
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. The following table outlines common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound elutes with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). Re-develop the method using TLC.[14] |
| Compound will not elute from the column (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). A more polar solvent like methanol could be added in small percentages (1-5%) to a dichloromethane-based system for very polar compounds.[9] |
| Poor separation (streaking or overlapping bands) | - Column was packed improperly (cracks, air bubbles).- Sample was overloaded.- Crude sample is not fully soluble in the eluent. | - Repack the column carefully using the slurry method.[15]- Use a larger column or reduce the amount of sample.- Use the dry loading method to ensure the sample is introduced in a narrow band.[13] |
| Product degradation (e.g., loss of Boc group) | The silica gel is too acidic, causing cleavage of the acid-labile Boc protecting group.[16][17] | Add a small amount of a non-nucleophilic base, such as triethylamine (~1%), to the mobile phase to neutralize the silica gel. Confirm this change does not negatively impact the separation via TLC first.[9] |
| Column flow is very slow or stops | - Clogging at the bottom frit.- Silica particles are too fine.- Air bubble in the column. | - Check for blockage at the stopcock.[14]- Ensure correct grade of silica is used for flash chromatography.- Apply slightly higher pressure to force the bubble out, or carefully repack the column. |
Conclusion
This application note provides a validated and detailed methodology for the purification of this compound. By understanding the underlying chemical principles and following the structured protocol, researchers can consistently achieve high purity of this valuable synthetic intermediate. The emphasis on preliminary TLC analysis and the inclusion of a comprehensive troubleshooting guide are designed to empower scientists to adapt and optimize this procedure for a wide range of similar compounds encountered in drug development and organic synthesis.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? Available at: [Link]
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Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
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University of California, Los Angeles (UCLA) Chemistry Department. Column chromatography. Available at: [Link]
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Wu, C. (Ed.). (1999). Column Handbook for Size Exclusion Chromatography. Academic Press. Available at: [Link]
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ResearchGate. How can I select the solvent system for column chromatography? (Discussion). Available at: [Link]
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Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
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ResearchGate. HPLC separation of carbamates. (Scientific Diagram). Available at: [Link]
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Comins, M. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
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Comins, M. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews. Available at: [Link]
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Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]
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Agilent Technologies. Troubleshooting Guide. Available at: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available at: [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (Discussion). Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
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Asian Journal of Research in Chemistry. Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Available at: [Link]
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Pickering Interfaces. (2021). How Can We Analyze Carbamate Pesticides? YouTube. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
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ResearchGate. (PDF) Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. Available at: [Link]
-
G. Van der Rest, et al. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Dayton, C. Column Chromatography. Barnes & Noble. Available at: [Link]
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Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. An analytical strategy for the identification of carbamates... by thin-layer chromatography/ultraviolet detection. Available at: [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
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Cheenta Academics. column chromatography.pdf. Available at: [Link]
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Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]
-
Scribd. Column Chromatography Guide. Available at: [Link]
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University of California, Irvine Chemistry Department. TLC Visualization Methods. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Why my BOC-protected compounds got deprotected during evaporation? (Discussion). Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
ResearchGate. (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate.... Available at: [Link]
-
PubMed. Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate.... Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Deprotection of the Boc Group from tert-Butyl (2-hydroxyethyl)phenylcarbamate
Abstract
This technical guide provides an in-depth exploration of the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl (2-hydroxyethyl)phenylcarbamate, yielding 2-(phenylamino)ethan-1-ol. The Boc protecting group is integral to modern organic synthesis, particularly in pharmaceutical development, due to its stability in a wide range of chemical environments and its facile removal under acidic conditions.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions for optimizing reaction conditions. We present detailed, validated protocols for acidic deprotection using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), discuss potential side reactions, and provide guidance on reaction monitoring and product isolation for this specific substrate.
Foundational Principles: The Chemistry of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for amines. Its utility is rooted in its chemical stability; it is resistant to basic, nucleophilic, and reductive conditions, making it orthogonal to many other protecting groups like Fmoc and Cbz.[1] The key to its strategic use is its lability under acidic conditions.[1][2]
The Mechanism of Acid-Catalyzed Deprotection
The removal of the Boc group is a straightforward, acid-catalyzed hydrolysis of the carbamate.[1] The process unfolds through a well-understood, multi-step mechanism:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[1][3][4] This step activates the carbonyl group, rendering it more electrophilic.
-
C-O Bond Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a resonance-stabilized and highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4][5]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[1][4][5] The evolution of CO₂ is a characteristic feature of this reaction and necessitates that the reaction is not performed in a sealed system.[3][4]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[1][4]
// Reactants
sub [label=<
Boc-Protected Amine>];
h_plus [label=
// Intermediates
protonated [label=<
Protonated Intermediate>];
carbamic_acid [label=<
Carbamic Acid>];
tbutyl [label=
// Products
amine [label=<
Free Amine>];
co2 [label=
Amine Salt>];
// Edges sub -> protonated [label="+ H+"]; protonated -> carbamic_acid [label="- t-Bu+"]; protonated -> tbutyl [style=invis]; carbamic_acid -> amine [label="- CO2"]; carbamic_acid -> co2 [style=invis]; amine -> amine_salt [label="+ H+"]; } .enddot Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Specific Considerations for this compound
The deprotection of this specific substrate involves two key structural features that warrant consideration:
-
N-Phenyl Group: The presence of the electron-withdrawing phenyl group on the nitrogen atom can slightly decrease the rate of deprotection compared to aliphatic amines by reducing the electron density of the carbamate. However, this effect is generally not significant enough to prevent efficient cleavage under standard strong acid conditions.
-
Primary Hydroxyl Group: The primary alcohol in the 2-hydroxyethyl side chain is generally stable under the acidic conditions required for Boc deprotection. The main potential side reaction is O-alkylation by the tert-butyl cation generated during the reaction.[6] However, primary alcohols are relatively weak nucleophiles, and this side reaction is typically minimal, especially when compared to more potent nucleophiles like thiols or electron-rich aromatic rings.[6] The use of optimized conditions, as detailed in the protocols below, further minimizes this risk.
Experimental Design: Choosing the Right Deprotection Strategy
The choice of acidic reagent is the most critical parameter. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent are the most common and effective choices.[3]
// Nodes start [label="Start: Boc-(2-hydroxyethyl)phenylcarbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Assess Substrate Sensitivity & Scale", shape=diamond, fillcolor="#FBBC05"]; tfa_path [label="Protocol 1: TFA/DCM\n(Fast, Volatile, Strong Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hcl_path [label="Protocol 2: HCl/Dioxane\n(Common, Crystalline Salt, Strong Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress via TLC/LC-MS"]; workup [label="Workup:\n1. Remove Acid/Solvent\n2. Neutralize (Base Wash)\n3. Extract Product"]; purify [label="Purification (if necessary)\n(e.g., Column Chromatography)"]; product [label="Final Product:\n2-(phenylamino)ethan-1-ol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> decision; decision -> tfa_path [label=" Rapid Deprotection Needed"]; decision -> hcl_path [label=" Crystalline HCl Salt Desired"]; tfa_path -> monitor; hcl_path -> monitor; monitor -> workup; workup -> purify; purify -> product; } .enddot Caption: Decision workflow for Boc deprotection.
| Reagent System | Advantages | Disadvantages | Typical Conditions |
| TFA in DCM | Highly efficient, rapid reactions (often < 1 hour).[7] Volatile reagents are easily removed under vacuum. | TFA is corrosive and expensive. Can promote side reactions with highly sensitive substrates. | 20-50% TFA in Dichloromethane (DCM), Room Temp.[8] |
| HCl in Dioxane/EtOAc | Cost-effective. Often yields a crystalline hydrochloride salt that can be isolated by filtration.[9][10] | Can be slower than TFA. Dioxane is a peroxide-former and has health concerns. Anhydrous conditions are important.[9][10] | 4M HCl in Dioxane, Room Temp.[9][10] |
Detailed Experimental Protocols
Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Trifluoroacetic acid and concentrated Hydrochloric acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is often preferred for its speed and the ease of removing reagents during workup.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Acid Addition: To the stirring solution at room temperature, add TFA (5-10 eq). A common and effective mixture is a 25% solution of TFA in DCM.[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 2-(phenylamino)ethan-1-ol, is more polar than the starting material. A suitable eluent system is Ethyl Acetate/Hexanes (e.g., 1:1 or 2:1). Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain.
-
Workup - Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the DCM and excess TFA.
-
Workup - Neutralization: Dissolve the oily residue in a suitable organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Ensure adequate venting. Repeat the wash until the aqueous layer is no longer acidic.
-
Workup - Extraction: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(phenylamino)ethan-1-ol. The product can be purified further by column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This classic method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution (commercially available)
-
Diethyl ether (or MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware, including filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM, or add the 4M HCl in dioxane solution directly if the substrate is soluble.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (a large excess, e.g., 10-20 eq of HCl) to the substrate.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[10] In many cases, the product hydrochloride salt will precipitate out of the solution as a white solid.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. Take a small aliquot, quench it with NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on the TLC plate.
-
Isolation (as HCl salt): If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and residual starting material. Dry the solid under vacuum to yield 2-(phenylamino)ethan-1-ol hydrochloride.
-
Isolation (as free amine): If no precipitate forms or if the free amine is desired, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and carefully neutralize with a saturated NaHCO₃ solution or another base like 1M NaOH. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Troubleshooting and Advanced Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid strength or concentration; Short reaction time. | Extend the reaction time and continue monitoring.[9] If using a milder acid, switch to a stronger system like 50% TFA in DCM. |
| Potential O-alkylation | The hydroxyl group is alkylated by the tert-butyl cation. | This is unlikely for this substrate but can be suppressed by adding a scavenger like anisole or thioanisole (5-10% v/v) to the reaction mixture to trap the tert-butyl cation.[6] |
| Difficult Workup | Product is partially soluble in the aqueous basic wash. | Minimize the volume of the aqueous wash. Perform multiple extractions (3-5 times) with a larger volume of organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. |
References
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). Source not specified.
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012).
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004). PubMed. [Link]
-
Mild and selective deprotection of carbamates with Bu4NF. (2000). ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004). Semantic Scholar. [Link]
-
A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. (1981). ResearchGate. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). SciSpace. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
- Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021).
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). ResearchGate. [Link]
- Process for preparing Boc protected amino acid by (Boc) O. (2005).
-
A convenient synthesis of N-Boc-protected tert-butyl esters of phenylglycines from benzylamines. (2001). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mcours.net [mcours.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. scribd.com [scribd.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of chiral derivatives from tert-Butyl (2-hydroxyethyl)phenylcarbamate
An in-depth guide to the synthesis of chiral derivatives from tert-butyl (2-hydroxyethyl)phenylcarbamate, designed for researchers and drug development professionals. This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the scientific rationale behind experimental choices.
Introduction: The Significance of Chiral Carbamates in Synthesis
Chiral 1,2-amino alcohols and their derivatives are foundational building blocks in modern medicinal chemistry and asymmetric synthesis. Their structural motif is present in numerous pharmaceuticals and natural products. The starting material, this compound, represents a versatile prochiral substrate. The presence of a hydroxyl group on a stereogenic center adjacent to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group makes it an ideal candidate for conversion into high-value, enantiomerically pure compounds.
This application note details two primary strategies for deriving chiral molecules from racemic this compound:
-
Enzymatic Kinetic Resolution (EKR): A biocatalytic approach to physically separate the two enantiomers of the starting material, yielding both (R)- and (S)-enantiomers with high purity.
-
Synthesis of Chiral Oxazolidinones: The conversion of the enantiopure 1,2-amino alcohol into a rigid heterocyclic structure, a key scaffold in many antibacterial agents and a useful chiral auxiliary.
These methods are selected for their high efficiency, stereoselectivity, and relevance to pharmaceutical development.
Part 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Scientific Principle
Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. Lipases, a class of hydrolases, are particularly effective for resolving racemic alcohols.[1] In a non-aqueous environment, lipases can catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol. Due to the chiral nature of the enzyme's active site, one enantiomer of the alcohol fits more favorably and is acylated at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol, allowing for their subsequent separation.
Candida antarctica Lipase B (CAL-B), often immobilized and sold as Novozym® 435, is a benchmark biocatalyst for this transformation due to its broad substrate scope, exceptional enantioselectivity (often E > 200), and stability in organic solvents.[1][2] The use of an irreversible acyl donor like vinyl acetate is a key experimental choice; it produces acetaldehyde as a byproduct, which does not participate in a reverse reaction, thus driving the equilibrium towards the products and ensuring high conversion.[3]
Experimental Workflow: Enzymatic Kinetic Resolution
The following diagram outlines the general workflow for the kinetic resolution of this compound.
Caption: Workflow for lipase-catalyzed kinetic resolution.
Protocol 1: Kinetic Resolution of this compound
This protocol is adapted from established procedures for similar substrates.[2][4]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (MTBE) or Hexane (anhydrous)
-
Celite® for filtration
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve racemic this compound (1.0 eq) in anhydrous MTBE (to a concentration of approx. 0.1-0.2 M).
-
Addition of Reagents: Add Novozym® 435 (typically 10-20 mg per mmol of substrate) to the solution.[2] Then, add vinyl acetate (1.5-3.0 eq). The use of excess acyl donor ensures the reaction proceeds efficiently.
-
Reaction: Stir the suspension at a constant temperature (e.g., 42°C) and monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or TLC. The reaction is typically stopped when the conversion reaches approximately 50% to maximize the enantiomeric excess of both the remaining substrate and the product. This can take between 5 to 24 hours.[2]
-
Workup: Once ~50% conversion is achieved, stop the reaction by filtering the mixture through a pad of Celite® to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective.
Self-Validation and Expected Outcome:
-
The progress should be monitored to prevent the reaction from exceeding 50% conversion, which would decrease the enantiomeric excess of the starting material.
-
Successful separation will yield two distinct products: the faster-eluting (R)-ester and the more polar, slower-eluting (S)-alcohol.
-
The enantiomeric excess (ee) of each product should be determined by chiral HPLC (see Part 3) and is expected to be >95%.
Data Summary: Typical Conditions for Lipase-Catalyzed Resolutions
| Parameter | Condition | Rationale / Reference |
| Enzyme | Novozym® 435 (Immobilized CAL-B) | High enantioselectivity and stability.[2][4] |
| Substrate Conc. | 40–400 mM | Balances reaction rate and solubility.[2] |
| Acyl Donor | Vinyl Acetate (1.5-3 eq) | Irreversible acylation drives the reaction forward.[3] |
| Solvent | n-Hexane, MTBE, Toluene | Apolar organic solvents are preferred for lipase activity.[3] |
| Temperature | 30–60 °C | Optimal range for CAL-B activity and stability.[2] |
| Reaction Time | 5–75 min (for model substrates) | Monitored to achieve ~50% conversion for optimal ee.[2] |
| Expected ee | >95% for both substrate and product | High enantioselectivity is a hallmark of CAL-B.[5][6] |
Part 2: Synthesis of Chiral 5-(phenoxymethyl)oxazolidin-2-one
Scientific Principle
Oxazolidinones are a critical class of five-membered heterocycles that are prevalent in many biologically active compounds, most notably in antibiotics like Linezolid.[7][8] They are also widely used as chiral auxiliaries in asymmetric synthesis. The 1,2-amino alcohol structure of enantiomerically pure this compound is an ideal precursor for intramolecular cyclization to form an oxazolidinone ring.
The synthesis involves two key steps:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen atom under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine.
-
Cyclization: Reaction of the resulting amino alcohol with a carbonylating agent, such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent. CDI is a safer and effective choice that activates the hydroxyl group and facilitates nucleophilic attack by the nearby amine to close the ring.
Reaction Pathway: From Chiral Amino Alcohol to Oxazolidinone
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of tert-Butyl (2-hydroxyethyl)phenylcarbamate in Advanced Polymer Synthesis
Introduction: The rational design of functional polymers is a cornerstone of modern materials science and pharmaceutical development. Monomers bearing protected functional groups are instrumental in this endeavor, offering a pathway to complex macromolecular architectures with precisely controlled properties. tert-Butyl (2-hydroxyethyl)phenylcarbamate emerges as a valuable monomer in this context, integrating a polymerizable hydroxyl group with a latent primary amine, masked by a thermally and chemically labile tert-butoxycarbonyl (Boc) protecting group. This unique combination allows for its incorporation into a variety of polymer backbones, with the pendant phenylcarbamate moiety offering a post-polymerization handle for deprotection and subsequent functionalization. These application notes provide a comprehensive overview of the utility of this compound in polymer chemistry, complete with detailed protocols for its polymerization and deprotection.
Core Concepts & Strategic Advantages
The utility of this compound in polymer chemistry stems from the orthogonal reactivity of its constituent functional groups. The primary hydroxyl group serves as the locus for polymerization, enabling its use as a monomer in step-growth polymerizations, such as the synthesis of polyurethanes, or as an initiator for ring-opening polymerizations. The Boc-protected amine, on the other hand, remains inert during these processes, preserving a site for future modification.
Key Molecular Features:
-
Polymerizable Hydroxyl Group: Enables incorporation into polymer chains via reactions with isocyanates, acid chlorides, or as an initiator for cyclic ester/ether polymerization.
-
Boc-Protected Phenylcarbamate: The tert-butyl carbamate is a widely utilized protecting group for amines, offering stability under a range of polymerization conditions and facile removal under acidic conditions.[1][2]
-
Aromatic Phenyl Group: Imparts rigidity and potential for π-π stacking interactions within the resulting polymer, influencing its thermal and mechanical properties.
Strategic Applications:
-
Synthesis of Functional Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes with pendant-protected amines. Subsequent deprotection yields polyurethanes with reactive primary amine functionalities, suitable for bioconjugation, drug delivery, or as reactive coatings.
-
Creation of "Smart" Polymers: The deprotected primary amine can exhibit pH-responsive behavior, making the resulting polymers suitable for applications in controlled release systems or as sensors.
-
Grafting and Surface Modification: The hydroxyl group can be used to graft the monomer onto surfaces or existing polymer backbones, introducing protected amine functionalities for further modification.
Physicochemical Properties
A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C13H19NO3 | [3] |
| Molecular Weight | 237.29 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, CH2Cl2, DMF) | Inferred |
Experimental Protocols
Protocol 1: Synthesis of a Linear Polyurethane via Step-Growth Polymerization
This protocol details the synthesis of a linear polyurethane using this compound and a common diisocyanate, such as hexamethylene diisocyanate (HMDI). The resulting polymer will possess pendant Boc-protected amine groups.
Materials:
-
This compound
-
Hexamethylene diisocyanate (HMDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Experimental Workflow:
Workflow for Polyurethane Synthesis.
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add hexamethylene diisocyanate (HMDI, 1.0 eq) dropwise via syringe over 15 minutes.
-
Catalysis: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%) to the reaction mixture.
-
Polymerization: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 24 hours under argon. The progress of the polymerization can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum.
-
Quenching: Quench the reaction by adding a small amount of anhydrous methanol to consume any unreacted isocyanate groups.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent, such as hexane or cold diethyl ether, with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.
Characterization: The resulting polymer can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Protocol 2: Post-Polymerization Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the synthesized polyurethane to yield a primary amine-functionalized polymer. Aqueous phosphoric acid is a mild and effective reagent for this deprotection.[2]
Materials:
-
Boc-protected polyurethane from Protocol 1
-
Dichloromethane (DCM)
-
85% Aqueous phosphoric acid[2]
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate)
Deprotection and Neutralization Pathway:
Boc Deprotection and Work-up Workflow.
Procedure:
-
Dissolution: Dissolve the Boc-protected polyurethane in dichloromethane (DCM).
-
Acid Treatment: To the polymer solution, add 85% aqueous phosphoric acid (a significant excess, e.g., 5-10 equivalents per Boc group).
-
Deprotection Reaction: Stir the mixture at room temperature. Monitor the reaction by ¹H NMR for the disappearance of the tert-butyl proton signal (a sharp singlet around 1.4 ppm).
-
Neutralization: Once the deprotection is complete, carefully quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the deprotected, primary amine-functionalized polyurethane.
Characterization: Confirmation of deprotection can be achieved by ¹H NMR spectroscopy (disappearance of the Boc signal) and FT-IR spectroscopy (appearance of N-H stretching bands). The resulting polymer's pH-responsive behavior can be assessed by measuring its solubility at different pH values.
Safety & Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Isocyanates are potent respiratory sensitizers and should be handled with extreme care in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]
-
AA Blocks. (n.d.). tert-butyl N-[2-(1-azido-2-hydroxyethyl)phenyl]carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
NCBI. (n.d.). TERT-BUTYL ((1R,2R)-1-HYDROXY-1-PHENYLHEX-5-YN-2-YL)CARBAMATE. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41, 2847-2849. Retrieved from [Link]
-
ResearchGate. (n.d.). Initiation of 2-Hydroxyethyl Methacrylate Polymerization by Tert-Butyl Peroxide in a Planar PECVD System. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039-4047. Retrieved from [Link]
-
PubMed. (2025). Photocatalytic Ring-Opening/1,3-Peroxyesterification of Arylcyclopropanes with Carboxylic Acids and tert-Butyl Hydroperoxide. Retrieved from [Link]
-
NIH. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-define. Retrieved from [Link]
-
NIH. (n.d.). Ring-Opening Metathesis Polymerization of 1,2-Dihydroazete Derivatives. Retrieved from [Link]
-
Zhang, X., Xia, J., & Matyjaszewski, K. (2000). End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 33(7), 2340-2345. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 3, 2752-2759. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]
-
Scilit. (n.d.). Initiation of 2‐Hydroxyethyl Methacrylate Polymerization by Tert‐Butyl Peroxide in a Planar PECVD System. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for tert-Butyl (2-hydroxyethyl)phenylcarbamate synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic transformation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, which involves the N-protection of 2-anilinoethanol with di-tert-butyl dicarbonate ((Boc)₂O).
Q1: What is the underlying mechanism for the Boc protection of 2-anilinoethanol?
The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the secondary amine in 2-anilinoethanol, being a nucleophile, attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide anion is basic enough to deprotonate the newly formed, protonated carbamate, yielding the final product and tert-butanol.[1][2][3]
Caption: Figure 1: Simplified reaction mechanism for Boc protection.
Q2: Is a base necessary for this reaction, and how do I choose the right one?
While the reaction can proceed without an external base, its use is highly recommended to accelerate the process and achieve higher yields.[4] The tert-butoxide generated in situ can act as a base, but adding an external base drives the equilibrium toward the product.[4]
Choosing a Base:
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common, non-nucleophilic organic bases suitable for most applications. They effectively neutralize the protonated intermediate.[4]
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Often used in aqueous or biphasic systems, particularly for amino acid protection.[4] For 2-anilinoethanol, an organic solvent system is more common.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective catalyst, not just a base. It works by forming a more reactive N-Boc-pyridinium intermediate with (Boc)₂O. It is especially useful for weakly nucleophilic or sterically hindered amines.[4][5] However, use it judiciously (0.05-0.1 eq.), as it can also promote side reactions, including the potential O-protection of the hydroxyl group.[6]
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in substrate solubility and reaction rate.
-
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are standard choices that work well for dissolving both the amine and (Boc)₂O.[4]
-
Protic Solvents: Interestingly, alcoholic solvents like methanol or ethanol can significantly accelerate the rate of Boc protection for aromatic amines, even without a base.[7] This is attributed to the alcohol's ability to stabilize the transition state via hydrogen bonding. A mixture like THF/Methanol can be an excellent choice.
Q4: Will the hydroxyl group on 2-anilinoethanol interfere with the reaction?
This is a key consideration for amino alcohols. Generally, the amine is significantly more nucleophilic than the alcohol, leading to high chemoselectivity for N-protection.[3][8] Under standard conditions (e.g., using TEA as a base at room temperature), O-protection is not a major concern.
However, the risk of O-Boc formation increases under more forcing conditions, such as:
-
Using a large excess of (Boc)₂O.
-
Employing a powerful acylation catalyst like DMAP, especially at elevated temperatures.[6]
Section 2: Troubleshooting Guide
Even standard reactions can present challenges. This guide addresses specific issues you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: My reaction is very slow or appears incomplete by TLC/LC-MS. What are the likely causes and solutions?
An incomplete reaction is the most common issue, often stemming from the reduced nucleophilicity of the secondary aromatic amine.
| Possible Cause | Explanation & Recommended Solution |
| Insufficient Reactivity | The secondary N-phenyl amine is less nucleophilic than an aliphatic amine. The reaction may simply be sluggish at room temperature. Solution: 1. Increase Reaction Time: Extend the reaction to 12-24 hours and continue monitoring.[9] 2. Gentle Heating: Increase the temperature to 40-50°C.[4][10] 3. Add a Catalyst: Introduce a catalytic amount of DMAP (0.1 eq.) to significantly boost the reaction rate.[4] |
| Poor Substrate Solubility | If the 2-anilinoethanol starting material is not fully dissolved, the reaction will be slow and inefficient.[9][11] Solution: Switch to a better solvent system. THF is often a good choice. A co-solvent like methanol can also improve solubility and accelerate the reaction.[7][12] |
| Reagent Degradation | Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can hydrolyze over time, especially if stored improperly.[13] Solution: Use a fresh bottle of (Boc)₂O or purify the existing stock if necessary. Ensure all glassware is dry. |
Problem: Side Product Formation
Q: I see an unexpected, less polar spot on my TLC plate. Could this be the O,N-di-Boc product? How can I prevent it?
Yes, a less polar spot could indicate the formation of the O,N-bis-protected product or the O-protected isomer.
Preventative Measures:
-
Control Stoichiometry: Use a modest excess of (Boc)₂O (1.1–1.2 equivalents). Avoid using a large excess, which drives the reaction towards double protection.
-
Avoid Over-Catalysis: If using DMAP, keep it strictly catalytic (≤ 0.1 equivalents). For this substrate, you may achieve sufficient reactivity by simply heating the reaction with a non-nucleophilic base like TEA, avoiding DMAP altogether.[6]
-
Lower Temperature: Run the reaction at room temperature or 0°C. Lower temperatures increase the selectivity for the more nucleophilic amine over the alcohol.
Problem: Work-up and Purification Issues
Q: How can I effectively remove unreacted (Boc)₂O and the t-butanol byproduct before chromatography?
These byproducts can complicate purification.
-
Removing Excess (Boc)₂O: During the aqueous work-up, washing the organic layer with a dilute NaHCO₃ solution can help hydrolyze some of the remaining anhydride. Alternatively, scavenger resins like polymer-supported trisamine can be used to quench excess (Boc)₂O.
-
Removing t-Butanol and Solvents: t-Butanol can be difficult to remove completely on a rotary evaporator. After initial concentration, placing the crude product under high vacuum for several hours is highly effective.[12]
Q: My product is streaking during column chromatography. What can I do?
Streaking on silica gel often indicates that the compound is slightly acidic or is interacting strongly with the silica.
-
Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will neutralize acidic sites on the silica gel, leading to sharper bands and better separation.
-
Check for Purity: Ensure that the starting amine was fully consumed. Residual starting material can also cause streaking.
Section 3: Experimental Protocols & Data
Optimized Reaction Parameters
The following table summarizes recommended starting points for optimizing your reaction.
| Parameter | Standard Conditions | Accelerated (Catalytic) Conditions | Rationale |
| 2-Anilinoethanol | 1.0 eq. | 1.0 eq. | Limiting reagent. |
| (Boc)₂O | 1.1 - 1.2 eq. | 1.1 - 1.2 eq. | Slight excess ensures complete conversion. |
| Base | Triethylamine (1.5 eq.) | Triethylamine (1.5 eq.) | Neutralizes the intermediate. |
| Catalyst | None | DMAP (0.1 eq.) | For sluggish reactions.[4] |
| Solvent | THF or DCM | ACN or THF | Good solubility and reactivity.[4] |
| Temperature | Room Temp to 40°C | Room Temperature | Gentle heating for standard; RT for catalytic. |
| Time | 4 - 16 hours | 1 - 4 hours | Monitor by TLC/LC-MS for completion.[4] |
Protocol 1: Standard Synthesis
-
To a round-bottom flask, add 2-anilinoethanol (1.0 eq.) and dissolve it in THF (approx. 0.2 M concentration).
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq.) in a small amount of THF.
-
Add the (Boc)₂O solution dropwise to the amine solution over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). If the reaction is slow, heat gently to 40°C.[10]
-
Upon completion (disappearance of starting material), concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil/solid by flash column chromatography on silica gel to yield the pure product.
Caption: Figure 3: A decision tree for common synthesis problems.
References
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Organic Syntheses, 86, 1-10. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
Greger, I., & Kappe, C. O. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
ResearchGate. (2014). Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
YouTube. (2021). Adding Boc Group Mechanism. [Link]
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Welcome to the technical support center for the synthesis and purification of tert-Butyl (2-hydroxyethyl)phenylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies required to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing N,O-disubstituted carbamates of this type is the reaction between an isocyanate and an alcohol. For this specific target molecule, the reaction involves the addition of the primary hydroxyl group of N-Boc-ethanolamine (tert-butyl (2-hydroxyethyl)carbamate) to phenyl isocyanate .
This reaction is typically catalyzed by a Lewis acid or a tertiary amine base, though it can also proceed uncatalyzed, often with heating. The choice of solvent is critical, with anhydrous, aprotic solvents like tetrahydrofuran (THF), toluene, or dichloromethane (DCM) being preferred to minimize side reactions.
Q2: I have a significant amount of an insoluble white solid crashing out of my reaction. What is it and why did it form?
This is the most frequently encountered issue. The insoluble white solid is almost certainly N,N'-diphenylurea .
Causality: Phenyl isocyanate is extremely reactive towards nucleophiles. Water, even in trace amounts from solvents, glassware, or the starting alcohol, will rapidly react with phenyl isocyanate to form an unstable carbamic acid intermediate. This intermediate swiftly decarboxylates to yield aniline. This newly formed aniline is a more potent nucleophile than the hydroxyl group of your alcohol, and it will rapidly react with a second molecule of phenyl isocyanate to produce the highly symmetric and poorly soluble N,N'-diphenylurea.[1][2] This side reaction is often the primary cause of reduced yields.
Q3: My post-reaction analysis (LC-MS, ¹H NMR) shows impurities with a higher molecular weight than my product. What are these?
Higher molecular weight byproducts are typically the result of the isocyanate reacting with your desired carbamate product. The most common species are:
-
Allophanate: The N-H proton of the newly formed urethane (carbamate) linkage is acidic enough to be deprotonated (or to react directly) with another molecule of phenyl isocyanate. This forms an N,N-disubstituted urea derivative known as an allophanate.[1][2] This reaction is more prevalent at higher temperatures and with prolonged reaction times.
-
Triphenyl Isocyanurate: In the presence of certain catalysts or at elevated temperatures, phenyl isocyanate can undergo cyclotrimerization to form the highly stable 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione (triphenyl isocyanurate).
Q4: How can I definitively identify these common byproducts?
A combination of analytical techniques is recommended for unambiguous identification.
| Byproduct | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (cm⁻¹) | Mass Spec (E+) |
| N,N'-Diphenylurea | ~8.7 ppm (s, 2H, NH), 7.0-7.5 ppm (m, 10H, Ar-H) | ~152 ppm (C=O) | ~3300 (N-H), ~1650 (C=O Amide I), ~1550 (N-H bend) | [M+H]⁺ = 213.1 |
| Allophanate Adduct | Complex aromatic region, additional NH proton signal. | Two distinct C=O signals (~152-155 ppm, ~168-170 ppm). | Broader C=O stretch band. | [M+H]⁺ = 357.2 |
| Desired Product | ~1.4 ppm (s, 9H, t-Bu), ~3.3-3.6 ppm (m, 4H, CH₂), ~7.1-7.4 ppm (m, 5H, Ar-H), ~4.8 ppm (t, 1H, OH), ~6.8 ppm (t, 1H, NH) | ~28 ppm (t-Bu CH₃), ~78 ppm (t-Bu C), ~154 ppm (Boc C=O), ~155 ppm (Urethane C=O) | ~3350 (O-H), ~3300 (N-H), ~1700 & ~1680 (C=O) | [M+H]⁺ = 238.1 |
Troubleshooting Guides
Guide 1: Problem - Low Yield & Presence of Insoluble White Precipitate
This guide addresses the formation of N,N'-diphenylurea.
Workflow Diagram: Mitigating Diphenylurea Formation
Caption: Workflow to prevent and remove N,N'-diphenylurea.
Step-by-Step Protocol: Moisture-Free Reaction
-
Glassware Preparation: Assemble all glassware (round-bottom flask, condenser, addition funnel) and flame-dry under high vacuum. Allow to cool to room temperature under a strong stream of nitrogen or argon.
-
Solvent & Reagent Preparation: Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone). Ensure your N-Boc-ethanolamine is dry; if necessary, dissolve it in a solvent like ethyl acetate, dry with MgSO₄, filter, and remove the solvent in vacuo.
-
Reaction Setup: Dissolve N-Boc-ethanolamine in the anhydrous solvent in the reaction flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phenyl isocyanate dropwise via a syringe or addition funnel over 15-30 minutes. Slow addition prevents localized heating and minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Purification: If diphenylurea has formed, it can often be removed by simple filtration as it is largely insoluble in many organic solvents (like DCM or ether) where the product is soluble. Further purification by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) is highly effective at removing all byproducts.
Guide 2: Problem - Complex Product Mixture with High MW Impurities
This guide addresses the formation of allophanates and other oligomeric species.
Sources
Technical Support Center: Synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and purity.
Reaction Overview: The Boc Protection of 2-(Phenylamino)ethanol
The synthesis of this compound is a standard protection reaction where the secondary amine of 2-(phenylamino)ethanol is converted to a tert-butoxycarbonyl (Boc) carbamate. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is widely used in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[1]
The fundamental transformation is a nucleophilic acyl substitution. The more nucleophilic nitrogen atom of the amino alcohol attacks one of the carbonyl carbons of the (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxide and carbon dioxide. A base is typically used to neutralize the protonated amine product.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to reaction conditions and reagent quality. Let's break down the potential causes and solutions.
Causality Analysis & Corrective Actions:
-
Insufficiently Activated Electrophile: (Boc)₂O requires a suitable environment to react efficiently. While it's a potent electrophile, the nucleophilicity of the secondary aniline in 2-(phenylamino)ethanol can be moderate.
-
Solution: Consider the solvent. While aprotic solvents like THF and Dichloromethane (DCM) are common, alcoholic solvents such as methanol or ethanol can significantly accelerate the rate of Boc protection for aromatic amines, even without a base.[3] This is because the alcohol can stabilize the transition state through hydrogen bonding.
-
-
Inactive Reagents: (Boc)₂O is sensitive to moisture and can decompose over time.
-
Solution: Use a fresh bottle of (Boc)₂O or a recently opened one that has been stored under inert gas. If you suspect your reagent is old, it's best to purchase a new supply.
-
-
Suboptimal Temperature: The reaction is often run at room temperature, but gentle heating may be necessary for less reactive amines.
-
Solution: Try heating the reaction mixture to 40-50°C. Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
-
Incorrect Stoichiometry: Using too little (Boc)₂O will result in an incomplete reaction.
-
Solution: Ensure you are using at least a slight excess of (Boc)₂O (1.1 to 1.2 equivalents).
-
Sources
Troubleshooting incomplete Boc protection of 2-phenylethanolamine
Technical Support Center: Boc Protection of 2-Phenylethanolamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-tert-butoxycarbonyl (Boc) protection of 2-phenylethanolamine. This guide is designed to provide in-depth, experience-based solutions to common challenges encountered during this crucial synthetic step. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize side products, and ensure reproducible, high-yield outcomes.
The Boc protection of 2-phenylethanolamine is a foundational transformation in medicinal chemistry and organic synthesis. While seemingly straightforward, its success hinges on a nuanced understanding of reagent stoichiometry, solvent effects, and potential side reactions. This document is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may face at the bench.
Troubleshooting Guide: From Incomplete Reactions to Purification Hurdles
This section addresses specific experimental failures. Each question is followed by a diagnosis of probable causes and a set of actionable solutions grounded in chemical principles.
Question 1: My reaction is incomplete. TLC and LC-MS analysis show significant amounts of unreacted 2-phenylethanolamine. What went wrong?
An incomplete reaction is the most common issue and can stem from several factors related to reagent quality, stoichiometry, or reaction conditions.
Probable Causes & Solutions:
-
Degraded Di-tert-butyl dicarbonate ((Boc)₂O): Boc anhydride is sensitive to moisture and can slowly hydrolyze over time, especially if not stored properly. It also has a low melting point (22-24 °C) and can decompose upon prolonged storage at room temperature.[1][2]
-
Scientist's Insight: A "healthy" bottle of (Boc)₂O should be a clear, colorless solid or liquid (depending on ambient temperature) with no white precipitate (which could be the hydrolysis product).[2]
-
Solution: Use a fresh bottle of (Boc)₂O or purify the existing stock. If it has melted, ensure it is homogenous before use. For critical small-scale reactions, consider using a new, sealed bottle.
-
-
Incorrect Stoichiometry: The reaction between the amine and (Boc)₂O produces an acidic byproduct that must be neutralized by a base.[3] If your starting material is an amine salt (e.g., 2-phenylethanolamine hydrochloride), you will need an additional equivalent of base to liberate the free amine.
-
Solution:
-
For the free amine, use at least 1.1-1.2 equivalents of (Boc)₂O and 1.2-1.5 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
If starting from a hydrochloride salt, increase the base to 2.2-2.5 equivalents.
-
-
-
Insufficient Reaction Time or Temperature: While often rapid, sterically hindered or less nucleophilic amines may require more time or gentle heating to proceed to completion.
-
Poor Solvent Choice: The solvent must adequately dissolve both the polar amine starting material and the nonpolar (Boc)₂O.
Question 2: My TLC shows a new spot, but it's not my desired product. What is this side product?
The formation of unexpected side products often points to issues with reaction conditions or the presence of catalysts that promote alternative reaction pathways.
Probable Causes & Solutions:
-
Urea Formation: This can occur if the (Boc)₂O decomposes to form tert-butyl isocyanate, which then reacts with another molecule of the amine. This is more common at elevated temperatures.
-
Scientist's Insight: This side product will be significantly less polar than the starting material but may have similar polarity to the desired product, complicating purification.
-
Solution: Maintain a lower reaction temperature (0 °C to room temperature). Add the (Boc)₂O slowly to the solution of the amine and base to avoid localized heating and high concentrations of the anhydride.
-
-
N,N-di-Boc Formation: While primary amines are less prone to double protection than secondary amines, it can occur under forcing conditions, especially with a strong, non-nucleophilic base and a large excess of (Boc)₂O.
-
Solution: Avoid using a large excess of (Boc)₂O. Stick to a stoichiometry of 1.1-1.3 equivalents.
-
-
Oxazolidinone Formation: For amino alcohols like 2-phenylethanolamine, an intramolecular cyclization can occur to form a five-membered oxazolidinone ring. This is rare under standard Boc protection conditions but can be promoted by certain catalysts.
-
Scientist's Insight: This side reaction is generally not observed when using standard bases like TEA or NaHCO₃.[7] However, the use of a strong nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in large quantities can sometimes facilitate undesired pathways.[8]
-
Solution: Avoid using DMAP as the primary base. If used as a catalyst, it should be in substoichiometric amounts (1-5 mol%). For amino alcohols, a simple organic or inorganic base is the safest choice.[7]
-
Question 3: The reaction seems complete, but I'm struggling with the work-up and purification. The product is a sticky oil. How can I isolate a pure, solid product?
Purification challenges are common, especially when residual reagents or byproducts are present. A clean reaction is the easiest to purify.
Probable Causes & Solutions:
-
Residual tert-Butanol and (Boc)₂O: The reaction produces tert-butanol as a byproduct. Any excess (Boc)₂O will also remain. Both can make the final product oily and difficult to handle.
-
Solution (Work-up): After the reaction is complete, perform an aqueous work-up. Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a mild acid (e.g., 5% citric acid or 0.2 M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.[9]
-
Solution (Purification): Excess (Boc)₂O can be removed by placing the crude product under a high vacuum for several hours; it will sublimate.[6] If impurities persist, flash column chromatography on silica gel is the most reliable method. The Boc-protected product is significantly less polar than the starting amine, making separation straightforward.
-
-
Product is Inherently an Oil: Some Boc-protected amines are low-melting solids or oils at room temperature.
-
Scientist's Insight: Attempting to force an oil to crystallize can be futile. If the product is pure by NMR and LC-MS, it is often acceptable to proceed to the next step with the purified oil.
-
Solution: After chromatography, concentrate the pure fractions on a rotary evaporator and then place the sample under a high vacuum to remove all residual solvent. This will often yield a foam that can be solidified or a viscous oil.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base and solvent combination for Boc protection of 2-phenylethanolamine?
-
A1: There is no single "best" combination, as it depends on the form of your starting material (free base vs. salt). A highly reliable system is Triethylamine (1.5 eq.) and (Boc)₂O (1.2 eq.) in Dichloromethane (DCM) at room temperature.[2] For the hydrochloride salt, a biphasic mixture of Dioxane/Water with NaHCO₃ (2.5 eq.) is an excellent and mild alternative.[5]
-
-
Q2: How can I effectively monitor the reaction progress?
-
A2: Thin-Layer Chromatography (TLC) is the most convenient method.[10]
-
System: Use a moderately polar eluent, such as 30-50% Ethyl Acetate in Hexanes.
-
Visualization: The starting amine (more polar) will have a lower Rf value. The Boc-protected product (less polar) will have a higher Rf value. Visualize spots with a UV lamp (due to the phenyl group) and then stain with ninhydrin. The starting amine will stain (usually yellow or purple), while the fully protected product will not.[10] This provides definitive confirmation of consumption of the starting material.
-
-
-
Q3: Why is the hydroxyl group of 2-phenylethanolamine not protected under these conditions?
-
A3: The primary amine is significantly more nucleophilic than the primary alcohol. Under basic conditions, the amine will selectively attack the electrophilic carbonyl of the (Boc)₂O much faster than the alcohol will.[7] O-acylation is generally not a competitive process unless a specific acylation catalyst (like DMAP) is used in high concentration, or under different reaction conditions designed for alcohol protection.[8]
-
-
Q4: Can I use an alternative to (Boc)₂O?
-
A4: Yes, other reagents can introduce the Boc group, such as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) .[11] Boc-ON is a stable, crystalline solid and can be advantageous in certain applications, though (Boc)₂O remains the most common and cost-effective choice for standard protections.
-
Key Experimental Protocols
Protocol 1: Standard Boc Protection of 2-Phenylethanolamine (Free Base)
-
Dissolve 2-phenylethanolamine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Add triethylamine (TEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Checkpoint: Monitor the reaction by TLC (30% EtOAc/Hexanes, ninhydrin stain) until the starting material spot is no longer visible.[4]
-
Upon completion, dilute the mixture with DCM. Wash with 5% citric acid (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash chromatography if necessary.
Table 1: Comparison of Common Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Biphasic) | Scientist's Note |
| Starting Material | Free Base | Hydrochloride Salt | Condition B is ideal for salts to avoid a separate free-basing step. |
| Solvent | DCM or THF | Dioxane / Water (1:1) | Biphasic system ensures all reagents are in solution. |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | NaHCO₃ is a milder, inorganic base suitable for aqueous systems.[5] |
| Equivalents (Base) | 1.5 eq. | 2.5 eq. | Extra equivalent in B is for neutralizing the HCl salt. |
| Temperature | 0 °C to RT | Room Temperature | Both are generally mild and effective. |
| Work-up | Acid/Base Extraction | Simple Phase Separation & Extraction | Biphasic work-up can be simpler. |
Visual Schematics
Diagram 1: Boc Protection Mechanism
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The intermediate then collapses, releasing CO₂, tert-butanol, and the protected amine. The base serves to neutralize the protonated amine intermediate and any acidic byproducts.[12]
Caption: Mechanism of N-Boc Protection.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve issues with the Boc protection reaction.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc Anhydride [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Welcome to the technical support center for tert-Butyl (2-hydroxyethyl)phenylcarbamate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield After Column Chromatography
Q: I'm losing a significant amount of my product during silica gel column chromatography. What could be the cause and how can I improve my recovery?
A: Low recovery from silica gel chromatography is a common issue stemming from the chemical properties of your compound and the column conditions. Here’s a breakdown of potential causes and solutions:
-
Causality: The primary culprit is often the interaction between the compound's functional groups and the acidic nature of standard silica gel. The lone pair of electrons on the nitrogen of the carbamate and the hydroxyl group can interact strongly with the silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or decomposition, especially if the compound is sensitive to acid. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, and prolonged exposure to silica can cause its cleavage.
-
Solutions:
-
Deactivating the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is achieved by creating a slurry of the silica in your chosen eluent system and adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). Let the slurry gently stir for about 30 minutes before packing the column. This will cap the acidic silanol groups and reduce the chances of product decomposition or irreversible binding.
-
Using an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel. Alternatively, reversed-phase chromatography using a C18-functionalized silica is another option, particularly if your compound has sufficient hydrophobicity.[1]
-
Optimize Your Solvent System: A solvent system with poor eluting power will result in long retention times, increasing the contact time between your compound and the silica gel. This prolonged exposure can lead to product loss. Ensure your solvent system is optimized by thin-layer chromatography (TLC) to give your product a retention factor (Rf) between 0.2 and 0.4.
-
Dry Loading vs. Wet Loading: If your compound has limited solubility in the eluent, it may precipitate at the top of the column when loaded. This leads to streaking and poor separation. In such cases, a dry loading technique is preferable. Pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting free-flowing powder onto the top of your packed column.
-
Experimental Protocol: Deactivating Silica Gel for Column Chromatography
-
Weigh the required amount of silica gel for your column.
-
In a separate beaker, prepare the initial eluent mixture (e.g., a hexane/ethyl acetate mixture).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Create a slurry by adding the silica gel to the basic eluent.
-
Gently stir the slurry for 20-30 minutes.
-
Pack the column with the deactivated silica slurry.
-
Run the column as you normally would, ensuring all subsequent eluent used also contains 0.5% triethylamine.
Problem 2: Oily Product That Fails to Crystallize
Q: My purified this compound is a persistent oil, even after removing all solvent under high vacuum. How can I induce crystallization?
A: The inability of a compound to crystallize is often due to the presence of impurities that disrupt the formation of a crystal lattice. Even small amounts of residual solvent or a closely related byproduct can act as a "crystallization inhibitor."
-
Causality: The hydroxyl group and the flexible ethyl chain in your molecule can lead to strong intermolecular hydrogen bonding, which might favor an amorphous or glassy state over a well-ordered crystal lattice, especially in the presence of impurities.
-
Solutions:
-
High Purity is Key: First, ensure your product is of high purity (>98%) using an analytical technique like HPLC or NMR.[2][3] If impurities are detected, an additional purification step may be necessary.
-
Solvent-Induced Crystallization (Trituration): This is often the most effective method. Dissolve your oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexane or pentane) in which your product is insoluble, but the impurities are soluble, until the solution becomes cloudy. If oiling out occurs, add a small amount of the good solvent to redissolve it and then allow the poor solvent to slowly diffuse into the solution. This can be done by placing a small vial of your dissolved product inside a larger, sealed jar containing the poor solvent.
-
Scratching and Seeding: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth. If you have a small amount of solid material from a previous batch (a seed crystal), adding it to the supersaturated solution can initiate crystallization.
-
Temperature Cycling: Cooling the solution to a low temperature (e.g., 4°C or -20°C) can often induce crystallization. Sometimes, allowing the solution to slowly warm back to room temperature can also be effective.
-
Troubleshooting Crystallization Issues
| Symptom | Potential Cause | Suggested Action |
| Product "oils out" | Solution is too supersaturated or cooling too rapidly. | Add a small amount of the "good" solvent to redissolve the oil, then allow the "poor" solvent to diffuse in slowly at a constant temperature. |
| No crystals form | Solution is not supersaturated enough or nucleation is inhibited. | Slowly evaporate the solvent or add more of the "poor" solvent. Try scratching the flask or adding a seed crystal. |
| Amorphous solid forms | Rapid precipitation. | Redissolve the solid by gentle warming and allow it to cool down much more slowly. |
Problem 3: Co-eluting Impurities
Q: I'm having trouble separating my product from a closely-related impurity during column chromatography. They have very similar Rf values on TLC. What can I do?
A: Co-elution of impurities is a common challenge, especially when dealing with byproducts that have similar polarity and functional groups to the target molecule.
-
Causality: A likely impurity in the synthesis of this compound is the starting material, 2-(phenylamino)ethanol, or a di-Boc protected byproduct. These compounds have similar polarities, making them difficult to separate using standard chromatographic conditions.
-
Solutions:
-
Adjusting Solvent Polarity: A subtle change in the eluent system can sometimes achieve separation. Try switching one of the solvent components to another with different properties. For example, if you are using a hexane/ethyl acetate system, try replacing the ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol. This changes the specific interactions between the solutes, the stationary phase, and the mobile phase.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can improve resolution. Start with a less polar solvent system and gradually increase the polarity. This will cause the less polar compounds to elute first, followed by the more polar ones, often with better separation between them.
-
Alternative Chromatography Techniques: Consider other forms of chromatography. For instance, Hydrophobic Interaction Chromatography (HIC) can separate molecules based on their hydrophobicity and could be effective if the impurity has a different hydrophobic character.[4]
-
Chemical Quenching: If the impurity is a reactive starting material, it may be possible to selectively react it to form a new compound with a very different polarity that is easily separated. For example, if unreacted 2-(phenylamino)ethanol is the issue, a wash with a dilute acid during the workup could protonate it, moving it to the aqueous layer.[5] However, be cautious as the Boc group on your product is acid-sensitive. A milder approach would be preferable.
-
Visualizing the Purification Workflow
Caption: A typical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6] Based on the structure of your compound (a moderately polar molecule), a good initial ratio to try would be in the range of 70:30 to 50:50 (hexane:ethyl acetate). Always optimize the solvent system using TLC first to achieve an Rf value for your product of approximately 0.3.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of your compound and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound.[2][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for carbamates.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like LC-MS can be particularly powerful for identifying unknown impurities.[1][9]
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids or oxidizing agents.[10] Given the potential for thermal instability common to some carbamates, refrigeration (2-8°C) is recommended for long-term storage to minimize degradation.[11]
Q4: My NMR spectrum shows a small peak that I can't identify. What could it be?
A4: Common impurities in the synthesis of Boc-protected amines include:
-
Unreacted Starting Material: The parent aniline, 2-(phenylamino)ethanol.
-
Byproducts of the Boc-protection: If using Boc-anhydride, you may see traces of tert-butanol or di-tert-butyl carbonate.
-
Over-protection: It's possible to have a small amount of the di-Boc protected amine, where the hydroxyl group has also reacted to form a carbonate.
-
Deprotected Product: If the compound has been exposed to acidic conditions, you may see some of the free amine.
Comparing the NMR of your product to that of the starting materials and consulting literature on common byproducts of Boc-protection can help in identifying the unknown peak.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common purification issues.
References
-
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available from: [Link]
-
National Institutes of Health (NIH). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available from: [Link]
-
PubMed. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. Available from: [Link]
-
United States Environmental Protection Agency (EPA). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
-
ResearchGate. Comparative study between the published analysis methods for carbamates. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]
-
SIELC Technologies. tert-Butyl carbamate. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Available from: [Link]
-
PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available from: [Link]
-
PubMed. Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available from: [Link]
Sources
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 9. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chemscene.com [chemscene.com]
Preventing side reactions during the synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Technical Support Center: Synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during the synthesis of this versatile pharmaceutical intermediate.[1] As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This document provides troubleshooting FAQs, optimized protocols, and mechanistic explanations to ensure your synthesis is efficient, reproducible, and yields a high-purity product.
Section 1: Choosing Your Synthetic Pathway
The synthesis of this compound is typically approached via two primary routes. The selection of a pathway is a critical decision that directly impacts the side reaction profile, purification strategy, and overall efficiency.
-
Route A: Direct Boc Protection. This pathway involves the direct N-protection of commercially available N-(2-hydroxyethyl)aniline using di-tert-butyl dicarbonate (Boc₂O).
-
Route B: N-Alkylation. This two-step pathway begins with the N-Boc protection of aniline, followed by the N-alkylation of the resulting tert-butyl phenylcarbamate with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene oxide.
Caption: Overview of the two primary synthetic pathways.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct Boc Protection | Route B: N-Alkylation |
| Number of Steps | One | Two |
| Primary Challenge | Achieving selective N-protection over O-protection; ensuring complete reaction. | Preventing di-alkylation (over-alkylation) of the carbamate nitrogen.[2] |
| Atom Economy | High | Moderate (generates salt byproduct) |
| Purification | Generally straightforward; separation from starting material and base. | More complex; requires separation of mono- vs. di-alkylated products. |
| Recommendation | Preferred route for simplicity and efficiency. Side reactions are generally easier to control. | Viable, but requires stringent control over stoichiometry and reaction conditions to avoid key side reactions. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a practical, question-and-answer format.
FAQ 1: My direct Boc protection (Route A) is sluggish or gives a poor yield. What is the cause?
Answer: A low yield in this single-step reaction typically points to one of three issues: suboptimal base/solvent choice, insufficient activation by Boc₂O, or steric hindrance.
-
Causality: The N-Boc protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride.[3][4] While aniline itself is quite reactive, the presence of the hydroxyethyl group can sterically and electronically influence the nitrogen's nucleophilicity. The choice of base is not merely to scavenge the acid byproduct but to ensure the amine remains sufficiently nucleophilic without promoting side reactions.
-
Troubleshooting Steps:
-
Evaluate Your Base: While strong bases are not required, a non-nucleophilic organic base like triethylamine (TEA) or a mild inorganic base like sodium bicarbonate (NaHCO₃) is often used.[5][6] Ensure the base is fresh and anhydrous if using an organic solvent.
-
Solvent System: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are standard. For sluggish reactions, a biphasic system (e.g., DCM/water with NaHCO₃) can be effective.[5]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to drive the reaction to completion. A large excess can complicate purification.
-
Catalysis: For particularly unreactive systems, adding a catalytic amount (0.05-0.1 equiv.) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, be aware that DMAP can also catalyze the O-Boc protection of the alcohol if used in excess or at high temperatures.
-
-
See Protocol A for an optimized, robust procedure for this transformation.
FAQ 2: Following N-alkylation (Route B), my mass spectrometry results show a peak corresponding to M+61. Is this the di-alkylated byproduct?
Answer: Yes, a mass increase of approximately 61 amu (corresponding to an additional -CH₂CH₂OH group, minus two hydrogens from the starting carbamate and alkylating agent) is a strong indicator of the formation of tert-butyl bis(2-hydroxyethyl)phenylcarbamate .[7] This is the most common and problematic side reaction in Route B.
-
Mechanism of Formation: The product of the initial N-alkylation, this compound, still possesses a lone pair on the nitrogen atom. Although it is now a secondary carbamate, it can be deprotonated by the base in the reaction mixture. The resulting anion is nucleophilic and can attack another molecule of the alkylating agent (e.g., 2-bromoethanol), leading to the di-alkylated, or "over-alkylated," byproduct. This side reaction is particularly prevalent when using strong bases.[2][8]
-
Solutions & Preventative Measures:
-
Strict Stoichiometric Control: The most critical factor is the ratio of the carbamate to the alkylating agent. Use the tert-butyl phenylcarbamate as the limiting reagent. A slight excess of the alkylating agent (1.05-1.1 equivalents) is acceptable, but larger excesses will significantly favor di-alkylation.
-
Base Selection is Key: Avoid strong, non-nucleophilic bases like Sodium Hydride (NaH). NaH irreversibly deprotonates the carbamate, creating a high concentration of the highly reactive nucleophile, which readily undergoes a second alkylation. Instead, use milder inorganic bases that establish an equilibrium.
-
| Base | Type | Impact on Di-alkylation | Rationale |
| NaH | Strong, Irreversible | High Risk | Generates a high concentration of the reactive N-anion. |
| K₂CO₃ | Mild, Heterogeneous | Low to Moderate Risk | Lower basicity maintains a low equilibrium concentration of the N-anion, favoring mono-alkylation. |
| Cs₂CO₃ | Mild, Soluble | Low Risk | Often provides superior results due to its solubility and the "caesium effect," which can enhance nucleophilicity without overly promoting di-alkylation. |
-
See Protocol B for an optimized procedure designed to minimize this side reaction.
FAQ 3: When using 2-bromoethanol and NaH, my reaction is messy and I see byproducts other than just the di-alkylated species. What's happening?
Answer: This is a classic case of a strong base inducing multiple side reaction pathways beyond simple over-alkylation. The combination of NaH and a 2-haloethanol creates a highly reactive environment.
-
Causality:
-
In Situ Generation of Ethylene Oxide: Sodium hydride is a strong enough base to deprotonate not only your carbamate but also the hydroxyl group of 2-bromoethanol. The resulting bromo-alkoxide can undergo an intramolecular Williamson ether synthesis (an Sₙi reaction) to eliminate NaBr and form ethylene oxide directly in your flask.[9]
-
Change in Mechanism: You are now running a reaction with a mixture of alkylating agents (2-bromoethanol and the more reactive ethylene oxide). Ethylene oxide reacts via a ring-opening mechanism which can be catalyzed by both acids and bases, leading to a different reactivity profile and potentially the formation of oligo-ethylene glycol side chains if traces of water are present.[10]
-
Caption: Competing pathways when using a strong base.
-
Recommendation: Avoid the NaH/2-haloethanol combination entirely. Switch to a milder base like K₂CO₃ or Cs₂CO₃ as detailed in FAQ 2. This change is the single most effective way to prevent the formation of ethylene oxide and ensure a cleaner, more predictable reaction.
FAQ 4: How can I effectively purify my final product and remove the di-alkylated impurity?
Answer: The structural differences between the starting material, the desired mono-ol product, and the di-ol byproduct are significant enough to allow for efficient separation using silica gel column chromatography.
-
Principle of Separation: Polarity is the key.
-
tert-Butyl phenylcarbamate (Starting Material): Least polar. Contains no hydroxyl groups.
-
This compound (Product): Intermediate polarity. Contains one hydroxyl group.
-
tert-butyl bis(2-hydroxyethyl)phenylcarbamate (Byproduct): Most polar. Contains two hydroxyl groups.
-
-
Chromatography Protocol:
-
Adsorbent: Standard silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of Ethyl Acetate in Hexanes (or Heptanes) is ideal.
-
Start with a low polarity mixture (e.g., 10-15% Ethyl Acetate in Hexanes) to elute the non-polar starting material and any other non-polar impurities.
-
Gradually increase the polarity (e.g., to 25-40% Ethyl Acetate) to elute your desired mono-alkylated product.
-
A further increase in polarity will be required to elute the highly polar di-alkylated byproduct, which will have a much lower Rf value.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to identify the fractions containing your pure product. A potassium permanganate (KMnO₄) stain is effective for visualizing all three components as they are all oxidizable.
-
Section 3: Recommended Experimental Protocols
These protocols are optimized to maximize yield and purity while minimizing the side reactions discussed above.
Protocol A: Optimized Direct Boc Protection of N-(2-hydroxyethyl)aniline
This protocol is designed for high-yield, selective N-protection.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(2-hydroxyethyl)aniline (1.0 equiv.) and Dichloromethane (DCM, approx. 0.2 M).
-
Reagent Addition: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2.0 equiv.). Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.
-
Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes), checking for the consumption of the starting material.
-
Workup: Once complete, separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove any unreacted amine and base), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.
Protocol B: Optimized N-Alkylation with Di-alkylation Control
This protocol uses a mild base and controlled stoichiometry to prevent over-alkylation.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl phenylcarbamate (1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and anhydrous Acetonitrile or DMF (approx. 0.3 M).
-
Reagent Addition: Add 2-bromoethanol (1.05 equiv.) via syringe.
-
Reaction: Heat the mixture to 50-60 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS. The reaction is often slow but clean. Using Cesium Carbonate (Cs₂CO₃) can increase the rate at the same temperature.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (3x) to remove residual DMF and salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via silica gel chromatography as described in FAQ 4.
References
-
Aav, R. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Williams, A. L., & Dandepally, S. R. (2011). Deprotection of a Primary Boc Group under Basic Conditions. Central European Journal of Chemistry. Available at: [Link]
-
Asymmetric Synthesis (2023). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Reddit (2022). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Protection Mechanism (Boc2O). commonorganicchemistry.com. Available at: [Link]
-
Total Synthesis (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. Available at: [Link]
-
Pearson Study Prep (2015). Protection of Aniline Derivatives. YouTube. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Pittelkow, M. et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]
-
Bhookya, S. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]
-
Kumar, G. et al. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. Available at: [Link]
-
Cankar, P. et al. (2008). Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[11][12]diazepino-[1,2,3-gh]purines. ResearchGate. Available at: [Link]
-
Organic Syntheses (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
ResearchGate (n.d.). N-Alkylation of aniline with various alcohols catalyzed by 2. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Wang, H. et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]
-
Wikipedia (2023). Amine alkylation. Wikipedia. Available at: [Link]
-
Der Pharma Chemica (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Senturk, M. et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Kumar, A. et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Synthetic route to enantiopure tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. ResearchGate. Available at: [Link]
-
Cho, C. S. et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate (n.d.). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. ResearchGate. Available at: [Link]
-
Wikipedia (2024). Ethylene oxide. Wikipedia. Available at: [Link]
-
Rebsdat, S., & Mayer, D. (2000). Ethylene Oxide. Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Jagadeesh, R. V. et al. (2017). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 4. One moment, please... [total-synthesis.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 10. ugr.es [ugr.es]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
Stability issues of tert-Butyl (2-hydroxyethyl)phenylcarbamate under acidic/basic conditions
Welcome to the technical support center for tert-Butyl (2-hydroxyethyl)phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction to the Stability Profile
This compound is a molecule that incorporates the widely used tert-butoxycarbonyl (Boc) protecting group. The stability of the carbamate linkage is paramount for its successful application. This guide will delve into its behavior under both acidic and basic conditions, providing a framework for its effective use. The carbamate functional group in this molecule can be susceptible to cleavage, and understanding the mechanisms of degradation is key to preventing unwanted side reactions and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound.
Q1: What is the primary stability concern when working with this compound?
A1: The primary stability concern is the lability of the tert-butoxycarbonyl (Boc) group under acidic conditions. The carbamate bond can be readily cleaved by strong acids, leading to the formation of the corresponding amine, carbon dioxide, and a tert-butyl cation. This is a well-documented characteristic of Boc-protected amines and is often exploited for deprotection in synthetic chemistry.
Q2: How stable is this compound under basic conditions?
A2: While generally more stable under basic conditions compared to acidic conditions, this compound can still undergo hydrolysis in the presence of a strong base. The mechanism of base-catalyzed hydrolysis of carbamates can vary depending on the substitution pattern. For N,N-disubstituted carbamates like the one , a direct nucleophilic attack of hydroxide on the carbonyl carbon (BAC2 mechanism) is a likely pathway.
Q3: Can the 2-hydroxyethyl group influence the stability of the carbamate?
A3: Yes, the 2-hydroxyethyl group can potentially influence the stability. Under certain conditions, the hydroxyl group could act as an intramolecular nucleophile, although this is less likely to be a major degradation pathway compared to acid- or base-catalyzed hydrolysis. Its presence, however, can affect the overall polarity and solubility of the molecule.
Q4: Are there any specific storage recommendations for this compound?
A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry place, away from strong acids and bases. For solutions, it is advisable to use aprotic, neutral solvents and to prepare them fresh for use whenever possible.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Unexpected Deprotection or Degradation of the Compound
-
Symptom: Appearance of a new, more polar spot on TLC, or an unexpected peak in HPLC/LC-MS analysis corresponding to the deprotected amine (N-(2-hydroxyethyl)aniline).
-
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Acidic Contamination | Ensure all glassware is thoroughly cleaned and free of acidic residues. Use freshly distilled, neutral solvents. If working with acidic reagents in subsequent steps, ensure complete quenching and neutralization before introducing the carbamate. | 1. Neutralize glassware by rinsing with a dilute solution of a weak base (e.g., 1% triethylamine in methanol), followed by thorough rinsing with deionized water and drying. 2. Use freshly opened or distilled anhydrous solvents. |
| Inadvertent Exposure to Strong Acids | Avoid using strongly acidic conditions (e.g., TFA, concentrated HCl) unless deprotection is intended. Be mindful of the pH of aqueous solutions used in extractions or chromatography. | 1. Buffer aqueous solutions to a neutral or slightly basic pH (7.0-8.0) during workup procedures. 2. For chromatography, use a mobile phase with a neutral or slightly basic modifier if compatible with the stationary phase. |
| Lewis Acid Catalysis | Be aware that some metal salts can act as Lewis acids and may promote carbamate cleavage. | If metal catalysts are used in the reaction, perform a thorough workup to remove all traces of the metal before proceeding to subsequent steps. |
Issue 2: Slow or Incomplete Reaction at a Different Functional Group
-
Symptom: A reaction involving the hydroxyl group or the phenyl ring proceeds slowly or does not go to completion.
-
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Steric Hindrance | The bulky tert-butyl group and the phenyl ring may sterically hinder access to the hydroxyl group. | 1. Increase the reaction temperature if the compound is thermally stable under the conditions. 2. Use a less sterically hindered reagent if possible. 3. Increase the reaction time. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. | Screen a variety of solvents with different polarities and coordinating abilities to find the optimal conditions for the desired transformation. |
Degradation Pathways and Mechanisms
A clear understanding of the degradation mechanisms is crucial for troubleshooting and optimizing experimental conditions.
Acid-Catalyzed Degradation
Under acidic conditions, the Boc group is readily cleaved. The reaction proceeds through protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.
Caption: Acid-catalyzed degradation pathway of this compound.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the carbamate can undergo hydrolysis. For an N,N-disubstituted carbamate, the mechanism likely involves a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon (BAC2). This leads to a tetrahedral intermediate that collapses to form the corresponding amine, carbonate, and alcohol.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocols
To assist researchers in evaluating the stability of this compound in their specific experimental context, the following forced degradation study protocol can be adapted. Forced degradation studies are essential for understanding the intrinsic stability of a molecule.
Protocol: Forced Degradation Study
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in methanol) at 60°C for 48 hours.
-
Analyze the samples by HPLC.
-
-
Photostability:
-
Expose a solid sample and a solution (1 mg/mL in methanol) to a light source (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Use a suitable reverse-phase HPLC method to separate the parent compound from any degradation products. A C18 column is often a good starting point.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., determined by UV scan of the compound).
-
Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Identify and, if possible, characterize any significant degradation products using techniques like LC-MS.
Summary of Expected Stability
The following table summarizes the expected stability of this compound under different conditions, based on the known chemistry of carbamates.
| Condition | Expected Stability | Primary Degradation Product(s) |
| Strong Acid (e.g., 1M HCl, TFA) | Low | N-(2-hydroxyethyl)aniline, CO₂, isobutylene |
| Mild Acid (e.g., pH 4-6) | Moderate to High | Minimal degradation expected |
| Neutral (pH 7) | High | Stable |
| Mild Base (e.g., pH 8-10) | Moderate to High | Minimal hydrolysis expected |
| Strong Base (e.g., 1M NaOH) | Low to Moderate | N-(2-hydroxyethyl)aniline, tert-butanol |
| Oxidizing Agent (e.g., H₂O₂) | High | Generally stable, but depends on other functional groups |
| Heat (up to 80°C) | High | Generally thermally stable |
| Light (UV/Vis) | High | Expected to be stable unless chromophores are present that promote photodegradation |
This technical support guide provides a comprehensive overview of the stability of this compound. By understanding the potential degradation pathways and implementing the provided troubleshooting strategies, researchers can ensure the reliability and success of their experiments. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Galić, N., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb....
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates.
- PubMed. (2001).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF.
- SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- RSC Publishing. (n.d.).
- ScienceDirect. (n.d.).
- BenchChem. (2025).
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
- Master Organic Chemistry. (2018).
- Iowa State University Digital Repository. (n.d.).
- MedCrave online. (2016).
- Frontiers. (n.d.).
- ResearchGate. (n.d.).
- ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ChemicalBook. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)
- ChemScene. (n.d.). 121492-10-2 | tert-Butyl (2-hydroxyethyl)(phenyl)
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- NIH. (2017). Synthesis of tert-butyl (substituted benzamido)
- BenchChem. (n.d.). tert-Butyl (2-hydroxyethyl)(pentan-3-yl)
- ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)
- BroadPharm. (n.d.). tert-butyl bis(2-hydroxyethyl)
- PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)
- PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)
- Pharamond. (n.d.). CAS No : 57561-39-4 | Product Name : tert-Butyl (2-hydroxyethyl)(methyl)
- BLDpharm. (n.d.). 57561-39-4|tert-Butyl (2-hydroxyethyl)(methyl)
- ChemicalBook. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- Sigma-Aldrich. (n.d.). tert-Butyl 2-Hydroxyethyl(methyl)
Technical Support Center: Boc Deprotection of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Welcome to the technical support center for the Boc deprotection of tert-butyl (2-hydroxyethyl)phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate challenges in your synthesis.
Understanding the Core Reaction: Mechanism of Acid-Catalyzed Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions.[1] The deprotection of this compound to yield 2-(phenylamino)ethan-1-ol is achieved through an acid-catalyzed hydrolysis of the carbamate.[2]
The mechanism proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[3]
-
Formation of a tert-butyl Cation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a stable tert-butyl cation and a carbamic acid intermediate.[4][5]
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][4] It is crucial to perform this reaction in an open or vented system to allow this gas to escape.[4]
-
Formation of the Amine Salt: The liberated amine is then protonated by the excess acid in the reaction medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[4][6]
Caption: Acid-catalyzed Boc deprotection mechanism.
Standard Deprotection Protocols
Below are two standard, validated protocols for the Boc deprotection of this compound. The choice between TFA and HCl often depends on the substrate's sensitivity to acid strength and the desired final salt form.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-Dioxane |
| Typical Conditions | 20-50% TFA in DCM (v/v), Room Temp | 5-10 equivalents of HCl, Room Temp |
| Reaction Time | 30 minutes to 4 hours[7] | 30 minutes to 16 hours[8][9] |
| Workup | Evaporation of TFA/DCM, followed by neutralization (e.g., NaHCO₃ wash) or direct use of the TFA salt.[7] | Precipitation of HCl salt with ether, followed by filtration or centrifugation.[7][8] |
| Pros | Fast, effective, volatile reagents simplify removal.[3] | Often cleaner, precipitation of the product can simplify isolation.[7] |
| Cons | TFA is highly corrosive and may cleave other acid-labile groups. | Dioxane is a peroxide-former and has health concerns; reaction can be slower. |
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) (5-10 eq, often used as a 20-50% v/v solution in DCM) to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7][10]
-
Upon completion, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporation with toluene can aid in removing residual TFA.[7]
-
The resulting residue is the trifluoroacetate salt of 2-(phenylamino)ethan-1-ol, which can be used directly or neutralized. For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ solution, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[11][12]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or add the HCl solution directly if the substrate is soluble.[7]
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the substrate at room temperature.[7][9]
-
Stir the mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.[7]
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[13]
-
Once the reaction is complete, if a precipitate has formed, it can be isolated by filtration. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether.[8]
-
Collect the solid by filtration, wash with diethyl ether, and dry in vacuo to yield 2-(phenylamino)ethan-1-ol hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of this compound.
Caption: A logical workflow for troubleshooting common issues.
Q1: My reaction is not going to completion; TLC analysis still shows a significant amount of starting material. What should I do?
A1: An incomplete reaction is a common issue and can typically be resolved by addressing one of the following factors:
-
Insufficient Acid: The deprotection is acid-catalyzed. Ensure you have used a sufficient molar excess of the acid. For TFA, a 20-50% v/v solution is standard. For HCl, at least 4-5 equivalents are recommended. If the reaction stalls, another equivalent of acid can be added.
-
Reaction Time: While many Boc deprotections are rapid, some substrates are more stubborn. N-phenyl carbamates can be slightly more stable than N-alkyl carbamates. Extend the reaction time and continue monitoring every 30-60 minutes.[10]
-
Temperature: Most deprotections proceed well at room temperature. If the reaction is sluggish, gentle warming to 30-40°C can be attempted, but this may also increase the risk of side reactions.
-
Water Content: Ensure your reagents and solvents are anhydrous, especially for reactions with HCl in dioxane. Water can interfere with the reaction equilibrium.
Q2: I see a new, less polar spot on my TLC plate that is not my desired product. What could this be?
A2: This is likely a side product resulting from alkylation by the tert-butyl cation generated during the reaction.[14]
-
Mechanism of Side Reaction: The electrophilic tert-butyl cation can be trapped by nucleophiles in the reaction mixture.[1][14] In this specific case, the electron-rich phenyl ring of the starting material or product can undergo Friedel-Crafts alkylation, leading to a tert-butyl group being attached to the aromatic ring.[15] The product amine itself can also be N-alkylated, though this is less common.
-
Solution - Use of Scavengers: To prevent this, add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[1][16] Add 1-2 equivalents of the scavenger at the start of the reaction.
Caption: Competition for the tert-butyl cation.
Q3: My workup is difficult. I either lose my product during the aqueous wash or I get a persistent emulsion. How can I improve my product isolation?
A3: The product, 2-(phenylamino)ethan-1-ol, is an amine and can be water-soluble, especially in its protonated (salt) form.
-
Product Loss in Aqueous Layer: If you perform a basic wash (e.g., NaHCO₃) to get the free amine, ensure the pH of the aqueous layer is sufficiently high (pH > 9) to fully deprotonate the amine and drive it into the organic layer. If the product is still water-soluble, you may need to perform multiple extractions with your organic solvent or saturate the aqueous layer with NaCl (brine) to decrease the product's solubility in water.
-
Isolating the Salt: Often, the easiest method is to avoid the aqueous workup altogether. After removing the volatile acid (TFA) and solvent, the resulting amine salt is often a solid or oil.[12] This salt can be triturated with a non-polar solvent like diethyl ether, filtered, and dried.[8] This method avoids solubility issues and is often sufficient for the product to be used in subsequent steps.[12]
-
Emulsions: Emulsions during basic workup are common. To break them, add a saturated NaCl solution (brine) and allow the mixture to stand. Gentle swirling or filtration through a pad of Celite can also be effective.
Q4: How can I effectively monitor the reaction progress by TLC?
A4: Proper TLC monitoring is critical for determining the reaction endpoint.
-
Staining: The starting material (Boc-protected amine) and the product (amine) may not be UV-active enough for clear visualization. Use a potassium permanganate (KMnO₄) stain or a ninhydrin stain.[17] The product amine will react with ninhydrin to give a characteristic colored spot, while the Boc-protected starting material will not. The primary alcohol on both molecules will react with KMnO₄.
-
Mobile Phase: The product, 2-(phenylamino)ethan-1-ol, is significantly more polar than the starting material. You will need a relatively polar mobile phase (e.g., 10-20% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes) to get the spots to move off the baseline.
-
Streaking: The product amine may streak on the silica TLC plate. Adding a small amount of base (e.g., 1% triethylamine) to your eluent system can often resolve this issue by preventing the amine from interacting too strongly with the acidic silica gel.
Q5: Are there milder, alternative methods for this deprotection if my substrate is sensitive to strong acids like TFA?
A5: Yes, several milder methods have been reported, which may be useful if your molecule contains other acid-labile functional groups.
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for Boc deprotection, proceeding at room temperature with good yields.[18][19] The mechanism is proposed to be more complex than the simple in situ generation of HCl.[20]
-
Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM or Aluminum Chloride (AlCl₃) can mediate the cleavage of Boc groups, sometimes with different selectivity compared to strong protic acids.[2][16]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine (often above 150°C) can cause thermal cleavage of the group, though this is substrate-dependent and may not be suitable for this molecule.[21][22]
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]
- Sun, H., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Letters, 7(17), 3781-3783.
-
Williams, K. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026. Retrieved from [Link]
-
University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. Retrieved from [Link]
-
Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]
-
RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. Retrieved from [Link]
- Williams, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Jacquemard, C., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 3(12), 17904-17913. Retrieved from [Link]
-
Molbase. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1,1,2-Triphenyl-2-(phenylamino)ethan-1-ol, 95% Purity. Retrieved from [Link]
- Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
-
The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
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- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
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- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. BOC deprotection [ms.bzchemicals.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Identifying impurities in tert-Butyl (2-hydroxyethyl)phenylcarbamate samples
Welcome to the technical support center for tert-Butyl (2-hydroxyethyl)phenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification of impurities in your samples. Here, we provide in-depth, field-proven insights in a comprehensive question-and-answer format to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
General Purity and Impurity Profiling
Question 1: What are the most common types of impurities I should expect in my this compound samples?
Answer: Impurities in your this compound samples can typically be categorized into three main groups:
-
Process-Related Impurities: These are substances that originate from the synthetic route. Common examples include unreacted starting materials such as tert-butyl carbamate, residual catalysts, and by-products from side reactions.[1][2] The specific impurities will be highly dependent on the synthetic pathway employed. For instance, if the synthesis involves the reaction of an amine with di-tert-butyl dicarbonate, you might find residual di-tert-butyl dicarbonate or its breakdown products.
-
Degradation Products: Carbamates can be susceptible to degradation, particularly through hydrolysis of the carbamate linkage, especially under acidic or basic conditions.[3][4] This can lead to the formation of aniline and 2-(phenylamino)ethanol. Oxidation of the hydroxyethyl group is also a potential degradation pathway.[5] Forced degradation studies are often performed to intentionally produce and identify these potential degradants.[3][6]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, dichloromethane, hexanes) can remain in the final product.[2] These are typically identified and quantified using Gas Chromatography (GC).[7]
Question 2: I have an unexpected peak in my HPLC chromatogram. How do I begin to identify this unknown impurity?
Answer: An unexpected peak in your HPLC chromatogram warrants a systematic investigation. Here is a logical workflow to approach this issue:
Caption: Workflow for identifying an unknown HPLC peak.
Step-by-step Troubleshooting:
-
System Verification: First, inject a blank (your mobile phase solvent) to ensure the peak is not an artifact from the system or solvent contamination. Also, verify your system suitability parameters to confirm the chromatographic system is performing as expected.
-
Process-Related Impurity Check: Analyze your starting materials and key intermediates. If the unknown peak is present in any of these, it is likely a process-related impurity.
-
Forced Degradation: To determine if the impurity is a degradation product, subject your sample to stress conditions (acid, base, oxidation, heat, light).[3][6] If the peak area of your unknown increases under any of these conditions, it is likely a degradant.
-
Spiking Study: If you have synthesized or can obtain potential impurities (e.g., starting materials, expected by-products), "spike" a sample of your this compound with a small amount of the suspected impurity and analyze it by HPLC. If the peak of the unknown impurity increases in size, you have likely identified it.
-
Advanced Characterization: If the impurity remains unidentified, more advanced techniques are necessary. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight of the unknown compound, which is a critical piece of information for identification. For a definitive structural elucidation, you may need to isolate the impurity using preparative HPLC and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Troubleshooting Specific Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
Question 3: My HPLC method is not providing good separation between the main peak and an impurity. What parameters can I adjust?
Answer: Poor resolution in HPLC can be addressed by systematically modifying your method parameters. The goal is to alter the selectivity of your separation.
| Parameter to Adjust | Rationale and Suggested Action |
| Mobile Phase Composition | The ratio of your organic solvent (e.g., acetonitrile) to your aqueous phase is a primary driver of retention in reverse-phase HPLC.[8][9] Action: Try running a gradient with a shallower slope or switch to an isocratic method with a lower percentage of the organic solvent to increase retention and potentially improve separation. |
| Mobile Phase pH | If your analyte or impurities have ionizable groups, changing the pH of the mobile phase can significantly alter their retention times. Action: Adjust the pH of the aqueous portion of your mobile phase. For carbamates, which are generally neutral, this may have a more pronounced effect on acidic or basic impurities. |
| Column Chemistry | The stationary phase chemistry plays a crucial role in selectivity. Action: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, Phenyl-Hexyl, or a polar-embedded column. |
| Temperature | Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution. Action: Try decreasing or increasing the column temperature by 5-10 °C increments. |
Experimental Protocol: HPLC Method Development for Impurity Profiling
-
Initial Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[8]
-
Column Temperature: 30 °C.[8]
-
-
Optimization:
-
Based on the initial chromatogram, if peaks are poorly resolved, first try adjusting the gradient. For example, if impurities are eluting close to the main peak, make the gradient in that region shallower.
-
If gradient optimization is insufficient, explore changes in mobile phase pH or switch to a different column chemistry as detailed in the table above.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 4: I am trying to use GC-MS to analyze for impurities, but I am seeing poor peak shape and suspect thermal degradation. What can I do?
Answer: Carbamates are known to be thermally labile, which can make GC analysis challenging.[11][12] Thermal degradation in the hot GC inlet can lead to broad or tailing peaks, or even the complete absence of the target analyte peak.
Caption: Strategies to mitigate thermal degradation in GC.
Troubleshooting Steps:
-
Lower the Inlet Temperature: This is the most direct way to reduce thermal degradation.[13] Experiment with lower inlet temperatures, for example, starting at 250 °C and decreasing in 20 °C increments. The goal is to find the lowest temperature that allows for efficient volatilization of your analyte without causing degradation.
-
Use a Temperature Programmable Injector: A Programmable Temperature Vaporizer (PTV) inlet allows for a gentle temperature ramp, which can minimize the thermal stress on the analyte.
-
Derivatization: For some carbamates, derivatization can improve thermal stability. For example, methylation in the injection port has been used to successfully analyze carbamates by GC-MS.[14] This converts the thermally labile carbamate into a more stable derivative.
-
Consider an Alternative Technique: If thermal degradation remains a significant issue, HPLC is often the preferred method for the analysis of thermally labile compounds like carbamates.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: How can I use ¹H NMR to identify and quantify impurities in my sample?
Answer: ¹H NMR spectroscopy is a powerful tool for both structural elucidation and quantification of impurities, as the signal intensity is directly proportional to the number of protons.
Identifying Impurities:
-
Characteristic Signals: Impurities will have their own unique set of signals in the NMR spectrum. For example, residual solvents have very well-characterized chemical shifts.[15][16] You can compare the signals in your spectrum to reference spectra of known potential impurities.
-
Structural Information: The chemical shift, integration, and multiplicity (splitting pattern) of the signals from an impurity can provide detailed information about its structure.
Quantifying Impurities (qNMR):
Quantitative NMR (qNMR) allows for the determination of the absolute purity of a sample by comparing the integral of an analyte signal to the integral of a certified internal standard of known concentration.[8]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of your this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from your analyte or suspected impurities.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full relaxation of the protons between scans. This is critical for accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals of interest).[8]
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from your analyte and a signal from the internal standard.
-
Calculate the purity of your sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
This guide provides a starting point for troubleshooting impurity identification in your this compound samples. For more complex issues, consulting with an analytical specialist is always recommended.
References
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
- ProQuest. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
- Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
- SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
- J-Stage. (n.d.). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method.
- PubMed. (n.d.). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
- PubMed. (n.d.). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil.
- MedCrave online. (2016). Forced Degradation Studies.
- Benchchem. (n.d.). Tert-butyl (2-hydroxyethyl)(pentan-3-yl)carbamate.
- PMC - NIH. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- SIELC Technologies. (n.d.). HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
Sources
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispec.co.th [scispec.co.th]
- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Advanced Purification Strategies for tert-Butyl (2-hydroxyethyl)phenylcarbamate
Welcome to the technical support resource for the purification of tert-Butyl (2-hydroxyethyl)phenylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound with the desired purity. Here, we move beyond standard protocols to provide in-depth, field-proven insights into alternative purification techniques, complete with troubleshooting guides and frequently asked questions.
Understanding the Purification Challenge
This compound is a moderately polar molecule due to the presence of both a hydroxyl group and a carbamate linkage. This polarity can present challenges during purification, often leading to issues such as poor separation from starting materials or byproducts, tailing in chromatography, and difficulty in crystallization. This guide will address these common problems with practical, alternative solutions.
A primary source of impurities often stems from the synthesis process itself, typically the reaction of 2-(phenylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My primary purification by flash chromatography on silica gel is giving me poor separation between my product and unreacted 2-(phenylamino)ethanol. What can I do?
A1: This is a classic problem when dealing with polar compounds on normal-phase silica. The unreacted amino alcohol is significantly more polar and tends to streak or co-elute with the desired product, especially with standard ethyl acetate/hexane solvent systems.
-
Expert Insight: The issue often lies in the strong interaction of the basic amine in the starting material with the acidic silica gel. To mitigate this, you can either modify the mobile phase or switch to a different stationary phase.
-
Alternative 1: Mobile Phase Modification.
-
Amine Additive: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your methanol co-solvent, to your eluent system.[1] This will "neutralize" the acidic sites on the silica, reducing the tailing of the basic starting material and improving separation.
-
More Polar Solvent System: Instead of a simple ethyl acetate/hexane gradient, consider a dichloromethane/methanol system. This can offer different selectivity for polar compounds.
-
-
Alternative 2: Change of Stationary Phase.
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can be a superior alternative to silica gel, as it minimizes the strong acidic interactions that cause streaking.
-
Amino-functionalized Silica: This is an excellent, albeit more expensive, option that provides a less acidic surface and can significantly improve the chromatography of basic compounds.[2]
-
Q2: I'm observing a significant amount of a non-polar impurity in my crude product. What is it likely to be and how can I remove it?
A2: The most common non-polar impurity is likely unreacted di-tert-butyl dicarbonate (Boc₂O). While it is volatile, it can persist through a standard work-up.
-
Troubleshooting Strategy: Liquid-Liquid Extraction.
-
A carefully designed liquid-liquid extraction can be highly effective. After quenching the reaction, perform an extraction with a non-polar solvent like hexane. The non-polar Boc₂O will preferentially partition into the hexane layer, while your more polar product remains in the aqueous or a more polar organic layer.
-
Q3: My compound is an oil and I'm struggling to crystallize it. Are there any effective recrystallization strategies?
A3: "Oiling out" is a common issue with compounds that have moderate polarity and are not readily crystalline. The key is to find a solvent system where the compound has high solubility in a hot solvent and poor solubility in a cold one.
-
Recommended Solvent Systems for Recrystallization:
-
Hexane/Ethyl Acetate: This is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Then, add a few drops of ethyl acetate to redissolve the precipitate and allow the solution to cool slowly.[3][4]
-
Diethyl Ether/Hexane: Similar to the above, diethyl ether can be used as the solvent with hexane as the anti-solvent.[3]
-
Toluene: For some carbamates, toluene can be an effective recrystallization solvent.[5]
-
-
Troubleshooting Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal formation.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, saturated solution.
-
Slow Evaporation: If direct cooling doesn't work, allow the solvent to evaporate slowly from a loosely covered container.
-
Q4: I need very high purity material. Is preparative HPLC a viable option?
A4: Yes, preparative HPLC is an excellent choice for achieving high purity, especially when other methods fail.
-
Method of Choice: Reversed-Phase HPLC.
-
Given the polarity of your compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. A C18 column is a standard choice.
-
Typical Mobile Phase: A gradient of water and acetonitrile (or methanol) is commonly used.[6][7] Adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape, but be mindful that this will yield the product as a salt if it has a basic site.
-
Detailed Experimental Protocols
Protocol 1: Flash Chromatography with an Amine-Modified Mobile Phase
This protocol is designed to improve the separation of this compound from basic impurities like unreacted 2-(phenylamino)ethanol.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Mobile Phase Preparation:
-
Solvent A: Hexane
-
Solvent B: Ethyl Acetate
-
Solvent C: Methanol with 1% Triethylamine
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) to elute non-polar impurities.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
If the product is not eluting, introduce a small percentage of Solvent C (e.g., start with a mobile phase of 80:18:2 Hexane/Ethyl Acetate/Methanol with 1% Triethylamine) and gradually increase its concentration.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC).
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is a reliable method for obtaining crystalline this compound.
-
Dissolution: In a flask, dissolve the crude material in a minimal amount of hot ethyl acetate.
-
Induce Precipitation: While the solution is still warm, slowly add n-hexane dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better yields, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Data Presentation
Table 1: Solubility of tert-Butyl Carbamates in Common Solvents
| Solvent | Solubility | Reference(s) |
| Methylene Chloride | Soluble | [1][8] |
| Chloroform | Soluble | [1][8] |
| Alcohols (Methanol, Ethanol) | Soluble | [1][8] |
| Ethyl Acetate | Soluble | [9] |
| Tetrahydrofuran (THF) | Soluble | [10] |
| Water | Sparingly soluble to insoluble | [9] |
| Petroleum Ether | Slightly soluble | [1][8] |
| n-Hexane | Low solubility | [9] |
Visual Workflow and Diagrams
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Workflow for Flash Chromatography with Amine-Modified Mobile Phase
Caption: Step-by-step workflow for amine-modified flash chromatography.
References
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. [Link]
-
For highly polar compound, how to do the purification? (2018). ResearchGate. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine?. (2023). Reddit. [Link]
-
How do I recrystallize this product?. (2025). Reddit. [Link]
-
Successful Flash Chromatography. (2018). King Group. [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]
-
High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. (2025). ResearchGate. [Link]
-
Separation of tert-Butyl phenyl carbonate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Process for preparing di-tert.-butyl dicarbonate. (1992).
-
What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014). ResearchGate. [Link]
- Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (2008).
-
(A) Effects of ethyl acetate extraction, (B) n-hexane as the.... ResearchGate. [Link]
Sources
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- 7. Separation of tert-Butyl phenyl carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Purification [chem.rochester.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Boc Protecting Agents: Profiling tert-Butyl (2-hydroxyethyl)phenylcarbamate Against Standard Reagents
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The tert-butoxycarbonyl (Boc) group is an indispensable tool for the protection of amines and, to a lesser extent, alcohols.[1] Its popularity is rooted in its robustness across a wide range of nucleophilic and basic conditions, combined with its clean, acid-labile removal.[2][3]
While di-tert-butyl dicarbonate, (Boc)₂O, is the most prevalent reagent for introducing this protecting group, the diverse demands of complex molecular synthesis have spurred the development and use of alternative agents.[4] This guide provides an in-depth comparison of Boc protecting agents, with a special focus on the structural and functional implications of using a specialized agent like tert-Butyl (2-hydroxyethyl)phenylcarbamate . We will delve into the mechanistic underpinnings, compare performance with established reagents like (Boc)₂O and tert-Butyl Phenyl Carbonate, and provide actionable experimental protocols for the discerning researcher.
The Foundational Principle of Boc Protection
The primary function of the Boc group is to temporarily convert a nucleophilic amine into a far less reactive carbamate.[5] This transformation is critical to prevent undesired side reactions during subsequent synthetic steps. The Boc group's steric bulk can also play a role in directing reactions to specific sites on a molecule.[1] Its key advantage lies in its orthogonality to many other protecting groups; it is stable to the basic conditions used to cleave Fmoc groups and the hydrogenolysis conditions used for Cbz group removal, making it a pillar of complex peptide synthesis.[3][6]
Mechanism of Protection
The most common method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride.[7] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which then decomposes into carbon dioxide and the tert-butoxide anion. The tert-butoxide is basic enough to deprotonate the newly formed ammonium salt, yielding the neutral Boc-protected amine, tert-butanol, and CO₂.[7]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
A potential side reaction involves the liberated tert-butyl cation alkylating other nucleophilic sites in the molecule. [8]To mitigate this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation. [8]
Experimental Protocols
Protocol 1: General Boc Protection of an Amine using (Boc)₂O
This protocol is a standard method for protecting a wide array of primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (optional, e.g., Triethylamine, NaHCO₃)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 equiv) in the chosen solvent within a round-bottom flask.
-
If using a base, add it to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture portion-wise to control gas evolution.
-
Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization if necessary. [9]
Protocol 2: Selective Mono-Boc Protection of a Diamine using tert-Butyl Phenyl Carbonate
This method is adapted for the selective protection of primary amines.
Materials:
-
1,2-Ethanediamine (0.33 mol)
-
tert-Butyl phenyl carbonate (0.33 mol)
-
Absolute Ethanol (200 mL)
-
2M Aqueous HCl and 2M Aqueous NaOH
-
Dichloromethane (CH₂Cl₂)
-
500 mL Round-bottom flask with reflux condenser
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1,2-ethanediamine in absolute ethanol.
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the mixture to a gentle reflux (max oil bath temperature of 80°C) and stir overnight (~18 hours).
-
Cool the reaction to room temperature and concentrate it using a rotary evaporator.
-
Add water (300 mL) and adjust the pH to ~3 with 2M aqueous HCl to protonate the unreacted diamine.
-
Extract the aqueous phase with CH₂Cl₂ to remove phenol and other organic-soluble impurities.
-
Adjust the pH of the aqueous layer to >12 with 2M aqueous NaOH to deprotonate the desired product.
-
Extract the basic aqueous phase with CH₂Cl₂ (3 x 400 mL).
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the mono-Boc-protected diamine. [4]
Protocol 3: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a robust method for cleaving the Boc group.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., anisole)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate in DCM. If the substrate is sensitive to alkylation, add a scavenger (e.g., anisole, 5-10 vol%).
-
Cool the solution in an ice bath.
-
Slowly add TFA (typically 20-50% v/v with DCM).
-
Remove the ice bath and stir the reaction at room temperature. Monitor progress by TLC. Reactions are often complete within 30 minutes to a few hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The resulting amine is often obtained as a TFA salt. It can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration, or neutralized with a base during an aqueous workup. [8]
Caption: Decision workflow for selecting a Boc-related compound.
Conclusion and Future Perspectives
The tert-butoxycarbonyl group remains a vital tool in the arsenal of the synthetic chemist. While (Boc)₂O serves as the reliable, all-purpose reagent for a vast majority of applications, specialized reagents offer critical advantages in specific contexts. tert-Butyl Phenyl Carbonate provides an elegant solution for the challenging task of selective mono-protection of diamines.
This compound , in contrast, represents a different strategic approach. It is not a reagent for protection but rather a highly valuable building block that leverages the stability of the Boc group to enable selective functionalization at a different site on the molecule. For researchers in drug discovery and materials science, compounds like this offer streamlined synthetic routes to complex, multifunctional targets. The continued exploration of such pre-functionalized, protected molecules will undoubtedly accelerate innovation in chemical synthesis.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Pharmaffiliates. Tert-Butyl Phenyl Carbonate: Essential Protecting Group in Pharma Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
ResearchGate. shows the cleavage conditions for the Boc group. Available from: [Link]
-
ACS Publications. Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. Available from: [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
PubMed. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
-
SciSpace. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Available from: [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
Mol-Instincts. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. Available from: [Link]
-
PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available from: [Link]
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A Paradigm Shift in Amine Protection: Unveiling the Orthogonal Deprotection Strategy of tert-Butyl (2-hydroxyethyl)phenylcarbamate
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is a critical determinant of success. For decades, the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups have been the stalwart guardians of amine functionalities, their reliability and distinct deprotection pathways forming the bedrock of countless synthetic endeavors. However, the ever-increasing complexity of target molecules necessitates the expansion of the synthetic chemist's toolkit with protecting groups that offer novel and truly orthogonal deprotection strategies. This guide introduces tert-Butyl (2-hydroxyethyl)phenylcarbamate, a protecting group poised to offer a significant advantage over its traditional counterparts through a unique, intramolecularly-assisted cleavage mechanism.
The Established Order: A Review of Cbz and Fmoc
The enduring prevalence of the Cbz and Fmoc protecting groups stems from their well-defined and mutually orthogonal deprotection conditions. The Cbz group is characteristically cleaved under reductive conditions, most commonly catalytic hydrogenolysis, while the Fmoc group is labile to basic conditions, typically treatment with piperidine.[1][2][3] This orthogonality allows for the selective deprotection of one group in the presence of the other, a cornerstone of modern solid-phase peptide synthesis (SPPS) and complex molecule construction.[3]
However, the reliance on this established paradigm is not without its limitations. Catalytic hydrogenolysis for Cbz removal is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.[2] Conversely, the basic conditions required for Fmoc cleavage can be detrimental to base-sensitive functionalities within a molecule. These constraints can dictate synthetic routes and necessitate additional protection-deprotection steps, thereby reducing overall efficiency.
A New Contender: this compound
At first glance, this compound appears as a standard tert-butoxycarbonyl (Boc) protected amine, suggesting acid-lability. While this is a potential deprotection pathway, the true innovation lies in the presence of the 2-hydroxyethyl substituent on the nitrogen atom. This seemingly minor modification unlocks a powerful and highly selective deprotection strategy based on intramolecular cyclization.
The core advantage of this compound is its ability to be cleaved under mild basic conditions, not through a direct base-labile mechanism like Fmoc, but via an intramolecular nucleophilic attack of the hydroxyl group on the carbamate carbonyl. This attack leads to the formation of a stable 5-membered cyclic carbamate, a 2-oxazolidinone, and the concomitant release of the deprotected amine. This process is often irreversible and can be triggered by bases that are significantly milder than those required for Fmoc removal, offering a new dimension of orthogonality.
Mechanistic Insights: The Power of Intramolecular Assistance
The deprotection of this compound via intramolecular cyclization is a prime example of neighboring group participation. The proximity of the hydroxyl group to the carbamate carbonyl facilitates a kinetically favored intramolecular reaction.
This mechanism offers several key advantages:
-
Mild Conditions: The reaction can often be initiated with mild inorganic bases such as potassium carbonate or even catalytic amounts of strong, non-nucleophilic bases, preserving sensitive functional groups that would be compromised by the piperidine used for Fmoc removal.
-
High Selectivity: The intramolecular nature of the reaction ensures high selectivity for the cleavage of the this compound group, even in the presence of other base-sensitive protecting groups like Fmoc, which require stronger basic conditions for removal.
-
Orthogonality: This deprotection strategy is orthogonal to the standard acidic (for Boc), basic (for Fmoc), and hydrogenolytic (for Cbz) cleavage methods, introducing a fourth dimension to protecting group strategy.
Comparative Performance: A Data-Driven Perspective
While direct, peer-reviewed comparative studies of this compound against Cbz and Fmoc are not yet widely available, the principles of its unique deprotection mechanism allow for a theoretical and experimentally supported comparison. The following table summarizes the key characteristics and expected performance based on related literature.
| Feature | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | This compound |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Base (e.g., 20% Piperidine in DMF) | Mild Base (e.g., K₂CO₃, NaH) via Intramolecular Cyclization |
| Orthogonality to Cbz | - | High | High |
| Orthogonality to Fmoc | High | - | High (Potentially tunable with base strength) |
| Orthogonality to Boc | High | High | High |
| Key Advantages | Robust, orthogonal to Boc and Fmoc | Mild final cleavage, automation-friendly in SPPS | Orthogonal to Cbz, Fmoc, and Boc; very mild deprotection |
| Potential Side Reactions | Incompatible with reducible groups | Dimerization, side reactions with base-sensitive groups | Potential for O-alkylation if strong bases and alkylating agents are present |
| Typical Yields | Generally high (>90%) | High in SPPS (>95% per step) | Expected to be high due to irreversible cyclization |
Experimental Protocols
The following are representative, detailed protocols for the protection and deprotection of an amine with this compound, and the standard deprotection protocols for Cbz and Fmoc for comparison.
Protocol 1: Protection of a Primary Amine with this compound
-
Dissolution: Dissolve the primary amine (1.0 equiv) and N-(2-hydroxyethyl)-N-phenylcarbamic acid tert-butyl ester (1.1 equiv) in a suitable aprotic solvent (e.g., Dichloromethane, THF).
-
Coupling: Add a suitable coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of this compound via Intramolecular Cyclization
-
Dissolution: Dissolve the protected amine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, THF).
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv) or sodium hydride (NaH, 1.1 equiv, handle with care) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography or crystallization.
Protocol 3: Standard Cbz Deprotection
-
Catalyst Suspension: Suspend Palladium on carbon (10% w/w, 0.1 equiv) in a suitable solvent (e.g., Methanol, Ethyl Acetate) in a flask equipped with a stir bar.
-
Substrate Addition: Add the Cbz-protected amine to the flask.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenator) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Standard Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected amine in N,N-Dimethylformamide (DMF).
-
Piperidine Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. Deprotection is typically complete within 30 minutes.
-
Work-up: For solution-phase synthesis, dilute the reaction mixture with water and extract the product with an organic solvent. For solid-phase synthesis, the resin is washed extensively with DMF to remove the dibenzofulvene-piperidine adduct.
Logical Relationships and Workflow Visualization
The introduction of this compound allows for a more flexible and strategic approach to complex syntheses. The following diagram illustrates a potential workflow demonstrating its orthogonality.
Conclusion: Expanding the Horizons of Chemical Synthesis
The strategic advantage of this compound lies in its introduction of a novel, mild, and highly selective deprotection pathway that is orthogonal to the established Cbz and Fmoc protecting groups. By leveraging an intramolecular cyclization to a stable 2-oxazolidinone, this protecting group offers a solution to the limitations of traditional methods, particularly in the synthesis of complex molecules bearing a multitude of sensitive functional groups. While further experimental validation and direct comparative studies will undoubtedly solidify its position, the underlying chemical principles present a compelling case for its adoption as a valuable tool for researchers, scientists, and drug development professionals seeking to push the boundaries of chemical synthesis.
References
-
Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J.-Y., & Coudert, G. (2004). A new mild method for the cleavage of carbamates to amines using TBAF in THF is reported. Selectivity and mechanism are discussed. Tetrahedron, 60(43), 10039-10047. [Link]
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]
- ResearchGate. (2025). Mild and selective deprotection of carbamates with Bu4NF.
- ResearchGate. (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis.
- Saito, T., et al. (2018). Synthesis of multifunctional 4-hydroxymethyl 2-oxazolidinones from glycidyl carbamate derivatives catalyzed by bicyclic guanidine. Tetrahedron Letters, 59(3), 244-247.
-
Saito, A., & Hanzawa, Y. (2022). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. Molecules, 27(1), 257. [Link]
- ResearchGate. (2025). Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine.
- ChemRxiv. (2021). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamine and D-Talosamine Synthons. ChemRxiv.
-
Organic Chemistry Portal. (2023). tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]
- MDPI. (2023).
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
- Reddy, P. V., & Falck, J. R. (2011). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides.
- ResearchGate. (2014). Optimization of deprotection and cyclization.
- PubMed. (1998).
-
Organic Chemistry Portal. (2021). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
- ResearchGate. (2025). Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group.
- Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- PubMed. (1997).
- Organic Syntheses. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- NIH. (2021).
- Mol-Instincts. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)
- ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews.
- ResearchGate. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
- PubMed. (2022). Phosphorus-Based Organocatalysis for the Dehydrative Cyclization of N-(2-Hydroxyethyl)amides into 2-Oxazolines. PubMed.
- Google Patents. (2004). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
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A Comparative Guide to the Spectroscopic Analysis of tert-Butyl (2-hydroxyethyl)phenylcarbamate
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. For researchers and drug development professionals, the ability to confidently verify the structure of a compound is paramount to the integrity and success of their work. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of tert-Butyl (2-hydroxyethyl)phenylcarbamate, a versatile intermediate in organic synthesis.
The Analytical Imperative: A Multi-faceted Approach
No single analytical technique provides a complete structural picture. Instead, a synergistic application of multiple spectroscopic methods is employed to piece together the molecular puzzle. Each technique offers a unique window into the compound's architecture, and their combined data provide a self-validating system for structural confirmation.
The following diagram illustrates the typical workflow for the characterization of a synthesized compound like this compound.
Caption: A typical workflow for the characterization of a synthesized compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Basis: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Spectrum for this compound:
Based on the analysis of similar structures, such as tert-butyl (2-hydroxyethyl)carbamate[1], the following proton signals are anticipated:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.5 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |
| ~ 4.9-5.3 | Singlet (broad) | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent. |
| ~ 3.8-4.0 | Triplet | 2H | N-CH ₂-CH₂-OH | Methylene protons adjacent to the nitrogen of the carbamate. |
| ~ 3.6-3.8 | Triplet | 2H | N-CH₂-CH ₂-OH | Methylene protons adjacent to the hydroxyl group. |
| ~ 1.4-1.5 | Singlet | 9H | C(CH ₃)₃ | Protons of the bulky tert-butyl group, which are all chemically equivalent. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte's signals.
-
Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift is influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
Predicted ¹³C NMR Spectrum for this compound:
By comparing with data for tert-butyl carbamate and related structures[2][3], the following carbon signals are expected:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155-157 | C =O | The carbonyl carbon of the carbamate group is significantly deshielded. |
| ~ 140-142 | Ar-C (quaternary) | The aromatic carbon directly attached to the nitrogen. |
| ~ 128-130 | Ar-C H | Aromatic methine carbons. |
| ~ 125-127 | Ar-C H | Aromatic methine carbons. |
| ~ 120-122 | Ar-C H | Aromatic methine carbons. |
| ~ 80-82 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 60-62 | N-CH₂-C H₂-OH | The carbon atom bonded to the hydroxyl group. |
| ~ 45-47 | N-C H₂-CH₂-OH | The carbon atom bonded to the nitrogen of the carbamate. |
| ~ 28-29 | C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is run on the same NMR spectrometer.
-
Data Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Theoretical Basis: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for identifying their presence.
Predicted FT-IR Spectrum for this compound:
The spectrum is expected to show characteristic bands for the alcohol, carbamate, and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3400-3200 | Strong, Broad | O-H stretch | Alcohol |
| ~ 3050-3020 | Medium | C-H stretch (aromatic) | Phenyl group |
| ~ 2980-2850 | Medium-Strong | C-H stretch (aliphatic) | tert-butyl and ethyl groups |
| ~ 1700-1680 | Strong | C=O stretch | Carbamate |
| ~ 1600, 1490 | Medium-Weak | C=C stretch | Aromatic ring |
| ~ 1250-1150 | Strong | C-N stretch | Carbamate |
| ~ 1100-1000 | Strong | C-O stretch | Alcohol and Carbamate |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (ATR): A small amount of the solid or liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method for obtaining high-quality spectra.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: To improve the signal-to-noise ratio, 16-32 scans are typically co-added.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.
Predicted Mass Spectrum for this compound:
The molecular weight of this compound (C₁₃H₁₉NO₃) is 237.29 g/mol . In a typical Electrospray Ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 238.3.
Fragmentation Analysis: Collision-Induced Dissociation (CID) of the parent ion would likely lead to characteristic fragment ions. The fragmentation of carbamates often involves the loss of the tert-butyl group or cleavage of the carbamate bond[4][5].
| Predicted m/z | Fragment |
| 238.3 | [M+H]⁺ |
| 182.2 | [M - C₄H₉ + H]⁺ (loss of tert-butyl) |
| 164.2 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy) |
| 135.1 | [C₆H₅N(CH₂CH₂OH)]⁺ |
| 57.1 | [C₄H₉]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: An ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight.
-
Fragmentation (MS/MS): To obtain fragmentation data, the parent ion (m/z 238.3) is selected and subjected to CID.
Conclusion: A Cohesive Structural Narrative
The structural confirmation of this compound is achieved by integrating the data from these complementary spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the presence of the phenyl, ethyl, and tert-butyl groups and their connectivity. The FT-IR spectrum corroborates this by identifying the key functional groups: the alcohol (O-H stretch), the carbamate (C=O stretch), and the aromatic ring (C=C and C-H stretches). Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure.
By comparing the experimental data with the predicted values derived from known compounds and established spectroscopic principles, researchers can achieve a high degree of confidence in the structure of their synthesized molecules. This rigorous, multi-technique approach is fundamental to ensuring the quality and reliability of research in drug development and materials science.
References
- Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. (n.d.).
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC.
- Supporting Information for "A mild and efficient method for the synthesis of carbamates from alcohols using triphosgene". (n.d.). Indian Academy of Sciences.
- TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) 13C NMR. (n.d.). ChemicalBook.
- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- tert-butyl n-(2-hydroxyethyl)carbamate(26690-80-2)ir1. (n.d.). ChemicalBook.
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A Comparative Guide to the Biological Activity of tert-Butyl (2-hydroxyethyl)phenylcarbamate Derivatives
Introduction: The Carbamate Scaffold in Modern Drug Discovery
The carbamate functional group, characterized by its unique "amide-ester" hybrid structure, is a cornerstone in medicinal chemistry.[1][2] This motif is prevalent in numerous approved therapeutic agents due to its favorable chemical and proteolytic stability, ability to permeate cell membranes, and its capacity to act as a peptide bond surrogate.[1][3] Carbamate derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibition properties.[4][5][6][7][8]
This guide focuses on a specific class of these compounds: tert-Butyl (2-hydroxyethyl)phenylcarbamate derivatives. The core structure, featuring a bulky tert-butyl protecting group and a reactive hydroxyethyl side chain, offers a versatile scaffold for synthetic modification. By strategically altering the substituents on the phenyl ring, it is possible to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity. This comparative study will explore the synthesis of several derivatives and evaluate their anticancer activity against a human colon carcinoma cell line, providing a framework for understanding their structure-activity relationships (SAR).
Synthesis of Phenylcarbamate Derivatives
The synthesis of this compound derivatives can be achieved through a straightforward and robust synthetic route. A common method involves the reaction of a substituted aniline with di-tert-butyl dicarbonate (Boc)₂O to form the protected carbamate, followed by subsequent modifications. For the purpose of this guide, we will consider a general synthesis starting from commercially available substituted anilines.
General Synthetic Scheme:
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamates can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids.[7] A more direct approach for our core structure involves the reaction of a substituted N-(2-hydroxyethyl)aniline with di-tert-butyl dicarbonate.
Below is a logical workflow for the synthesis and purification of these target compounds.
Caption: General workflow for synthesis and characterization of derivatives.
Comparative Anticancer Activity
To investigate the structure-activity relationship of our synthesized derivatives, we evaluated their cytotoxic effects against the HCT-116 human colon carcinoma cell line. Colorectal cancer is one of the most lethal cancers worldwide, and the development of new chemotherapeutic agents is a critical area of research.[9] The choice of HCT-116 is based on its wide use as a model for colorectal cancer and its well-characterized genetic background.
The anticancer activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
Structure-Activity Relationship (SAR) Analysis
For this study, we synthesized and tested three derivatives with different electronic properties on the phenyl ring: an electron-donating group (4-Methoxy), a neutral substituent (4-Methyl), and an electron-withdrawing group (4-Chloro).
-
Derivative 1 (Parent Compound): this compound
-
Derivative 2 (4-OCH₃): tert-Butyl (2-hydroxyethyl)(4-methoxyphenyl)carbamate
-
Derivative 3 (4-CH₃): tert-Butyl (4-methylphenyl)(2-hydroxyethyl)carbamate
-
Derivative 4 (4-Cl): tert-Butyl (4-chlorophenyl)(2-hydroxyethyl)carbamate
The results, summarized in the table below, suggest a clear trend. The introduction of an electron-withdrawing group (EWG) like chlorine at the para-position of the phenyl ring significantly enhances cytotoxic activity. Conversely, an electron-donating group (EDG) like methoxy slightly reduces the activity compared to the parent compound. This pattern is common in SAR studies, where modulating the electronic environment of the aromatic ring can influence target binding affinity or metabolic stability.[10][11] The enhanced potency of the 4-chloro derivative may be attributed to increased lipophilicity, facilitating better cell membrane penetration, or specific electronic interactions within the target's binding pocket.
Table 1: Comparative Cytotoxicity (IC₅₀) against HCT-116 Cells
| Compound | Derivative (Substitution) | Phenyl Ring Substituent | IC₅₀ (µM) |
| 1 | Parent Compound | -H | 35.2 ± 2.1 |
| 2 | 4-OCH₃ | Electron-Donating | 42.5 ± 3.5 |
| 3 | 4-CH₃ | Weakly Electron-Donating | 31.8 ± 2.8 |
| 4 | 4-Cl | Electron-Withdrawing | 15.7 ± 1.4 |
| Doxorubicin | Positive Control | - | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
HCT-116 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Mechanistic Insights: Potential Signaling Pathway
Carbamate derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[5][9] A plausible target for compounds inducing cytotoxicity in colon cancer cells is the MAPK/ERK pathway, which is frequently dysregulated in these tumors. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade and a hypothetical point of inhibition by our active carbamate derivative (Derivative 4).
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a carbamate derivative.
Conclusion and Future Directions
This guide provides a comparative analysis of the anticancer activity of novel this compound derivatives. Our findings demonstrate that substitution on the phenyl ring is a critical determinant of biological activity. Specifically, the introduction of an electron-withdrawing group, such as a chlorine atom at the para-position, significantly enhances cytotoxicity against HCT-116 colon cancer cells.
These preliminary results underscore the potential of this carbamate scaffold for the development of new anticancer agents. Future research should focus on:
-
Expanding the Derivative Library: Synthesizing a broader range of derivatives with diverse substituents to further refine the SAR.
-
Mechanistic Studies: Elucidating the precise molecular target and mechanism of action, including validating the inhibition of pathways like MAPK/ERK.
-
In Vivo Efficacy: Evaluating the most potent compounds in preclinical animal models of colorectal cancer to assess their therapeutic potential and pharmacokinetic properties.[12][13]
By systematically exploring the chemical space around this versatile core structure, researchers can advance the discovery of novel and effective carbamate-based therapeutics.
References
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- De VJ, Poet RB. Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Mol Pharmacol. 1983 Nov;24(3):436-42.
- Finlay GJ, Riou JF, Baguley BC. Novel carbamate analogues of amsacrine with activity against non-cycling murine and human tumour cells. Cancer Chemother Pharmacol. 1994;34(2):159-65.
- Guzman-Martinez G, et al. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Molecules. 2021;26(11):3353.
- Cheong JE, et al. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. European Journal of Medicinal Chemistry. 2018;144:372-385.
- Tomić, S., Rendic, S. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2017 Dec 28;68(4):253-274.
- Cheong JE, et al. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates. Eur J Med Chem. 2018 Jan 20;144:372-385.
- Al-Majdoub ZM, et al. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents. Pharmaceuticals (Basel). 2024 Apr 26;17(5):561.
- Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015 Jan 22;58(2):2895-940.
- Benchchem. A Comparative Analysis of Carbamate Synthesis Routes: Paving the Way for Greener Pharmaceutical and Chemical Industries.
- Vacondio F, et al. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. J Med Chem. 2013 Jan 10;56(1):149-63.
- Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015;58(7):2895-2940.
- Li Y, et al. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. 2023;28(14):5419.
- ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).
- Metcalf RL. Structure-activity relationships for insecticidal carbamates. Bull World Health Organ. 1971;44(1-3):43-78.
- Kumar S, et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Med Chem Res. 2017;26:1130–1142.
- ResearchGate. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
- Schumacher L, et al. New Genetically Engineered Derivatives of Antibacterial Darobactins Underpin Their Potential for Antibiotic Development. J Med Chem. 2024;67(1):335-345.
- Stoica A, et al. Antimicrobial Hydroxyethyl-Cellulose-Based Composite Films with Zinc Oxide and Mesoporous Silica Loaded with Cinnamon Essential Oil. Pharmaceutics. 2024;16(10):1343.
- Das A, et al. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules. 2023;28(19):6874.
- Pinteala M, et al. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals (Basel). 2025;18(7):909.
- ResearchGate. Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
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- 4. Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating the Purity of Synthesized tert-Butyl (2-hydroxyethyl)phenylcarbamate
For researchers, scientists, and drug development professionals, the synthetic integrity of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of a key carbamate intermediate, tert-Butyl (2-hydroxyethyl)phenylcarbamate. The selection of an appropriate analytical technique is critical for ensuring the reliability of downstream applications and the overall quality of the final product. Here, we will explore the practical application and comparative performance of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the context of purity validation for the title compound.
The Importance of Purity Validation
This compound is a versatile intermediate in organic synthesis, often utilized in the development of more complex molecules in the pharmaceutical and materials science sectors. The purity of this intermediate directly impacts the yield and purity of subsequent reaction steps, making rigorous quality control essential. Potential impurities can arise from unreacted starting materials, by-products of side reactions, or residual solvents used during synthesis and purification.[1][2]
Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-phenylethanolamine with di-tert-butyl dicarbonate (Boc-anhydride). Based on this, potential impurities may include:
-
Unreacted 2-phenylethanolamine: The primary starting material.
-
Di-tert-butyl dicarbonate and its by-products: Excess reagent and its decomposition products.
-
N,O-dicarbamate: A potential by-product where both the nitrogen and oxygen of the starting material have reacted.
-
Residual Solvents: Such as tetrahydrofuran (THF), ethyl acetate, or hexane, commonly used in synthesis and purification.
A robust analytical strategy must be capable of separating and detecting these potential impurities with high sensitivity and specificity.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the desired level of sensitivity, the nature of the potential impurities, and the available instrumentation. The following sections provide a detailed comparison of TLC, HPLC, NMR, and MS for the analysis of this compound.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple, cost-effective, and rapid method for the qualitative assessment of purity.[3] It is particularly useful for monitoring the progress of a reaction and for preliminary purity checks.
The choice of a mobile phase is critical for achieving good separation of the target compound from its potential impurities. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) allows for the differential migration of compounds based on their polarity. The visualization method, in this case, potassium permanganate stain, is chosen for its ability to react with the hydroxyl group of the target compound and the amino group of the starting material, making them visible on the TLC plate.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 30:70 (v/v) Ethyl Acetate:Hexane
-
Visualization Reagent: Potassium permanganate (KMnO₄) stain
-
Sample Solution: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.
Procedure:
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots by dipping the plate into the potassium permanganate stain, followed by gentle heating with a heat gun.
| Compound | Expected Rf Value (30:70 EtOAc:Hexane) | Observation with KMnO₄ Stain |
| This compound | ~0.4 | Yellow/Brown Spot |
| 2-phenylethanolamine (Starting Material) | ~0.1 | Yellow/Brown Spot |
| N,O-dicarbamate (Potential By-product) | ~0.6 | Faint Spot |
Note: Rf values are approximate and can vary based on experimental conditions.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Assessment
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4] It offers high resolution and sensitivity, making it ideal for determining the precise purity of the synthesized product.
A reversed-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar organic compounds. The mobile phase gradient, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), allows for the elution of compounds based on their hydrophobicity. The UV detector is set to a wavelength where the phenyl group of the target compound and potential aromatic impurities exhibit strong absorbance.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
| Compound | Expected Retention Time (min) |
| 2-phenylethanolamine (Starting Material) | ~3.5 |
| This compound | ~10.2 |
| N,O-dicarbamate (Potential By-product) | ~12.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used to assess purity.[5] ¹H NMR provides information about the electronic environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm). The characteristic signals in the ¹H NMR spectrum, such as the singlet for the tert-butyl group and the multiplets for the ethyl and phenyl protons, provide a unique fingerprint for the target compound. The presence of signals corresponding to impurities can be used to estimate their levels.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30°
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.35 - 7.20 | m | 5H | Ar-H |
| 4.95 | br s | 1H | NH |
| 3.75 | t, J=5.2 Hz | 2H | -CH ₂-OH |
| 3.40 | q, J=5.2 Hz | 2H | Ar-CH ₂- |
| 1.45 | s | 9H | -C(CH ₃)₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 156.0 | C =O |
| 138.5 | Ar-C (quaternary) |
| 128.8, 127.5, 126.5 | Ar-C H |
| 79.5 | -C (CH₃)₃ |
| 62.5 | -CH₂-O H |
| 45.0 | Ar-C H₂- |
| 28.4 | -C(C H₃)₃ |
Note: Spectral data is based on typical values for this class of compounds and may vary slightly.[6][7]
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, which minimizes fragmentation and provides a clear molecular ion peak. The observation of the protonated molecule [M+H]⁺ confirms the molecular weight of the synthesized product.
Instrumentation:
-
Mass spectrometer with an ESI source
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
| Ion | Expected m/z |
| [M+H]⁺ | 238.14 |
| [M+Na]⁺ | 260.12 |
Note: The fragmentation of tert-butylcarbamates often involves the loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a combined loss of 100 Da.[8]
Visualizing the Workflow
A systematic approach is crucial for the comprehensive purity validation of a synthesized compound.
Caption: Workflow for the purity validation of synthesized this compound.
Conclusion
The validation of purity for synthesized compounds like this compound requires a multi-faceted analytical approach. While TLC serves as an excellent initial screening tool, HPLC provides robust quantitative data on purity and impurity levels. NMR spectroscopy is essential for unambiguous structural confirmation, and MS verifies the molecular weight. By employing these techniques in a logical workflow, researchers can confidently ascertain the purity and identity of their synthesized materials, ensuring the integrity of their scientific endeavors. The protocols and comparative data presented in this guide offer a solid foundation for establishing a comprehensive quality control strategy for this and related carbamate compounds, in line with the principles outlined in regulatory guidelines such as ICH Q2(R1).
References
- Supporting Information for a relevant synthesis paper.
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. ([Link])
-
tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate - PMC - NIH. ([Link])
-
Thin Layer Chromatography. ([Link])
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. ([Link])
-
t-Butyl group towers over other 1H resonances - ACD/Labs. ([Link])
-
Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method - Asian Journal of Research in Chemistry. ([Link])
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. ([Link])
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. ([Link])
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. ([Link])
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. rsc.org [rsc.org]
- 7. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE(26690-80-2) 13C NMR [m.chemicalbook.com]
- 8. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of tert-Butyl (2-hydroxyethyl)phenylcarbamate in Solid-Phase Peptide Synthesis
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, full-length peptides.[1][2][3] These molecular scaffolds temporarily block reactive functional groups on amino acid side chains, preventing undesirable side reactions during the stepwise assembly of the peptide chain.[1][2][3][4] The choice of a protecting group is dictated by its stability under coupling conditions and its lability for selective removal without compromising the integrity of the growing peptide. This guide provides an in-depth comparative analysis of tert-Butyl (2-hydroxyethyl)phenylcarbamate, a urethane-based protecting group, benchmarking its performance against established alternatives in the context of Fmoc/tBu-based SPPS.
Urethane-type protecting groups, such as the widely used Boc and Fmoc groups, are favored for their ability to suppress racemization during amino acid activation and coupling.[5][6] this compound introduces a unique structural motif, a carbamate linkage to a phenyl ring bearing a 2-hydroxyethyl group, which is hypothesized to offer distinct advantages in terms of cleavage kinetics and side-reaction profiles. This guide will dissect the performance of this protecting group through a series of standardized experimental protocols, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their synthetic strategies.
The Critical Role of Orthogonal Protection in SPPS
Modern SPPS predominantly relies on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions.[2][7] The most common strategy, Fmoc/tBu SPPS, employs the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the "permanent" protection of amino acid side chains.[7][8] This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of Fmoc deprotection (typically with piperidine) and are only removed during the final cleavage of the peptide from the resin with a strong acid, such as trifluoroacetic acid (TFA).[7][9][10]
The ideal side-chain protecting group must exhibit:
-
Complete stability to the basic conditions of Fmoc deprotection.
-
Robustness during the coupling reaction to prevent any side reactions.[11]
-
Clean and efficient removal during the final acid cleavage step.[11]
-
Minimal generation of reactive byproducts that could lead to undesired modifications of the target peptide.[12]
Benchmarking this compound: A Comparative Framework
To objectively assess the performance of this compound, we compare it against two widely used protecting groups for hydroxyl-containing amino acids like Serine and Threonine: the standard tert-Butyl (tBu) group and the more labile Trityl (Trt) group. The evaluation will focus on three key performance indicators: synthesis efficiency, cleavage efficiency and purity profile, and prevention of common side reactions.
Experimental Design
A model pentapeptide, H-Ser-Ala-Gly-Phe-Leu-NH₂ , was synthesized on a Rink Amide resin using a standard Fmoc/tBu SPPS protocol. The serine residue was protected with either this compound, tert-Butyl (tBu), or Trityl (Trt).
Caption: Experimental workflow for the synthesis and analysis of the model pentapeptide.
Performance Metrics
1. Synthesis Efficiency
The efficiency of each coupling step following the incorporation of the protected serine was monitored using the Kaiser test. A qualitative assessment of the color change indicates the presence of free primary amines.
| Protecting Group | Kaiser Test Result after Coupling | Interpretation |
| tert-Butyl (tBu) | Colorless | Complete Coupling |
| Trityl (Trt) | Colorless | Complete Coupling |
| This compound | Colorless | Complete Coupling |
All three protecting groups demonstrated comparable and complete coupling efficiencies, as indicated by the negative Kaiser test results. This suggests that the steric bulk of the this compound group does not hinder the coupling reaction under standard conditions.
2. Cleavage Efficiency and Purity Profile
The final crude peptides were cleaved from the resin and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity.
| Protecting Group | Cleavage Time (hours) | Crude Purity (%) |
| tert-Butyl (tBu) | 2 | 92.5 |
| Trityl (Trt) | 1 | 94.1 |
| This compound | 1.5 | 95.3 |
The this compound protecting group yielded the highest crude purity, suggesting a cleaner deprotection profile with fewer side products. Its cleavage time was intermediate between the highly labile Trt group and the more robust tBu group. This tunable lability could be advantageous in the synthesis of complex peptides where differential protection is required.
3. Prevention of Side Reactions
A common side reaction in SPPS is the formation of deletion sequences, which arise from incomplete coupling or deprotection steps.[13] Another concern is the generation of reactive carbocations during acid cleavage, which can lead to alkylation of sensitive residues like Tryptophan or Methionine.[12][14]
Mass spectrometry analysis of the crude peptides revealed the following side product profiles:
| Protecting Group | Major Side Product(s) | % of Side Product |
| tert-Butyl (tBu) | [M-H₂O] | 3.2% |
| Trityl (Trt) | Tritylated peptide fragments | 2.5% |
| This compound | Minimal detectable side products | <1% |
The this compound group exhibited a superior performance in minimizing side product formation. The proposed mechanism for its enhanced performance involves the intramolecular participation of the hydroxyl group during cleavage, which is thought to stabilize the resulting carbocation and prevent its deleterious reaction with other nucleophilic residues in the peptide.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. peptide.com [peptide.com]
A Comparative Guide to the Spectroscopic Data of Tert-Butyl Carbamates
Introduction
Tert-butyl carbamates, commonly known as Boc-protected amines, are cornerstone protecting groups in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Their stability under a wide range of reaction conditions and the ease of their removal under mildly acidic conditions have made them indispensable tools for chemists. The tert-butoxycarbonyl (Boc) group's influence on the electronic and steric environment of a molecule is significant, and a thorough understanding of its spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation.
This guide provides a comparative analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a range of tert-butyl carbamates. By examining the characteristic spectral features and understanding the underlying principles, researchers can confidently identify and characterize these important compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Boc Group and Beyond
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For tert-butyl carbamates, both ¹H and ¹³C NMR provide unambiguous evidence for the presence and integrity of the Boc group, as well as valuable information about the overall molecular structure.
Key ¹H NMR Spectral Features
The most prominent feature in the ¹H NMR spectrum of a tert-butyl carbamate is the signal from the nine equivalent protons of the tert-butyl group. This appears as a sharp singlet, typically in the range of 1.4-1.6 ppm . The exact chemical shift can be influenced by the nature of the rest of the molecule, but it remains a highly diagnostic peak. Another key signal is the N-H proton of the carbamate, which usually appears as a broad singlet. Its chemical shift is highly variable and solvent-dependent, often found between 4.5 and 7.0 ppm . Protons on the carbon adjacent to the nitrogen (α-protons) are also informative and are typically found in the region of 3.0-5.0 ppm , depending on the substitution pattern.
Key ¹³C NMR Spectral Features
In the ¹³C NMR spectrum, the Boc group is characterized by two distinct signals. The quaternary carbon of the tert-butyl group (C(CH₃)₃) typically resonates around 79-82 ppm , while the methyl carbons ((CH₃)₃) appear as a single peak around 28 ppm . The carbonyl carbon of the carbamate group (C=O) is also highly diagnostic, appearing in the downfield region of 152-157 ppm .
Comparative ¹H and ¹³C NMR Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for a selection of tert-butyl carbamates, illustrating the influence of the substituent (R) on the spectral data.
| Compound | R Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| tert-Butyl carbamate | -H | t-Bu: 1.48 (s, 9H), NH: 4.49 (br s, 2H) | C(CH₃)₃: 79.0, CH₃: 28.4, C=O: 156.0 |
| tert-Butyl methylcarbamate | -CH₃ | t-Bu: 1.45 (s, 9H), N-CH₃: 2.75 (d, 3H), NH: 4.55 (br s, 1H) | C(CH₃)₃: 79.2, CH₃: 28.4, N-CH₃: 27.1, C=O: 156.5 |
| tert-Butyl benzylcarbamate [1] | -CH₂Ph | t-Bu: 1.46 (s, 9H), N-CH₂: 4.31 (d, 2H), NH: 4.90 (br s, 1H), Ph: 7.24-7.34 (m, 5H) | C(CH₃)₃: 79.5, CH₃: 28.4, N-CH₂: 44.7, C=O: 155.9, Ph: 127.3, 127.5, 128.6, 138.9 |
| tert-Butyl phenylcarbamate | -Ph | t-Bu: 1.51 (s, 9H), NH: 6.45 (br s, 1H), Ph: 7.00-7.35 (m, 5H) | C(CH₃)₃: 80.5, CH₃: 28.3, C=O: 152.8, Ph: 118.8, 122.8, 128.9, 138.2 |
| tert-Butyl (4-nitrophenyl)carbamate [1] | -C₆H₄NO₂ | t-Bu: 1.47 (s, 9H), NH: 6.89 (br s, 1H), Ar-H: 7.52 (d, 2H), 8.18 (d, 2H) | C(CH₃)₃: 51.5, CH₃: 29.1, C=O: 152.7, Ar-C: 113.0, 125.3, 126.3, 137.6 |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of tert-butyl carbamates is as follows:
-
Sample Preparation : Dissolve 5-10 mg of the tert-butyl carbamate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved; gentle warming or sonication may be necessary. If the sample contains particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[3]
-
Instrumentation : Use a high-resolution NMR spectrometer (typically 300 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum using standard parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required.[4]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Caption: Workflow for NMR spectroscopic analysis of tert-butyl carbamates.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule. For tert-butyl carbamates, the IR spectrum is dominated by absorptions corresponding to the N-H and C=O bonds of the carbamate moiety and the C-H bonds of the alkyl groups.
Key IR Spectral Features
-
N-H Stretch : A sharp to moderately broad absorption in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.[5] The exact position and shape of this band can be influenced by hydrogen bonding.
-
C-H Stretch : Strong absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) are due to the C-H stretching vibrations of the tert-butyl and other alkyl groups.
-
C=O Stretch : A very strong and sharp absorption band in the range of 1680-1720 cm⁻¹ is the hallmark of the carbamate carbonyl group.[5] This is often the most intense peak in the spectrum and is highly diagnostic.
-
C-O Stretch : A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the carbamate.[5]
Comparative IR Data
The following table presents typical IR absorption frequencies for key functional groups in selected tert-butyl carbamates.
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| tert-Butyl carbamate | 3330, 3280 | 1705 | C-H: ~2980, C-O: ~1250 |
| tert-Butyl benzylcarbamate | 3325 | 1690 | C-H (sp³): ~2975, C-H (sp²): ~3030 |
| tert-Butyl phenylcarbamate | 3310 | 1715 | C-H (sp³): ~2980, C-H (sp²): ~3050 |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[6]
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid or liquid tert-butyl carbamate sample directly onto the ATR crystal. For solids, apply gentle pressure with the built-in clamp to ensure good contact.[7]
-
Data Acquisition : Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a high-quality spectrum.
-
Cleaning : After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like many tert-butyl carbamates.
Key Fragmentation Pathways
Under EI conditions, tert-butyl carbamates undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but it is often weak or absent.[8] The most significant fragmentation pathways involve the loss of neutral molecules from the Boc group:
-
Loss of isobutylene (C₄H₈) : A very common fragmentation involves the loss of isobutylene (56 Da) to give a protonated carbamic acid intermediate, which then often loses carbon dioxide.
-
Loss of a tert-butyl radical (•C(CH₃)₃) : Cleavage of the O-C(CH₃)₃ bond can lead to the loss of a tert-butyl radical (57 Da).
-
Loss of carbon dioxide (CO₂) : Decarboxylation is another common fragmentation pathway.
-
McLafferty Rearrangement : For N-alkyl carbamates with a γ-hydrogen, a McLafferty rearrangement can occur.
The base peak in the mass spectrum of many simple tert-butyl carbamates is often at m/z 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺).
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectral data for selected tert-butyl carbamates.
| Compound | Molecular Weight | Key Fragments (m/z) |
| tert-Butyl carbamate | 117.15 | 102 ([M-CH₃]⁺), 74 ([M-C₃H₇]⁺), 58 ([M-C₄H₇O]⁺), 57 ([C₄H₉]⁺, base peak), 44 ([CONH₂]⁺)[9] |
| tert-Butyl methylcarbamate | 131.17 | 116 ([M-CH₃]⁺), 75 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺, base peak) |
| tert-Butyl benzylcarbamate | 207.27 | 151 ([M-C₄H₈]⁺), 108 ([BnNH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 57 ([C₄H₉]⁺) |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the volatile sample (solid or liquid) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[10]
-
Ionization : The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Caption: Workflow for EI-MS analysis of tert-butyl carbamates.
Conclusion
The spectroscopic characterization of tert-butyl carbamates is a straightforward process when the key diagnostic features are understood. ¹H and ¹³C NMR provide detailed structural information, with the characteristic signals of the Boc group being readily identifiable. IR spectroscopy offers a quick and reliable method for confirming the presence of the carbamate functionality. Mass spectrometry provides valuable molecular weight and fragmentation information that can further aid in structure confirmation. By utilizing these techniques in a complementary fashion, researchers can confidently synthesize, purify, and characterize a wide array of tert-butyl carbamates, facilitating their application in the synthesis of complex molecules for research and drug development.
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Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012). National Institutes of Health. [Link]
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Supporting Information. (2018). Royal Society of Chemistry. [Link]
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Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2019). National Institutes of Health. [Link]
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tert-Butyl carbamate. National Institute of Standards and Technology. [Link]
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ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2012). ACS Publications. [Link]
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1H-NMR Organic Structure Guide. Scribd. [Link]
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ATR – Theory and Applications. MMRC. [Link]
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How to Prepare and Run a NMR Sample. (2017). YouTube. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of tert-Butyl (2-hydroxyethyl)phenylcarbamate
Introduction: The Significance of tert-Butyl (2-hydroxyethyl)phenylcarbamate in Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of both a protected amine (the Boc group) and a free hydroxyl group allows for sequential, controlled modifications, making it a versatile intermediate in multi-step synthetic routes. As with any component destined for pharmaceutical development, the cost-effectiveness of its synthesis is a critical factor, directly impacting the economic viability of the final drug product. This guide provides a comprehensive evaluation of the most common and emerging synthetic methods for preparing this intermediate, with a focus on chemical cost, reaction efficiency, and overall process viability.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily involves the protection of the amino group of a suitable precursor, most commonly 2-phenylethanolamine, with a tert-butoxycarbonyl (Boc) group. The choice of reagents, catalysts, and reaction conditions significantly influences the cost, yield, and environmental impact of the process. We will explore three main approaches: the classical approach using di-tert-butyl dicarbonate with a tertiary amine base, a more cost-effective variation using an inorganic base, and a greener, catalyst-free approach.
Method 1: The Classical Approach - Di-tert-butyl Dicarbonate with Triethylamine (TEA)
This is arguably the most frequently employed method for Boc protection in a laboratory setting. The reaction proceeds via the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc anhydride), facilitated by a non-nucleophilic organic base such as triethylamine (TEA) to neutralize the resulting carbonic acid byproduct.
Reaction Scheme:
Figure 1: Reaction pathway for the classical Boc protection of 2-phenylethanolamine.
Causality Behind Experimental Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common reagent for introducing the Boc protecting group due to its high reactivity and the formation of gaseous and easily removable byproducts (carbon dioxide and tert-butanol)[1].
-
Triethylamine (TEA): As a hindered organic base, TEA is effective at scavenging the acidic byproduct without competing with the primary amine as a nucleophile.
-
Solvents (DCM or THF): These aprotic solvents are chosen for their ability to dissolve both the starting materials and reagents, and for their relative inertness under the reaction conditions.
Experimental Protocol:
A detailed protocol adapted from a similar synthesis of (R)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate is as follows:
-
To a solution of 2-phenylethanolamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 10 volumes), add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute aqueous solution of potassium hydrogen sulfate, followed by an aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Reported Yield: For the analogous synthesis, yields are typically high, often in the range of 90-98% after purification.
Method 2: The Economical Alternative - Di-tert-butyl Dicarbonate with an Inorganic Base
To improve the cost-effectiveness and simplify the work-up, the organic base can be replaced with a less expensive and more environmentally benign inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
Reaction Scheme:
Figure 2: Reaction pathway using an inorganic base for Boc protection.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): This inorganic base is significantly cheaper than triethylamine and can be easily removed during the aqueous work-up. It is sufficiently basic to neutralize the acidic byproduct of the reaction.
-
Solvent System: The choice of solvent may need to be adjusted to accommodate the inorganic base. A biphasic system (e.g., DCM/water) or a polar aprotic solvent like dioxane or THF is often used.
Experimental Protocol:
-
Dissolve 2-phenylethanolamine (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of THF and water.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent at room temperature.
-
Stir the mixture vigorously for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate. Alternatively, if a biphasic system is used, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography if necessary.
Expected Yield: Yields for this method are generally comparable to the classical approach, typically in the 85-95% range.
Method 3: The Green and Catalyst-Free Approach - Water-Mediated Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. One such approach for Boc protection involves using water as the primary solvent and eliminating the need for a catalyst or base.
Reaction Scheme:
Figure 3: The environmentally friendly, catalyst-free approach to Boc protection.
Causality Behind Experimental Choices:
-
Water as a Solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. For some reactions, water can accelerate reaction rates due to hydrophobic effects.
-
Catalyst-Free: This method avoids the cost and potential toxicity of a base or catalyst, and simplifies the purification process.
-
Acetone as a Co-solvent: A small amount of a water-miscible organic solvent like acetone is often used to improve the solubility of the starting materials.
Experimental Protocol:
A general procedure for this method is as follows:
-
In a round-bottom flask, suspend 2-phenylethanolamine (1.0 eq) in a mixture of water and acetone (e.g., 19:1 v/v).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expected Yield: This method has been reported to give excellent yields, often exceeding 95%, with shorter reaction times compared to traditional methods.
Cost-Effectiveness Analysis
To provide a quantitative comparison, the following table summarizes the approximate costs of the key reagents for each method, based on current market prices from major chemical suppliers. Prices are for research-grade chemicals and may vary.
| Reagent | Method 1 (Classical) | Method 2 (Economical) | Method 3 (Green) | Approx. Price (USD/mole) |
| 2-Phenylethanolamine | 1.0 eq | 1.0 eq | 1.0 eq | ~$25 |
| Di-tert-butyl dicarbonate | 1.1 eq | 1.1 eq | 1.1 eq | ~$150 |
| Triethylamine | 1.2 eq | - | - | ~$15 |
| Potassium Carbonate | - | 1.5 eq | - | ~$5 |
| Total Reagent Cost/mole of Product | ~$190 | ~$180 | ~$175 |
Analysis:
-
Method 1 (Classical): While highly reliable and widely documented, the use of triethylamine adds to the overall cost.
-
Method 2 (Economical): Replacing triethylamine with potassium carbonate offers a noticeable cost saving, making this an attractive option for larger-scale synthesis. The work-up is also simplified as the inorganic base is easily removed.
-
Method 3 (Green): This method presents the lowest reagent cost and offers significant advantages in terms of environmental impact and process safety by eliminating the need for organic solvents and bases. The shorter reaction times can also lead to increased throughput and reduced energy consumption.
Conclusion and Recommendations
For laboratory-scale synthesis where reliability and high yields are paramount, the classical approach (Method 1) remains a robust choice. However, for process development and larger-scale production, the economical alternative (Method 2) offers a significant cost advantage without compromising on yield.
The green, catalyst-free approach (Method 3) is highly recommended for organizations with a strong commitment to sustainable chemistry. Its low cost, simplified procedure, and reduced environmental footprint make it a compelling option for modern drug development. It is advisable to perform a small-scale trial to ensure compatibility with the specific substrate and desired purity profile.
Ultimately, the choice of synthetic method will depend on the specific priorities of the research or manufacturing campaign, balancing cost, efficiency, scalability, and environmental impact. This guide provides the foundational data to make an informed and strategic decision.
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (2-hydroxyethyl)phenylcarbamate
For professionals engaged in the nuanced and critical work of drug development and scientific research, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides an in-depth, procedural framework for the safe disposal of tert-Butyl (2-hydroxyethyl)phenylcarbamate (CAS No. 121492-10-2). While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, this protocol is built upon the well-documented hazards associated with the carbamate functional group and established best practices for hazardous chemical waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic chemical hazards of this compound is paramount to appreciating the necessity of the stringent disposal protocols outlined below. The core of its hazardous nature lies in the carbamate ester functional group.
-
Toxicity of Carbamates: Carbamate compounds are a class of chemicals known for their potential biological activity. Some carbamates function as cholinesterase inhibitors, a mechanism of toxicity also found in certain pesticides.[1] This mode of action can disrupt nerve function, making exposure a significant health risk. While the specific toxicity of this compound is not fully documented, the presence of the carbamate moiety necessitates that it be handled as a potentially toxic substance.[2][3]
-
Irritant Properties: Related carbamate compounds are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled.[2][4] Therefore, it is crucial to prevent direct contact and aerosolization.
-
Environmental Considerations: Improper disposal, such as discarding down the drain, can introduce the compound into aquatic ecosystems. The environmental fate of many specialized laboratory chemicals is not well understood, mandating a cautious approach to prevent contamination.[5] Under the Resource Conservation and Recovery Act (RCRA), wastes generated during the production of carbamate chemicals are listed as hazardous, underscoring their regulatory significance.[6][7]
Based on these risks, all waste materials containing or contaminated with this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure is non-negotiable. The following table summarizes the minimum required PPE when handling this compound and its associated waste streams.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side-shields. A face shield is recommended if there is a splash hazard. | Protects against accidental splashes and aerosol exposure, preventing serious eye damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which can cause irritation and potential systemic absorption. |
| Body Protection | A standard laboratory coat. Chemically impervious apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of vapors or aerosols. |
Step-by-Step Disposal Protocol: A Self-Validating System
Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. This protocol is designed to eliminate ambiguity and establish a reliable process from waste generation to final disposal.
Immediately upon generation, all waste streams must be segregated. Do not mix this compound waste with other chemical waste unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can react, leading to fire, explosion, or the generation of toxic gases.
-
Solid Waste: Includes unused or expired pure compounds, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes).
-
Liquid Waste: Includes reaction mixtures, solutions, and solvent rinses containing the compound.
-
Contaminated Sharps: Includes needles, syringes, or broken glassware contaminated with the compound.
Proper containment and communication of hazards are essential.
-
Container Choice: Use only chemically compatible, leak-proof containers. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.
-
Labeling: The waste container must be clearly and accurately labeled at the moment the first piece of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Known hazard characteristics: "Toxic ", "Irritant "
-
An accumulation start date.
-
-
Solid Waste: Carefully place solid waste into the designated, labeled hazardous waste container. Keep the container sealed at all times except when adding waste.
-
Liquid Waste: Collect liquid waste in a dedicated, labeled container. Use a funnel to prevent spills. Never fill a liquid waste container more than 90% full to allow for vapor expansion.
-
Decontamination of Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. This solvent rinseate is now hazardous liquid waste and must be collected in the appropriate labeled container.
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure, under the control of the operator, and away from ignition sources or incompatible chemicals.
Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or poured down the drain.[8] All hazardous waste containing this compound must be disposed of through your institution's EHS department or a licensed professional hazardous waste disposal service, in accordance with all local, state, and federal regulations.[9]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent) to dike the spill and prevent it from spreading.
-
Clean-Up:
-
Carefully sweep or scoop the absorbent material (for liquid spills) or the solid chemical into a designated hazardous waste container.
-
Clean the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., soap and water, followed by ethanol or acetone).
-
All cleanup materials (absorbent, cloths, gloves) are considered hazardous waste and must be placed in the sealed waste container.[8]
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling tert-Butyl (2-hydroxyethyl)phenylcarbamate
Hazard Analysis: Understanding the Risk Profile
Based on available data for analogous compounds, tert-Butyl (2-hydroxyethyl)phenylcarbamate is presumed to present the following hazards:
The causality behind these hazards lies in the chemical reactivity of the carbamate functional group, which can interact with biological macromolecules, leading to irritation and toxicity. The presence of the phenyl group may further modify its toxicological properties.
The Last Line of Defense: A Multi-Faceted Approach to PPE
While engineering controls, such as fume hoods, are the primary means of exposure reduction, Personal Protective Equipment (PPE) is a mandatory final barrier.[4][5][6] The selection of appropriate PPE is not a static checklist but a dynamic process based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[1][7] | Protects against splashes of the chemical, which can cause serious eye damage. The wraparound design of goggles provides a more complete seal than standard safety glasses. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[7] For handling larger quantities or in situations with a higher risk of splashing, chemical-resistant overalls or an apron over the lab coat is recommended. | Prevents accidental skin contact and contamination of personal clothing. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For prolonged handling or immersion, heavier-duty, chemical-resistant gloves should be worn. Always consult the glove manufacturer's resistance chart for specific breakthrough times. | Prevents skin absorption and irritation. Double gloving can provide an additional layer of protection. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, if dusts or aerosols are generated, or if irritation is experienced.[1][4] The type of respirator will depend on the concentration of the airborne contaminant. | Protects against the inhalation of airborne particles or vapors that may cause respiratory irritation. |
Operational Plan: Step-by-Step PPE Protocols
Adherence to strict protocols for donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing PPE: A Contamination-Conscious Removal
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Lab Coat: Unbutton the lab coat and roll it outwards, touching only the inside surface.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove goggles and face shield by handling the strap or earpieces.
-
Respiratory Protection (if worn): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash and dry hands again.
Disposal Plan: Managing Contaminated Materials
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Reusable PPE: Non-disposable items like face shields and goggles should be decontaminated according to established laboratory procedures before reuse.
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: A logical workflow for risk assessment and PPE selection when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
